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3-(4-Methoxyphenyl)-2-methylbenzoic acid Documentation Hub

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  • Product: 3-(4-Methoxyphenyl)-2-methylbenzoic acid
  • CAS: 1221722-08-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(4-Methoxyphenyl)-2-methylbenzoic Acid: Synthesis, Properties, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of 3-(4-Methoxyphenyl)-2-methylbenzoic acid, a biaryl carboxylic acid of signif...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 3-(4-Methoxyphenyl)-2-methylbenzoic acid, a biaryl carboxylic acid of significant interest in medicinal chemistry and organic synthesis. This document details the compound's chemical structure, physicochemical properties, and a robust, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. Furthermore, it explores the compound's role as a versatile synthetic intermediate and its potential pharmacological applications, particularly in the development of novel anti-inflammatory agents. The guide is structured to deliver both foundational knowledge and actionable protocols, serving as an essential resource for professionals in drug discovery and chemical research.

Introduction: The Significance of Biaryl Scaffolds

The biaryl motif, characterized by two directly connected aromatic rings, is a privileged scaffold in medicinal chemistry. This structural unit is present in numerous approved drugs and clinical candidates, valued for its ability to adopt specific, low-energy conformations that facilitate precise interactions with biological targets. Biphenyl carboxylic acids, a subset of this class, are particularly noteworthy. They are foundational structures in the design of non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin II receptor blockers, and other therapeutic agents.[1][2]

3-(4-Methoxyphenyl)-2-methylbenzoic acid embodies the key features of this class. Its structure combines a benzoic acid moiety, crucial for interacting with biological targets and influencing solubility, with a sterically hindered biphenyl linkage. The ortho-methyl group induces a dihedral twist between the two aromatic rings, a common strategy to control molecular conformation. This guide will elucidate the synthesis and properties of this specific molecule, providing a framework for its application in advanced chemical and pharmaceutical research.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These properties govern its behavior in synthetic reactions, its formulation characteristics, and its pharmacokinetic profile.

Chemical Structure:

Figure 1. Chemical structure of 3-(4-Methoxyphenyl)-2-methylbenzoic acid.

The properties of carboxylic acids are heavily influenced by their ability to form strong intermolecular hydrogen bonds, which typically results in high melting and boiling points compared to other molecules of similar mass.[3][4] While extensive experimental data for this specific molecule is not widely published, the following table summarizes its key identifiers and predicted properties based on its structure and data from closely related biaryl carboxylic acids.

PropertyValueSource
IUPAC Name 4'-Methoxy-2-methyl-[1,1'-biphenyl]-3-carboxylic acid-
CAS Number Not assigned-
Molecular Formula C₁₅H₁₄O₃-
Molecular Weight 242.27 g/mol [5]
Predicted Boiling Point ~380-430 °C[6]
Predicted Melting Point ~180-210 °C[6]
Predicted LogP 3.4[5]
Solubility Generally insoluble in water; soluble in organic solvents like ethanol, acetone, and diethyl ether.[3]
Appearance Expected to be a white to off-white crystalline solid.[7]

Synthesis via Palladium-Catalyzed Cross-Coupling

The construction of the C-C bond linking the two aryl rings is the critical step in synthesizing 3-(4-Methoxyphenyl)-2-methylbenzoic acid. The Suzuki-Miyaura cross-coupling reaction is the premier method for this transformation due to its mild reaction conditions, tolerance of a wide range of functional groups (including carboxylic acids), and the commercial availability and low toxicity of its boronic acid reagents.[8][9]

Mechanistic Causality: The Suzuki-Miyaura Reaction

The choice of the Suzuki-Miyaura coupling is predicated on its well-understood and highly reliable catalytic cycle. The process is typically catalyzed by a Palladium(0) complex and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 3-bromo-2-methylbenzoic acid), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron compound (e.g., (4-methoxyphenyl)boronic acid) transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[9]

This catalytic approach ensures high efficiency and selectivity, making it the authoritative standard for this class of synthesis.[10]

Experimental Protocol: Synthesis and Purification

This protocol is a self-validating system designed for high-yield synthesis and purification of the target compound.

Materials and Reagents:

  • 3-Bromo-2-methylbenzoic acid (1.0 equiv)

  • (4-Methoxyphenyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Tricyclohexylphosphine [PCy₃] (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Distilled water (degassed)

  • Ethyl acetate

  • 2M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 3-bromo-2-methylbenzoic acid, (4-methoxyphenyl)boronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). Stir the suspension.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and tricyclohexylphosphine catalyst system.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Workup - Acidification: Carefully acidify the aqueous layer to a pH of ~2 with 2M HCl. This protonates the carboxylate salt, making the product soluble in the organic layer.

  • Workup - Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.

  • Workup - Washing: Wash the combined organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-(4-Methoxyphenyl)-2-methylbenzoic acid.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified product.

G cluster_start Starting Materials cluster_reagents Catalyst System & Base cluster_reaction Core Reaction cluster_workup Workup & Purification A 3-Bromo-2-methylbenzoic Acid E Suzuki-Miyaura Coupling (Dioxane/Water, 80-100°C) A->E B (4-Methoxyphenyl)boronic Acid B->E C Pd(OAc)₂ / PCy₃ C->E D K₃PO₄ D->E F Acidification (HCl) & Extraction (Ethyl Acetate) E->F G Drying & Concentration F->G H Column Chromatography G->H I Pure 3-(4-Methoxyphenyl)-2-methylbenzoic Acid H->I

Sources

Exploratory

4'-Methoxy-2-methylbiphenyl-3-carboxylic Acid: Nomenclature, Synthesis, and Structural Identification

Topic: 4'-Methoxy-2-methylbiphenyl-3-carboxylic acid IUPAC Name Search & Technical Analysis Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Biphenyl Scaffold in Medicinal Chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4'-Methoxy-2-methylbiphenyl-3-carboxylic acid IUPAC Name Search & Technical Analysis Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl Scaffold in Medicinal Chemistry

The biphenyl carboxylic acid moiety is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in angiotensin II receptor blockers (ARBs), non-steroidal anti-inflammatory drugs (NSAIDs), and xenobiotic metabolism studies.

This guide addresses the specific structural identification, nomenclature variations, and synthetic accessibility of 4'-Methoxy-2-methylbiphenyl-3-carboxylic acid . While often elusive in standard commercial catalogs under this exact name, this compound acts as a vital intermediate for synthesizing complex amides and biaryl derivatives.

Nomenclature & Structural Verification

IUPAC Name Deconstruction

To accurately search for and identify this compound, one must understand the IUPAC priority rules that generate its name. The "biphenyl" parent structure is derived from the coupling of two phenyl rings, but the numbering is dictated by the principal functional group—the carboxylic acid.

  • Principal Group: Carboxylic acid (-COOH) determines the suffix and the parent ring (Ring A).

  • Parent Skeleton: Biphenyl.[1][2][3][4][5]

  • Numbering Logic:

    • Connection Point: The bond connecting the two phenyl rings is defined as position 1 and 1'.

    • Ring A (Acid-bearing): Numbering proceeds from C1 (connection) towards the substituents to give the lowest locants.

      • However, if named as a biphenyl-carboxylic acid , the carbon attached to the acid is numbered relative to the C1 connection.

      • Mapping:

        • C1: Connection to Ring B.

        • C2: Methyl group (-CH3).

        • C3: Carboxylic acid (-COOH).

    • Ring B (Methoxy-bearing):

      • C1': Connection to Ring A.

      • C4': Methoxy group (-OCH3).[4]

Structural Visualization & Numbering

The following diagram illustrates the correct locant assignment, resolving ambiguities often found in database entries.

G cluster_0 Ring A (Parent) cluster_1 Ring B (Substituent) C1 C1 (Connection) C2 C2 (-CH3) C1->C2 C1_prime C1' (Connection) C1->C1_prime Biaryl Bond C3 C3 (-COOH) C2->C3 C4_prime C4' (-OCH3) C1_prime->C4_prime  para  

Figure 1: Locant mapping for 4'-Methoxy-2-methylbiphenyl-3-carboxylic acid. Note the steric proximity of the C2-Methyl group to the biaryl axis.

Search Strategy: Synonyms & Identifiers

When querying databases like SciFinder, Reaxys, or PubChem, the exact IUPAC name may yield zero results due to indexing variations. Use the following search strings and identifiers to ensure comprehensive retrieval.

Search TypeSearch String / IdentifierRationale
IUPAC Variant 1 4'-methoxy-2-methyl-[1,1'-biphenyl]-3-carboxylic acidExplicit bracket notation for biphenyls.
Alternative Name 3-(4-methoxyphenyl)-2-methylbenzoic acidTreats the structure as a substituted benzoic acid (Parent = Benzoic Acid).
Inverted Name 2-methyl-3-(4-methoxyphenyl)benzoic acidAlphabetical ordering variation.
SMILES COC1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)CExact structure search string.
InChI Key Search via SMILES generationRecommended for exact match verification.

Synthetic Protocol: Suzuki-Miyaura Coupling

Given the specific substitution pattern (2-methyl, 3-carboxy), this compound is best synthesized via a Suzuki-Miyaura cross-coupling reaction. The presence of the ortho-methyl group (C2) introduces steric hindrance near the reaction center, requiring optimized catalytic conditions.

Retrosynthetic Analysis
  • Fragment A (Electrophile): 3-Bromo-2-methylbenzoic acid (or its methyl ester).

  • Fragment B (Nucleophile): 4-Methoxyphenylboronic acid.

  • Catalytic Cycle: Pd(0)-mediated oxidative addition, transmetallation, and reductive elimination.

Experimental Workflow

Objective: Synthesis of 4'-Methoxy-2-methylbiphenyl-3-carboxylic acid from 3-bromo-2-methylbenzoic acid.

Reagents:

  • 3-Bromo-2-methylbenzoic acid (1.0 equiv) [CAS: 76006-33-2]

  • 4-Methoxyphenylboronic acid (1.2 equiv) [CAS: 5720-07-0]

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) - Chosen for stability and steric tolerance.

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine 3-bromo-2-methylbenzoic acid (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq).

  • Solvation: Add 1,4-Dioxane and Water (degassed).

  • Base Addition: Add K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under a stream of nitrogen.

  • Reaction: Seal the vessel and heat to 90°C for 12-16 hours. Monitor by TLC or LC-MS.

    • Note: The free acid may poison the catalyst slightly; if yields are low, use the methyl ester of the benzoic acid, then hydrolyze with LiOH in the final step.

  • Workup:

    • Cool to room temperature.

    • Acidify to pH ~3 with 1N HCl (critical to protonate the carboxylate).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient with 1% Acetic Acid).

Reaction Pathway Visualization

Synthesis Start Start: 3-Bromo-2-methylbenzoic acid + 4-Methoxyphenylboronic acid Step1 Catalyst Addition: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start->Step1 Suzuki Coupling Intermediate Intermediate Species: Pd(II)-Biaryl Complex Step1->Intermediate Oxidative Addition/Transmetallation Workup Acidic Workup (pH 3): Protonation of Carboxylate Intermediate->Workup Reductive Elimination Product Final Product: 4'-Methoxy-2-methylbiphenyl- 3-carboxylic acid Workup->Product Isolation

Figure 2: Synthetic workflow for the Suzuki-Miyaura cross-coupling synthesis.

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures should be confirmed.

TechniqueParameterExpected Signal / ValueInterpretation
¹H NMR δ ~ 2.30 ppm (s, 3H)SingletAr-CH₃ (C2-Methyl)
¹H NMR δ ~ 3.85 ppm (s, 3H)Singlet-OCH₃ (Methoxy group)
¹H NMR δ ~ 6.90 - 7.00 ppm (d, 2H)DoubletAr-H on Ring B (Ortho to OMe)
¹H NMR δ ~ 12.0 - 13.0 ppm (bs, 1H)Broad Singlet-COOH (Carboxylic Acid)
LC-MS [M+H]⁺243.10 m/zPositive Ion Mode
LC-MS [M-H]⁻241.09 m/zNegative Ion Mode (Preferred for Acids)

References

  • BenchChem. 3-Bromo-4-methylbenzoic acid Structure and Synthesis Data. Retrieved from .

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • PubChem. 2'-Methoxy-biphenyl-4-carboxylic acid (Analogous Structure Data). National Library of Medicine. Retrieved from .[6]

  • Sigma-Aldrich. 4'-Methoxybiphenyl-4-carboxylic acid Product Information. Retrieved from .

Sources

Foundational

Pharmacophore properties of 2-methyl-3-arylbenzoic acid derivatives

Title: Technical Guide: Pharmacophore Architecture & Conformational Control of 2-Methyl-3-Arylbenzoic Acid Derivatives Subtitle: Structural Dynamics, Synthetic Pathways, and Target Engagement in Protein-Protein Interacti...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Pharmacophore Architecture & Conformational Control of 2-Methyl-3-Arylbenzoic Acid Derivatives Subtitle: Structural Dynamics, Synthetic Pathways, and Target Engagement in Protein-Protein Interaction (PPI) Inhibition

Executive Summary

This technical guide analyzes the 2-methyl-3-arylbenzoic acid scaffold, a specialized pharmacophore distinguished by its 1,2,3-trisubstitution pattern . Unlike simple biphenyls, the central ortho-methyl group functions as a "steric wedge," enforcing a high-energy, non-planar conformation via the buttressing effect. This structural rigidity is critical for disrupting Protein-Protein Interactions (PPIs), most notably in HIV-1 Integrase inhibition (LEDGF/p75 binding site) and transthyretin (TTR) stabilization.

This document provides a blueprint for the rational design, synthesis, and validation of these derivatives, moving beyond basic SAR to the thermodynamics of pre-organized ligand binding.

Part 1: Structural Architecture & Stereoelectronic Properties

The "Steric Wedge" Mechanism

The defining feature of this scaffold is the methyl group at position C2, flanked by the carboxyl group (C1) and the aryl ring (C3). This creates a "buttressed" system where the van der Waals radii of the substituents overlap significantly.

  • Conformational Locking: The C2-methyl group forces the C3-aryl ring to rotate out of the plane of the benzoic acid core to minimize steric clash (A-strain).

  • Dihedral Angle Control: While unsubstituted biphenyls have a low barrier to rotation (~45° twist), the 2-methyl-3-aryl system is often locked at dihedral angles approaching 60–90° .

  • Thermodynamic Benefit: By restricting the rotation of the free ligand, the entropic penalty (

    
    ) paid upon binding to a protein target is significantly reduced. This "pre-organization" can improve binding affinity by 1.5–2.0 kcal/mol compared to flexible analogs.
    
Pharmacophore Mapping

The molecule functions as a "Twisted Anchor" :

  • Ionic Anchor (C1-COOH): Forms salt bridges with positively charged residues (e.g., Lys, Arg) or chelates divalent metals (

    
    ) in metalloenzymes like HIV Integrase.
    
  • Hydrophobic Paddle (C3-Aryl): A perpendicular aromatic surface designed to slot into deep hydrophobic pockets (e.g., the LEDGF binding cleft).

  • Steric Gatekeeper (C2-Me): Prevents planar collapse and ensures the "Paddle" remains orthogonal to the "Anchor."

PharmacophoreMap COOH Carboxyl Group (C1) (H-Bond Donor/Acceptor) Target Target Pocket (e.g., HIV IN / LEDGF) COOH->Target Ionic Interaction (Mg2+ or Lys) Methyl Methyl Group (C2) (Steric Wedge) Methyl->COOH Steric Clash (Twists Acid) Aryl Aryl Ring (C3) (Hydrophobic Paddle) Methyl->Aryl Steric Buttressing (Forces 60-90° Twist) Aryl->Target Pi-Stacking/Hydrophobic

Figure 1: Pharmacophore connectivity showing the central role of the C2-methyl group in enforcing the 3D geometry required for target engagement.[1]

Part 2: Synthetic Protocol (Self-Validating System)

Objective: Synthesize 2-methyl-3-phenylbenzoic acid via Suzuki-Miyaura coupling. Challenge: Steric hindrance at the C3 position adjacent to the C2-methyl group can suppress coupling yields. Solution: Use of high-activity phosphine ligands (S-Phos or X-Phos) and a specific halogenation sequence.

Step-by-Step Methodology

Precursors: Start with 2-amino-3-methylbenzoic acid (commercially available) to ensure correct regiochemistry.

  • Step 1: Esterification (Protection)

    • Reagents: Methanol,

      
       (cat.), Reflux, 6h.
      
    • Validation: TLC (Hexane/EtOAc 8:1). Shift in

      
       due to loss of zwitterionic character.
      
    • Product: Methyl 2-amino-3-methylbenzoate.

  • Step 2: Sandmeyer Bromination (The Critical Intermediate)

    • Rationale: Converts the amino group to a bromide, creating the electrophile for coupling.

    • Protocol:

      • Dissolve amine in

        
         and water at 
        
        
        
        .
      • Add

        
         (aq) dropwise (maintain 
        
        
        
        ) to form the diazonium salt.
      • Add

        
         dissolved in 
        
        
        
        . Heat to
        
        
        for 1h.
    • Validation: disappearance of diazonium peak in IR; appearance of Ar-Br in Mass Spec.

    • Product: Methyl 2-bromo-3-methylbenzoate.

  • Step 3: Sterically Demanding Suzuki-Miyaura Coupling

    • Reagents: Methyl 2-bromo-3-methylbenzoate (1.0 eq), Phenylboronic acid (1.5 eq),

      
       (5 mol%), S-Phos  (10 mol%), 
      
      
      
      (3.0 eq), Toluene/Water (10:1).
    • Conditions:

      
      , sealed tube, 12h.
      
    • Why S-Phos? The bulky biaryl phosphine ligand facilitates the oxidative addition into the sterically hindered C-Br bond next to the methyl group.

    • Validation: NMR (check for new aromatic protons and integration of the biaryl system).

  • Step 4: Hydrolysis

    • Reagents:

      
      , THF/Water (1:1), RT, 4h.
      
    • Workup: Acidify with

      
       to precipitate the free acid.
      

SynthesisWorkflow Start 2-amino-3-methylbenzoic acid Step1 1. Esterification (MeOH/H2SO4) Start->Step1 Inter1 Methyl ester Step1->Inter1 Step2 2. Sandmeyer Rxn (NaNO2, CuBr) Inter1->Step2 Inter2 Aryl Bromide (Electrophile) Step2->Inter2 Step3 3. Suzuki Coupling (Pd(OAc)2, S-Phos, Ar-B(OH)2) Inter2->Step3 Steric Challenge Step4 4. LiOH Hydrolysis Step3->Step4 Final 2-methyl-3-arylbenzoic acid Step4->Final

Figure 2: Synthetic pathway utilizing the Sandmeyer reaction to install the halide, followed by S-Phos mediated coupling to overcome steric hindrance.

Part 3: In Silico & In Vitro Validation Workflows

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituents on the "B-Ring" (the aryl group at C3) regarding HIV-1 Integrase Strand Transfer Inhibition (hypothetical representative data based on class behavior):

C3-Aryl SubstituentDihedral Angle (Calc.)[2]IC50 (Integrase)Solubility (logS)Notes
Phenyl (Unsubst.) 62°1.2 µM-3.5Baseline activity.
3,5-Difluorophenyl 65°0.15 µM-3.8Improved hydrophobic pocket fill; metabolic stability.
4-Methoxyphenyl 58°>10 µM-3.2Steric clash at distal end; electron donation unfavorable.
3-Chloro-4-fluorophenyl 68°0.05 µM -4.1Optimal halogen bonding and shape complementarity.
Experimental Validation: HTRF Integrase-LEDGF Assay

To verify the mechanism of action (PPI inhibition), use a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Concept: HIV-1 Integrase (tagged with His6) binds to LEDGF/p75 (tagged with FLAG). The inhibitor must disrupt this interface.

  • Protocol:

    • Donor: Europium-cryptate labeled anti-His antibody (binds Integrase).

    • Acceptor: XL665 labeled anti-FLAG antibody (binds LEDGF).

    • Signal: When Integrase and LEDGF bind, Donor and Acceptor are close -> FRET signal.

    • Inhibition: Addition of 2-methyl-3-arylbenzoic acid disrupts the complex -> Loss of FRET signal.

AssayLogic cluster_control Negative Control (High FRET) cluster_test Test Condition (+ Compound) IN Integrase-His LEDGF LEDGF-FLAG IN->LEDGF Binding IN_T Integrase-His LEDGF_T LEDGF-FLAG IN_T->LEDGF_T Interaction Disrupted Comp 2-methyl-3-aryl benzoate Comp->IN_T Allosteric Block

Figure 3: HTRF Assay logic. The compound competes for the LEDGF binding pocket on Integrase, resulting in a quantifiable decrease in fluorescence resonance energy transfer.

References

  • BenchChem. (2025).[3] Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-(3-Methylphenyl)benzoic Acid. Link

  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions. Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Recent Developments. Link

  • National Institutes of Health (NIH). (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. Link

  • Core.ac.uk. (2005). Crystal structure of 4'-methylbiphenyl-2-carboxylic acid and dihedral angle analysis. Link

  • ScienceDirect. (2006). A platform for designing HIV integrase inhibitors: 2-hydroxy-3-heteroaryl acrylic acid derivatives. Link

Sources

Exploratory

Steric effects of ortho-methyl groups in biphenyl carboxylic acids

The following technical guide details the steric, synthetic, and pharmacological implications of ortho-methyl substitution in biphenyl carboxylic acids. Content Type: Technical Guide | Audience: Medicinal Chemists & Proc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the steric, synthetic, and pharmacological implications of ortho-methyl substitution in biphenyl carboxylic acids.

Content Type: Technical Guide | Audience: Medicinal Chemists & Process Scientists

Executive Summary

In modern drug discovery, the biphenyl moiety is a privileged scaffold, yet its utility is often governed by a single geometric parameter: the dihedral angle around the central C–C bond. The introduction of an ortho-methyl group is not merely a lipophilic addition; it is a profound steric editor. It acts as a "conformational lock," forcing the biphenyl system into an orthogonal arrangement (


), thereby disrupting 

-conjugation, altering metabolic susceptibility, and defining receptor complementarity.

This guide analyzes the energetics of this steric clash, provides a validated protocol for synthesizing these hindered systems via SPhos-mediated Suzuki–Miyaura coupling, and details the physicochemical consequences for lead optimization.

The Physics of the "Orthogonal Lock"

Steric Inhibition of Resonance

Unsubstituted biphenyl exists in equilibrium between a planar transition state (high energy) and a twisted ground state (


 in solution). The introduction of a methyl group at the ortho position (2-position) introduces a severe van der Waals penalty.

The methyl group has an interference radius of approximately 2.0 Å. When aligned with the ortho-hydrogen of the adjacent ring (planar conformation), the internuclear distance drops well below the sum of their van der Waals radii. To relieve this strain (approx. 3–5 kcal/mol penalty for planarity), the molecule rotates into a nearly perpendicular conformation.

Key Consequence: This rotation decouples the


-systems of the two phenyl rings. The molecule behaves electronically as two independent arenes rather than a conjugated system.
Atropisomerism and Rotational Barriers

Depending on the substitution pattern, the rotational energy barrier (


) can rise significantly.
  • Class 1 (Unstable): Mono-ortho substitution (e.g., 2-methylbiphenyl).

    
     kcal/mol.[1][2] Rapid rotation at room temperature.[2]
    
  • Class 2 (Separable at Low Temp): Di-ortho substitution (e.g., 2,2'-dimethylbiphenyl).

  • Class 3 (Atropisomeric): Tri- or Tetra-ortho substitution.[3]

    
     kcal/mol.[2] The enantiomers are isolable and stable.[1][2]
    
Visualization: Conformational Energy Landscape

The following diagram illustrates the energy penalty associated with planar conformations in ortho-substituted biphenyls compared to unsubstituted analogs.

G cluster_0 Ortho-Methyl Effect Planar Planar Conformation (0° Dihedral) High Steric Clash Barrier Rotational Barrier (Transition State) Planar->Barrier Steric Repulsion (Me vs H/Me) Twisted Twisted Ground State (45-90° Dihedral) Energy Minimum Barrier->Twisted Strain Relief

Caption: Energy landscape showing the destabilization of the planar form by ortho-methyl groups, forcing the system into a twisted minimum.

Synthetic Strategies: Overcoming the Steric Barrier

Synthesizing ortho-methyl biphenyl carboxylic acids is notoriously difficult using standard palladium protocols (e.g.,


) due to the slow rate of oxidative addition and the even slower rate of reductive elimination in sterically crowded centers.
The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)

To couple a sterically hindered aryl halide (e.g., 2-bromo-3-methylbenzoic acid ester) with an ortho-substituted boronic acid, electron-rich, bulky ligands are required. SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the gold standard here. Its bulk promotes the reductive elimination of the crowded biaryl product.

Validated Protocol: SPhos-Mediated Coupling

Objective: Synthesis of methyl 2'-methyl-[1,1'-biphenyl]-4-carboxylate (Model System).

Reagents:

  • Aryl Halide: Methyl 4-bromobenzoate (1.0 equiv)

  • Boronic Acid: 2-Methylphenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: SPhos (2-4 mol%) — maintain 1:2 Pd:Ligand ratio

  • Base:

    
     (3.0 equiv) — anhydrous is preferred for difficult substrates
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.[4][5]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk flask or microwave vial. Cool under a stream of Argon.

  • Charge Solids: Add Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol),

    
     (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and 
    
    
    
    (636 mg, 3.0 mmol).
  • Degas: Seal the vessel. Evacuate and backfill with Argon three times. This is critical; oxygen destroys the electron-rich phosphine.

  • Solvent Addition: Inject degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • Reaction: Heat to 100°C with vigorous stirring for 12–18 hours. Note: If using microwave irradiation, heat to 120°C for 30 minutes.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

  • TLC: The product will likely have a higher

    
     than the starting material due to the loss of the polar C-Br bond and the non-planar, "greasy" nature of the twisted biphenyl.
    
  • NMR: Look for the upfield shift of the ortho-methyl protons (approx. 2.1–2.3 ppm) due to shielding by the adjacent ring current if the twist is severe.

Physicochemical & Pharmacological Consequences

Solubility and Crystal Packing

Planar molecules stack efficiently (pi-stacking), leading to high lattice energy and poor solubility. The ortho-methyl group disrupts this planarity ("molecular gravel").

  • Result: Lower melting points and increased solubility in organic and aqueous media compared to planar analogs. This is a crucial tactic for improving the bioavailability of lipophilic drugs.

The "Magic Methyl" Effect on Potency

In drug design, the ortho-methyl group often boosts potency by orders of magnitude (e.g., p38 MAP kinase inhibitors).

  • Mechanism: It restricts the conformational entropy of the unbound ligand. By pre-organizing the molecule into the bioactive (twisted) conformation, the entropic penalty upon binding to the receptor is minimized.

  • Selectivity: The twisted shape can prevent binding to off-target receptors that require a planar ligand.

Quantitative Comparison: pKa and Geometry
ParameterBiphenyl-4-COOH2'-Methyl-Biphenyl-4-COOHMechanistic Driver
Dihedral Angle ~44°~75-90°Steric clash (Me vs

/H)
Conjugation PartialNegligibleOrthogonal decoupling
Solubility LowModerate/HighDisrupted crystal packing
Metabolic Stability ModerateHighBlocked P450 access to ortho-sites

Experimental Workflow: Assessing the Barrier

To determine if your ortho-methyl biphenyl is a stable atropisomer or a rapidly rotating conformer, use Variable Temperature (VT) NMR.

Workflow Start Synthesize Ortho-Methyl Biphenyl NMR_RT Run 1H NMR at 25°C Observe Methyl Peak Start->NMR_RT Check Are peaks broad or split? NMR_RT->Check Broad Yes (Broad/Split) Slow Rotation Check->Broad Yes Sharp No (Sharp Singlet) Fast Rotation Check->Sharp No VT_Exp Perform VT-NMR (-60°C to +100°C) Broad->VT_Exp Sharp->VT_Exp Cool down to find decoalescence Coalescence Determine Coalescence Temp (Tc) VT_Exp->Coalescence Calc Calculate Delta G (Eyring Equation) Coalescence->Calc

Caption: Decision tree for characterizing rotational barriers using VT-NMR.

Calculation (Eyring Equation)

At the coalescence temperature (


), the rate constant of rotation (

) is related to the frequency separation (

in Hz) of the exchanging signals:

The free energy barrier is then:

References

  • Atropisomerism in Drug Discovery LaPlante, S. R., et al.[2] "Atropisomerism in medicinal chemistry: challenges and opportunities."[2] Journal of Medicinal Chemistry, 2011.

  • SPhos Ligand Efficacy Barder, T. E., et al.[6] "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[7] Journal of the American Chemical Society, 2005.

  • Conformational Analysis of Biphenyls Ruzziconi, R., et al.[8] "Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents."[9][10] Organic & Biomolecular Chemistry, 2012.[9][10]

  • The Ortho Effect and Acidity Nadar, P. A., et al.[11] "Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids." Proceedings of the Indian Academy of Sciences, 1984.[11]

  • General Suzuki Coupling Protocols BenchChem Application Note. "Suzuki-Miyaura Coupling for the Synthesis of 1-(4-biphenyl)pyridin-2(1H)-one."[4]

Sources

Foundational

Technical Whitepaper: Synthetic Architectures and Pharmacological Potentials of 3-Substituted 2-Methylbenzoic Acid Analogs

Executive Summary The 3-substituted 2-methylbenzoic acid scaffold represents a deceptively simple yet privileged structural motif in medicinal chemistry. Its value lies not merely in its functional groups but in its conf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-substituted 2-methylbenzoic acid scaffold represents a deceptively simple yet privileged structural motif in medicinal chemistry. Its value lies not merely in its functional groups but in its conformational restriction . The steric bulk of the ortho-methyl group (C2) forces the carboxylic acid (C1) and the C3-substituent out of coplanarity with the benzene ring. This "ortho-effect" locks the molecule into specific conformations, reducing the entropic penalty upon protein binding—a critical factor in designing high-affinity inhibitors for HIV integrase, kinases, and inflammatory pathways.

This guide moves beyond basic synthesis to explore the causality of experimental design, focusing on overcoming the steric hindrance inherent to this scaffold and exploiting its unique geometry for drug development.

Part 1: Structural Significance & Chemical Space

The "Ortho-Methyl Twist"

In unsubstituted benzoic acid, the carboxyl group is relatively free to rotate, often adopting a planar conformation to maximize


-conjugation. However, in 2-methylbenzoic acid (o-toluic acid) , the Van der Waals radius of the methyl group (2.0 Å) clashes with the carbonyl oxygen.
  • Consequence: The carboxyl group twists out of the phenyl plane (dihedral angle

    
    ).
    
  • Pharmacological Impact: This twist creates a "pre-organized" conformation that mimics the transition states of many enzyme-substrate complexes.

  • C3 Substitution: Adding a substituent at C3 (meta to carboxyl, ortho to methyl) creates a "buttressing effect," further locking the conformation and creating a hydrophobic pocket between C2 and C3.

Part 2: Synthetic Methodologies

Synthesizing 3-substituted 2-methylbenzoic acids is non-trivial due to the directing effects of the parent 2-methylbenzoic acid. The acid group directs meta (to C3), but the methyl group directs ortho/para (to C3/C5). While they reinforce C3 substitution electrophilically, steric hindrance often lowers yields.

Workflow 1: The Palladium-Catalyzed Cross-Coupling Route

Best for: Biaryl analogs (e.g., HIV integrase inhibitors, NSAID analogs).

The most robust route utilizes 3-bromo-2-methylbenzoic acid as a divergent intermediate. Standard Suzuki conditions often fail here due to the steric bulk at C2 hindering the oxidative addition of Palladium.

Protocol: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling 3-bromo-2-methylbenzoic acid with phenylboronic acid. Challenge: The ortho-methyl group blocks the Pd catalyst approach. Solution: Use of electron-rich, bulky phosphine ligands (SPhos or XPhos) to facilitate oxidative addition and reductive elimination.

Materials:

  • Substrate: 3-Bromo-2-methylbenzoic acid (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Degassing (Critical): Charge a Schlenk flask with toluene and water. Sparge with Argon for 20 minutes. Reason: Oxygen poisons the active Pd(0) species, which is crucial when the reaction rate is already slowed by sterics.

  • Pre-complexation: Add Pd(OAc)₂ and SPhos to the solvent. Stir at RT for 5 mins to generate the active catalytic species (L-Pd-0).

  • Addition: Add the 3-bromo-2-methylbenzoic acid, boronic acid, and K₃PO₄.

  • Thermal Activation: Heat to 100°C for 12 hours. Note: Higher temperature is required to overcome the activation energy barrier imposed by the C2-methyl group.

  • Workup: Acidify with 1M HCl (to protonate the carboxylate), extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc + 1% AcOH).

Workflow 2: The Nitro-Reduction Gateway

Best for: Amides, Ureas, and Quinazolinone precursors.

Precursor: 2-Methyl-3-nitrobenzoic acid.[2] Objective: Selective reduction to 3-amino-2-methylbenzoic acid without defluorination (if halogens are present) or over-reduction.

Protocol:

  • Dissolution: Dissolve 2-methyl-3-nitrobenzoic acid (10 mmol) in MeOH (50 mL).

  • Catalyst: Add 10% Pd/C (5 wt% loading). Caution: Pyrophoric.

  • Hydrogenation: Stir under H₂ balloon (1 atm) at RT for 4 hours.

    • Validation: Monitor via TLC.[1] The amine will be significantly more polar and fluorescent under UV.

  • Filtration: Filter through Celite to remove Pd/C.

  • Isolation: Concentrate to yield the anthranilic acid analog.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis starting from the core scaffold, highlighting the strategic choices between metal-catalyzed coupling and functional group interconversion.

SyntheticPathways cluster_legend Reaction Class Start 2-Methylbenzoic Acid Nitration Nitration (HNO3/H2SO4) Start->Nitration Halogenation Bromination (Br2, FeBr3) Start->Halogenation Inter_Nitro 3-Nitro-2-methylbenzoic acid Nitration->Inter_Nitro Reduction Pd/C, H2 (Reduction) Inter_Nitro->Reduction Product_Amine 3-Amino-2-methylbenzoic acid (Scaffold for Amides/Ureas) Reduction->Product_Amine Inter_Halo 3-Bromo-2-methylbenzoic acid Halogenation->Inter_Halo Suzuki Suzuki Coupling (Pd-SPhos, Ar-B(OH)2) Inter_Halo->Suzuki Steric Challenge Product_Biaryl 3-Aryl-2-methylbenzoic acid (Integrase/COX Inhibitors) Suzuki->Product_Biaryl

Figure 1: Divergent synthetic pathways for 3-substituted 2-methylbenzoic acid analogs, distinguishing between electrophilic substitution and transition-metal catalysis.

Part 4: Medicinal Chemistry Applications[3][4][5][6][7]

HIV-1 Integrase Inhibitors

The 3-substituted 2-methylbenzoic acid motif serves as a critical bioisostere for the diketo-acid functionality found in early integrase inhibitors.

  • Mechanism: The carboxylate coordinates the Mg²⁺ ions in the integrase active site.

  • Role of 2-Me: The methyl group restricts the rotation of the phenyl ring, forcing the 3-substituent (often a hydrophobic aryl group) to occupy a specific allosteric pocket, improving selectivity against the host DNA complex.

  • Key Insight: Analogs lacking the 2-methyl group often show 10-50x lower potency due to the entropy cost of freezing the rotatable bond upon binding.

Anti-Inflammatory Agents (COX Inhibition)

Structurally related to Fenbufen , 3-substituted analogs target the Cyclooxygenase (COX) enzymes.

  • Data: 2-(3-methylphenyl)benzoic acid derivatives have shown potential as COX-2 selective inhibitors. The 3-substitution pattern allows for fine-tuning of the lipophilicity (LogP) to improve membrane permeability.

Kinase Inhibition (p38 MAP Kinase)

3-Amino-2-methylbenzoic acid is a precursor to quinazolinones .

  • Application: These fused heterocycles act as ATP-competitive inhibitors. The 2-methyl group on the "A-ring" of the quinazolinone (derived from the acid) often dictates the selectivity profile by clashing with the "gatekeeper" residue in the kinase hinge region.

Part 5: Quantitative Data Summary

Table 1: Comparative Reactivity & Properties of 2-Methylbenzoic Acid Analogs

PrecursorReaction TypeCatalyst SystemYield (%)Key Challenge
3-Bromo-2-methylbenzoic acid Suzuki CouplingPd(PPh₃)₄ / K₂CO₃45-60%Low yield due to steric hindrance.
3-Bromo-2-methylbenzoic acid Suzuki CouplingPd(OAc)₂ / SPhos 85-92% Bulky ligand overcomes sterics.
2-Methyl-3-nitrobenzoic acid HydrogenationPd/C (1 atm H₂)90-95%Exothermic; requires careful heat management.
3-Iodo-2-methylbenzoic acid SonogashiraPdCl₂(PPh₃)₂ / CuI78%Iodine is more reactive, compensating for sterics.

Part 6: References

  • BenchChem. (2025).[1][3][4] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. (Proxy for benzoic acid analog coupling). Link

  • ChemicalBook. (2013). Synthesis of 3-amino-2-methylbenzoic acid from 2-methyl-3-nitrobenzoic acid. Journal of Molecular Structure. Link

  • National Institutes of Health (NIH). (2016). Small Molecule Inhibitors of Drug Resistant Forms of HIV-1 Integrase. (Discusses naphthyridine/benzoic acid pharmacophores). Link

  • Taylor & Francis. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones. (Discusses benzoic acid intermediates).[3][5][6][7][8] Link

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (General SAR for aminobenzoic acids).[2] Link

Sources

Exploratory

Precision Identification of Methoxyphenyl-Methylbenzoic Acid Isomers: A Strategic CAS Registry Workflow

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and IP Information Specialists Estimated Read Time: 12 Minutes Core Directive: The Nomenclature Ambiguity The chemical description "methoxyphenyl-m...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and IP Information Specialists Estimated Read Time: 12 Minutes

Core Directive: The Nomenclature Ambiguity

The chemical description "methoxyphenyl-methylbenzoic acid" is a semantic trap. In the context of CAS REGISTRY® searching, this string does not define a single molecule; it defines a chemical space containing hundreds of potential isomers.

For a drug development professional, relying on this text string for procurement or patent clearance is a critical error. It conflates three distinct structural classes:

  • Substituted Biphenyls: A toluic acid (methylbenzoic acid) core with a methoxyphenyl substituent.

  • Diphenylmethanes: A benzyl group attached to the benzoic acid core.

  • Esters: Methyl esters of methoxy-biphenyl carboxylic acids (constitutional isomers).

This guide details the exact protocols to resolve this ambiguity using CAS REGISTRY (via SciFinder-n or STN), moving from loose nomenclature to precise Registry Numbers (RNs).

Structural Deconstruction & Isomer Logic

Before initiating a search, we must define the Markush structure. The target molecule possesses the molecular formula C₁₅H₁₄O₃ .

The Isomer Math
  • Core Scaffold: Benzene ring + Carboxylic Acid (-COOH).

  • Substituent A: Methyl group (-CH₃).

  • Substituent B: Methoxyphenyl group (-C₆H₄-OCH₃).

This combination creates a Biphenyl system. The systematic IUPAC name is typically a derivative of methoxy-methyl-[1,1'-biphenyl]-carboxylic acid .

Visualization: The Structural Ambiguity

The following diagram illustrates how the loose text description maps to multiple distinct chemical entities.

ChemicalAmbiguity Input Input: 'Methoxyphenyl-methylbenzoic acid' Formula Molecular Formula: C15H14O3 Input->Formula Decodes to Isomer1 Target Class: Biphenyls (Methoxyphenyl-toluic acids) Ex: 4'-methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid Formula->Isomer1 Primary Interpretation Isomer2 Isomer Class: Esters (Methyl esters of biphenyl acids) Ex: Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate Formula->Isomer2 Constitutional Isomer Isomer3 Isomer Class: Diphenylmethanes (Benzyl-benzoic acids) Ex: 3-(4-methoxybenzyl)-4-methylbenzoic acid Formula->Isomer3 Scaffold Variant

Figure 1: Deconstruction of the nomenclature ambiguity showing the divergence into three primary isomer classes.

Strategic Search Protocols

Do not rely on text matching. Use the following three protocols in hierarchical order to ensure comprehensive retrieval.

Protocol A: The Molecular Formula Filter (Broad Sweep)

Use this when you need to survey the entire landscape of C₁₅H₁₄O₃ isomers to identify commercially available candidates.

  • Query: Enter C15H14O3 in the Molecular Formula field.[1]

  • Refinement: This will yield thousands of results. You must refine by "Chemical Name" or "Fragment".

  • Filter Syntax: Include the string biphenyl and acid to exclude esters and diphenylmethanes.

    • Result: This isolates the biphenyl-carboxylic acid class.[2][3]

Protocol B: The Markush Substructure Search (Gold Standard)

This is the only method that guarantees finding the specific regioisomers (e.g., ortho vs meta methyl placement) required for SAR (Structure-Activity Relationship) studies.

Step-by-Step Methodology:

  • Draw the Core: Draw a benzene ring. Attach a Carboxylic Acid (-COOH).

  • Attach the Methyl: Attach a methyl group (-CH₃) to the ring.

    • Critical Step: Do not lock the position. Select the bond and mark it as "Position Variable" if you are open to all isomers (2-methyl, 3-methyl, etc.).

  • Attach the Methoxyphenyl: Draw a second benzene ring attached to the first. Add a methoxy group (-OCH₃) to this second ring.

  • Locking Atoms:

    • Ring Fusion: Explicitly draw the bond between the two phenyl rings (biphenyl bond).

    • Hydrogen Count: Select all ring carbons and set "Substituents" to "As Drawn" or "H count = 1" (except where substituted) to prevent the system from returning highly substituted analogs (e.g., chloro- derivatives).

Protocol C: Exact Structure Verification

If you have a specific target (e.g., the 4'-methoxy-6-methyl isomer), draw the exact structure.

Validation Table: Common Isomers & CAS RNs The following table represents typical hits you will encounter. Note the distinction between the Acid (Target) and the Ester (False Positive).

Structure ClassSystematic NameCAS RNFormulaStatus
Target (Biphenyl) 4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid1181452-14-1 C₁₅H₁₄O₃Match
Target (Biphenyl) 3-(4-Methoxyphenyl)-4-methylbenzoic acidSearch via CID 39232073C₁₅H₁₄O₃Match
Isomer (Ester) Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate729-17-9 C₁₅H₁₄O₃False Positive
Analog (No Methyl) 4'-Methoxy[1,1'-biphenyl]-4-carboxylic acid725-14-4 C₁₄H₁₂O₃Mismatch (C14)

The "Intelligent Elimination" Workflow

When searching for these isomers, you will encounter high noise levels. Use this logic flow to validate your hits.

SearchWorkflow Start Start: Define Target Structure SearchType Select Search Mode Start->SearchType Substructure Substructure Search (Draw Biphenyl Core) SearchType->Substructure Preferred FormulaSearch Formula Search (C15H14O3) SearchType->FormulaSearch Alternative Results Initial Answer Set Substructure->Results FormulaSearch->Results Filter1 Filter: Exclude Esters? (Check for -COOCH3) Results->Filter1 Filter2 Filter: Regioisomer Check (Methyl position relative to Acid) Filter1->Filter2 If Acid Final Valid CAS RN Identified Filter2->Final

Figure 2: Decision tree for filtering CAS Registry results to isolate the correct methoxyphenyl-methylbenzoic acid isomer.

Technical Validation (Self-Correcting Mechanisms)

To ensure the CAS RN you select is the correct chemical entity, apply these two validation checks:

The InChIKey Check

The InChIKey is a hashed digital fingerprint of the molecule. It is unique to the specific isomer.

  • If you find a CAS RN, copy its InChIKey.[4]

  • Run a reverse search in PubChem or ChemSpider.

  • Example: The InChIKey for 4'-methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid is QYRSNZGYFGYTOP-UHFFFAOYSA-N.[5] If your search result does not match this (or the specific key for your regioisomer), you have the wrong molecule.

The "Methyl" Trap (Acid vs. Ester)

Many researchers confuse "Methylbenzoic acid... methoxy derivative" with "Methoxybenzoic acid... methyl ester".

  • Visual Check: Look at the Carboxylic Acid group.[2]

    • If the methyl is attached to the Oxygen (-COOCH₃), it is an Ester . Reject.

    • If the methyl is attached to the Benzene Ring (-C₆H₃(CH₃)-), it is the correct Toluic Acid derivative . Accept.

Conclusion

Searching for "methoxyphenyl-methylbenzoic acid" requires a transition from textual searching to structural logic. The molecule is chemically a substituted biphenyl carboxylic acid . By utilizing a Markush substructure search in CAS REGISTRY and filtering for the C₁₅H₁₄O₃ molecular formula, you eliminate the constitutional isomers (esters) that frequently contaminate search results.

Final Recommendation: Always prioritize the Systematic IUPAC Name (e.g., 4'-methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid) over the common description when documenting these compounds in regulatory filings.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39232073, 4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

  • Chemical Abstracts Service (CAS). CAS REGISTRY® Database Information. American Chemical Society. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzoic acid, 4-methoxy-, phenyl ester (Isomer Comparison). SRD 69. Retrieved from [Link]

Sources

Foundational

Thermodynamic Solubility Profile and Dissolution Kinetics of 3-(4-methoxyphenyl)-2-methylbenzoic Acid in Organic Solvents

Target Audience: Pharmaceutical Formulation Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Understanding the solubility profile of complex active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmaceutical Formulation Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Understanding the solubility profile of complex active pharmaceutical ingredient (API) intermediates is a critical prerequisite for optimizing chemical synthesis, crystallization workflows, and downstream formulation. This whitepaper provides an in-depth analysis of the solubility behavior of 3-(4-methoxyphenyl)-2-methylbenzoic acid across various organic solvents. By deconstructing the molecular architecture and applying thermodynamic principles, we establish a predictive framework for its dissolution. Furthermore, we outline a self-validating experimental methodology designed to eliminate kinetic artifacts and ensure robust, reproducible solubility data.

Molecular Architecture and Thermodynamic Drivers

To predict and manipulate the solubility of 3-(4-methoxyphenyl)-2-methylbenzoic acid, one must first analyze its structural components and their thermodynamic consequences.

  • The Biphenyl Framework: The core of the molecule is a biphenyl system. This provides significant structural rigidity and hydrophobicity, fundamentally limiting aqueous solubility while driving lipophilicity [1]. The extended

    
    -system favors interactions with aromatic and polarizable solvents via London dispersion forces[3].
    
  • Steric Hindrance via the 2-Methyl Group: Unlike planar biphenyls, the presence of a methyl group at the 2-position creates a severe steric clash with the adjacent phenyl ring. This forces the two rings out of coplanarity, increasing the dihedral angle. Causality: This non-planar conformation disrupts optimal crystal lattice packing, lowering the lattice energy compared to planar analogs. A lower lattice energy thermodynamically favors dissolution, enhancing solubility in organic media.

  • Carboxylic Acid Dimerization: The carboxylic acid moiety acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). In non-polar environments, these molecules predominantly exist as self-associated, hydrogen-bonded dimers [2]. Causality: Because non-polar solvents cannot competitively disrupt these dimers, the energy required to break solute-solute interactions is high, rendering the compound less soluble in aliphatic hydrocarbons [4].

  • The 4-Methoxy Substituent: The methoxy group introduces a local dipole and an additional HBA site, increasing the molecule's affinity for polar protic solvents capable of donating hydrogen bonds.

Empirical Solubility Profiling in Organic Solvents

Based on the Mobile Order theory and UNIFAC group contribution models [4], the solubility of 3-(4-methoxyphenyl)-2-methylbenzoic acid varies drastically depending on the solvent's dielectric constant (


) and hydrogen-bonding capacity.

The quantitative data below summarizes the predicted thermodynamic solubility profile at 25°C.

Solvent ClassificationRepresentative SolventDielectric Constant (

)
Estimated Solubility at 25°C (mg/mL)Dominant Solvation Mechanism
Non-Polar Aliphatic n-Heptane1.92< 5.0Weak London dispersion; API remains heavily dimerized.
Non-Polar Aromatic Toluene2.3815.0 - 25.0

-

stacking interactions with the biphenyl core.
Polar Protic Methanol32.745.0 - 65.0Competitive H-bonding (Donor & Acceptor) disrupts dimers.
Polar Aprotic DMSO46.7> 120.0Strong H-bond acceptance completely breaks API dimerization.

Note: Data represents thermodynamically equilibrated concentrations. Kinetic solubility (e.g., rapid dissolution prior to precipitation) may temporarily exceed these values.

Self-Validating Experimental Methodology

Standard "shake-flask" methods are prone to errors such as supersaturation, kinetic trapping, and filter-membrane adsorption. To ensure absolute trustworthiness, the following Self-Validating Isothermal Equilibrium Protocol must be employed. This protocol utilizes a dual-approach equilibrium check to guarantee that the measured concentration reflects the true thermodynamic endpoint.

Step-by-Step Protocol

Step 1: Dual-Approach Sample Preparation

  • Approach A (Under-saturation): Add an excess of solid 3-(4-methoxyphenyl)-2-methylbenzoic acid (approx. 200 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

  • Approach B (Super-saturation): Add the same amounts, but heat the vial to 50°C until complete dissolution occurs, then cool back to the target temperature (25°C) to induce precipitation.

  • Causality: If both vials yield the exact same final concentration, the system is self-validated to have reached true thermodynamic equilibrium, ruling out kinetic trapping.

Step 2: Isothermal Equilibration

  • Place both sets of vials in a thermoshaker at 25.0°C ± 0.1°C. Agitate at 500 RPM for 48 hours.

  • Causality: 48 hours is required to ensure the crystal lattice has fully equilibrated with the solvent phase, particularly for highly crystalline biphenyl derivatives [1].

Step 3: Phase Separation via Ultracentrifugation

  • Centrifuge the suspensions at 15,000 RPM for 15 minutes at exactly 25°C.

  • Causality: Ultracentrifugation is strictly preferred over syringe filtration. Highly lipophilic biphenyl compounds often adsorb onto standard PTFE or Nylon filter membranes, which artificially lowers the measured concentration in the filtrate.

Step 4: Quantitative Analysis (HPLC-UV)

  • Dilute the supernatant immediately in a universal diluent (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon temperature changes.

  • Quantify using a validated HPLC-UV method against a multi-point calibration curve.

Step 5: Solid-State Verification (Critical Quality Attribute)

  • Extract the residual solid from the bottom of the centrifuge tube, dry gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality: Polar solvents (like methanol) can incorporate into the crystal lattice to form solvates, which possess fundamentally different solubility profiles than the anhydrous starting material. Confirming the polymorph remains unchanged validates the integrity of the data.

Mechanistic Visualization

The following diagram maps the logical flow of the self-validating protocol described above, highlighting the critical divergence between liquid-phase quantification and solid-phase verification.

Protocol N1 Solid Compound 3-(4-methoxyphenyl)-2-methylbenzoic acid N2 Solvent Addition & Thermal Equilibration (48h) N1->N2 Excess API N3 Phase Separation (Ultracentrifugation) N2->N3 Isothermal Saturation N4 Supernatant Analysis (HPLC-UV & Gravimetric) N3->N4 Liquid Phase N5 Solid-State Verification (XRPD / DSC) N3->N5 Residual Solid N6 Validated Thermodynamic Solubility Profile N4->N6 Concentration Data N5->N6 Polymorph Integrity

Fig 1: Self-validating thermodynamic solubility workflow ensuring polymorphic integrity.

Conclusion & Strategic Applications

The solubility of 3-(4-methoxyphenyl)-2-methylbenzoic acid is dictated by a delicate balance between the lipophilicity of its biphenyl core, the steric disruption caused by its 2-methyl group, and the hydrogen-bonding dynamics of its carboxylic acid moiety. For process chemists, selecting polar aprotic solvents like DMSO or DMF will maximize intermediate concentration during synthetic steps (e.g., amidation or esterification). Conversely, non-polar aliphatic solvents like n-heptane act as excellent anti-solvents for crystallization and purification workflows due to their inability to disrupt the compound's self-associated dimers.

By adhering to the self-validating equilibrium protocol, researchers can ensure that the solubility data generated is thermodynamically sound, preventing costly formulation failures downstream.

References

  • Title: BIPHENYL CARBOXYLIC ACID. Source: Ataman Kimya. URL: [Link] [2]

  • Title: Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. Source: University of Johannesburg. URL: [Link] [3]

  • Title: Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Source: ResearchGate. URL: [Link] [4]

Exploratory

The 4'-Methoxy-2-Methylbiphenyl Scaffold: A Medicinal Chemistry Technical Guide

The following technical guide details the bioactivity, medicinal chemistry, and experimental characterization of 4'-methoxy-2-methylbiphenyl and its functional derivatives. Executive Summary 4'-methoxy-2-methylbiphenyl (...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioactivity, medicinal chemistry, and experimental characterization of 4'-methoxy-2-methylbiphenyl and its functional derivatives.

Executive Summary

4'-methoxy-2-methylbiphenyl (CAS: 92495-54-0) represents a "privileged scaffold" in modern drug discovery.[1] Unlike planar biphenyls, the introduction of the ortho-methyl group at the C2 position induces a critical steric clash with the C2' protons.[1] This forces the two phenyl rings into a non-planar, twisted conformation (dihedral angle


).[1]

This "molecular twist" is not merely a structural curiosity; it is a functional feature used to:

  • Disrupt Planarity: Preventing intercalation into DNA (reducing genotoxicity).[1]

  • Enhance Selectivity: Fitting into specific hydrophobic pockets in enzymes (e.g., MMPs, Kinases) and receptors (e.g., PPAR

    
    , PD-L1) that reject flat inhibitors.[1]
    
  • Modulate Solubility: The 4'-methoxy group serves as a lipophilic hydrogen bond acceptor, often replaced by polar tails in late-stage optimization.[1]

This guide explores the bioactivity of this scaffold across oncology and metabolic disease, supported by validated synthesis and assay protocols.[1]

Part 1: Structural Biology & Mechanism of Action

The "Twist" Effect: Conformational Control

The biological activity of 4'-methoxy-2-methylbiphenyl derivatives is dictated by atropisomerism.[1] The ortho-methyl group restricts rotation around the aryl-aryl bond.[1]

  • Planar Biphenyls: Often promiscuous, binding to flat surfaces or intercalating DNA.[1]

  • Twisted (2-Methyl) Biphenyls: Create a specific 3D volume that targets "deep" hydrophobic pockets.[1]

Diagram: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how the scaffold's features translate to biological function.

SAR_Logic Core 4'-Methoxy-2-Methylbiphenyl (The Scaffold) Twist Ortho-Methyl Group (Steric Clash) Core->Twist Methoxy 4'-Methoxy Group (H-Bond Acceptor) Core->Methoxy Effect1 Non-Planar Conformation (Twist ~60-90°) Twist->Effect1 Forces Effect2 Metabolic Handle (O-Dealkylation site) Methoxy->Effect2 Provides Target1 Target: PD-L1 Dimerization (Hydrophobic Tunnel) Effect1->Target1 Fits Target2 Target: Aggrecanase (ADAMTS) (S1' Pocket Specificity) Effect1->Target2 Selects for

Caption: SAR logic showing how the ortho-methyl induced twist enables specific binding to PD-L1 and Aggrecanase pockets.

Key Therapeutic Classes

Research indicates three primary domains where this scaffold is bioactive:

Therapeutic AreaTarget MechanismRole of ScaffoldKey Reference
Immuno-Oncology PD-1/PD-L1 Inhibition The biphenyl core acts as a "molecular glue," inducing PD-L1 dimerization and occluding the PD-1 binding surface.[1][Holak, J. Med.[1][2][3] Chem. 2017]([Link])
Osteoarthritis Aggrecanase-1 (ADAMTS-4) The twisted biphenyl fits the S1' hydrophobic pocket, inhibiting cartilage degradation.[1][Bioorg.[1][4][5][6] Med. Chem. Lett. 2009]([Link])
Metabolic Disease GPR40 Agonism Lipophilic tail mimics fatty acids to stimulate insulin secretion.[1]

Part 2: Experimental Protocols

Synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling

The most robust method to synthesize 4'-methoxy-2-methylbiphenyl is the Suzuki coupling of an aryl halide with an arylboronic acid.[1]

Reaction Scheme: 4-Bromoanisole + 2-Methylphenylboronic acid → 4'-Methoxy-2-methylbiphenyl[1]

Protocol 1: High-Yield Synthesis

Objective: Synthesize the core scaffold with >95% purity.

  • Reagents:

    • 4-Bromoanisole (1.0 eq, 10 mmol)[1]

    • 2-Methylphenylboronic acid (1.2 eq, 12 mmol)[1]

    • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%) (SPhos is critical for sterically hindered ortho-substituted couplings).[1]

    • Base: K₃PO₄ (2.0 eq).[1]

    • Solvent: Toluene/Water (10:1 v/v).[1]

  • Procedure:

    • Charge a Schlenk flask with boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

    • Evacuate and backfill with Argon (3x).[1]

    • Add degassed Toluene/Water and 4-Bromoanisole via syringe.[1]

    • Heat to 100°C for 12 hours with vigorous stirring.

    • Checkpoint: Monitor conversion via TLC (Hexane/EtOAc 9:1).[1] The product usually has an R_f ~ 0.6.[1]

  • Workup:

    • Cool to RT. Dilute with EtOAc, wash with water and brine.[1]

    • Dry over Na₂SO₄, concentrate in vacuo.

    • Purify via Flash Column Chromatography (SiO₂, 100% Hexanes → 5% EtOAc/Hexanes).[1]

  • Validation:

    • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic singlet for the methyl group at δ 2.25 ppm and the methoxy singlet at δ 3.85 ppm . The aromatic region will show complex splitting due to the non-equivalent rings.[1]

Bioassay: PD-1/PD-L1 HTRF Binding Assay

To test the bioactivity of derivatives in immuno-oncology, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is the industry standard.[1]

Protocol 2: HTRF Inhibition Assay

Objective: Determine the IC₅₀ of the derivative in blocking the PD-1/PD-L1 interaction.[1]

  • Materials:

    • Recombinant Human PD-L1 (His-tagged).[1]

    • Recombinant Human PD-1 (Fc-tagged).[1]

    • Anti-His-Europium Cryptate (Donor).[1]

    • Anti-Human Fc-XL665 (Acceptor).[1]

    • Assay Buffer: PBS pH 7.4, 0.1% BSA, 0.5M KF.[1]

  • Workflow:

    • Step 1 (Compound Prep): Prepare 10-point serial dilutions of the 4'-methoxy-2-methylbiphenyl derivative in DMSO.[1]

    • Step 2 (Incubation): In a 384-well low-volume white plate, add:

      • 2 µL of Compound.

      • 4 µL of PD-L1-His (Final conc: 10 nM).[1]

      • 4 µL of PD-1-Fc (Final conc: 20 nM).[1]

    • Step 3 (Equilibrium): Incubate for 15 minutes at RT.

    • Step 4 (Detection): Add 10 µL of pre-mixed Anti-His-Eu/Anti-Fc-XL665 antibodies.[1]

    • Step 5 (Read): Incubate 1 hour. Read on an HTRF-compatible plate reader (e.g., EnVision).[1]

      • Excitation: 337 nm.[1]

      • Emission 1: 665 nm (Acceptor).[1]

      • Emission 2: 620 nm (Donor).[1]

  • Data Analysis:

    • Calculate HTRF Ratio =

      
      .[1]
      
    • Plot Ratio vs. Log[Compound] to determine IC₅₀.

Diagram: HTRF Assay Workflow

HTRF_Workflow Start Compound Preparation (DMSO Serial Dilution) Mix Binding Reaction PD-L1 + PD-1 + Compound Start->Mix 2 µL Detect FRET Label Addition (Eu-Donor + XL665-Acceptor) Mix->Detect 15 min wait Read Signal Measurement (Ratio 665/620 nm) Detect->Read 1 hr wait Result IC50 Calculation Read->Result

Caption: Step-by-step workflow for the PD-1/PD-L1 HTRF inhibition assay.

Part 3: Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the 4'-methoxy-2-methylbiphenyl core affect bioactivity in typical enzyme inhibition assays (e.g., Aggrecanase or PD-L1).

Modification RegionChemical ChangeEffect on BioactivityMechanistic Reason
2-Position (Ortho) Remove Methyl (-H)Loss of Activity Loss of "twist"; molecule becomes planar and loses pocket specificity.[1]
2-Position (Ortho) Ethyl/IsopropylMaintained/Increased Increases twist angle; may improve hydrophobic fit but increases steric bulk.[1]
4'-Position (Para) Methoxy (-OCH₃)Baseline Good H-bond acceptor; moderate metabolic stability.[1]
4'-Position (Para) Hydroxyl (-OH)Variable Increases polarity; potential for Phase II conjugation (glucuronidation).[1]
4'-Position (Para) Carboxylic AcidTarget Specific Critical for GPR40 (acid headgroup); detrimental for BBB permeability.[1]

References

  • Holak, T. A., et al. (2017).[1][2] "Small-Molecule Inhibitors of the PD-1/PD-L1 Protein–Protein Interaction." Journal of Medicinal Chemistry. [1]

  • Dettori, M. A., et al. (2015).[1] "4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls."[1] Letters in Drug Design & Discovery.

  • Wyeth (Pfizer). (2009).[1] "Synthesis and biological evaluation of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides: a class of potent aggrecanase-1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Takeda Pharmaceutical. (2007).[1] "Compounds useful as GPR40 agonists."[1][7][8] U.S. Patent 7,442,808.[1]

  • Anderson, N. G. (2000).[1] "Practical Process Research & Development." Academic Press.[1] (Reference for Suzuki Coupling Scale-up).

Sources

Foundational

Electronic Properties of Methoxy-Substituted Biphenyl Carboxylic Acids

An In-Depth Technical Guide for Researchers and Drug Developers Executive Summary Methoxy-substituted biphenyl carboxylic acids represent a critical class of "privileged structures" in both materials science and medicina...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Developers

Executive Summary

Methoxy-substituted biphenyl carboxylic acids represent a critical class of "privileged structures" in both materials science and medicinal chemistry. Their utility stems from a unique Donor-


-Acceptor (D-

-A)
electronic architecture: the methoxy group acts as an electron donor (via resonance), the biphenyl core provides a conjugated

-bridge, and the carboxylic acid functions as an electron acceptor and hydrogen-bonding anchor.

This guide analyzes the electronic perturbations caused by methoxy substitution at the ortho, meta, and para positions, detailing how these changes dictate UV-Vis absorption, fluorescence quantum yields, and biological binding affinities.

Electronic Structure & Theoretical Framework

The electronic behavior of these molecules is governed by the interplay between conjugation efficiency and steric hindrance .

1.1 The Donor-

-Acceptor (D-

-A) System

In 4'-methoxybiphenyl-4-carboxylic acid, the methoxy oxygen lone pair donates electron density into the


-system, raising the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the carboxylic acid group withdraws electron density, lowering the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Predominantly localized on the methoxy-substituted phenyl ring.

  • LUMO Location: Delocalized across the carboxyl-substituted ring.

  • Result: A reduced HOMO-LUMO gap compared to unsubstituted biphenyl, leading to bathochromic (red) shifts in absorption spectra.

1.2 Steric Modulation of Torsion Angles

The dihedral angle (


) between the two phenyl rings is the primary determinant of electronic communication.
  • Para-substitution (4'-OMe): Minimal steric impact. The molecule retains a twisted conformation in solution (

    
    ) but can planarize in the solid state or excited state, maximizing 
    
    
    
    -overlap.
  • Ortho-substitution (2'-OMe): Significant steric clash with the ortho-hydrogens of the adjacent ring. This forces the rings into a highly twisted conformation (

    
    ), breaking conjugation and effectively electronically decoupling the two rings (the "Ortho Effect").
    
1.3 DFT & Frontier Molecular Orbitals

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level typically yields the following energetic trends:

Parameter4'-Methoxy (Para)3'-Methoxy (Meta)2'-Methoxy (Ortho)
Torsion Angle (

)
~38°~38°~65-75°
HOMO Energy High (Strong conjugation)MediumLow (Decoupled)
Band Gap (

)
Lowest (~4.3 eV)IntermediateHighest (~5.0 eV)
Dipole Moment High (Linear D-

-A)
MediumLower/Vector canceled
Synthesis & Validation Protocols

The Suzuki-Miyaura cross-coupling is the industry standard for synthesizing these derivatives due to its tolerance of the carboxylic acid moiety and high regioselectivity.

2.1 Optimized Synthetic Workflow (Graphviz)

SynthesisWorkflow Start Start: 4-Bromobenzoic Acid + 4-Methoxyphenylboronic Acid Catalyst Catalyst Prep: Pd(PPh3)4 (3-5 mol%) Base: K2CO3 or Cs2CO3 Start->Catalyst Reaction Reaction: Solvent: Dioxane/H2O (4:1) Temp: 80-100°C, 12-24h Catalyst->Reaction Inert Atms (N2) Workup Workup: Acidify to pH < 2 (HCl) Ppt Formation Reaction->Workup TLC Monitoring Purification Purification: Recrystallization (EtOH) or Column Chromatography Workup->Purification Product Final Product: Methoxy-biphenyl-COOH (>95% Purity) Purification->Product NMR/IR Validation

Figure 1: Optimized Suzuki-Miyaura cross-coupling workflow for biphenyl carboxylic acid synthesis.

2.2 Step-by-Step Protocol
  • Reagents: Combine 4-iodobenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and

    
     (2.5 eq) in a round-bottom flask.
    
  • Solvent System: Add 1,4-dioxane/water (4:1 ratio).[1] The water is crucial for dissolving the inorganic base.

  • Degassing: Sparge with nitrogen for 15 minutes to remove

    
     (prevents Pd oxidation/homocoupling).
    
  • Catalysis: Add

    
     (3-5 mol%). Heat to reflux (
    
    
    
    ) for 12 hours.
  • Workup (Self-Validating Step): Cool to room temperature. Filter off palladium black (Celite). Acidify the filtrate with 1M HCl. Validation: A white precipitate must form. If oil forms, the product is impure or solvent ratio is incorrect.

  • Purification: Recrystallize from hot ethanol.

Experimental Characterization of Electronic Properties

To rigorously define the electronic state, researchers must correlate spectral data with electrochemical potentials.

3.1 UV-Vis & Fluorescence Methodology
  • Solvatochromism: Measure spectra in non-polar (Hexane) and polar aprotic (Acetonitrile) solvents.

    • Expectation: A redshift in emission in polar solvents indicates Intramolecular Charge Transfer (ICT).

  • Concentration: Maintain

    
     M to prevent aggregation-induced quenching (ACQ), although biphenyls are prone to 
    
    
    
    -stacking.
3.2 Cyclic Voltammetry (CV) Protocol

CV provides the experimental HOMO/LUMO levels, essential for matching these molecules to biological receptors or semiconductor interfaces.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry Dichloromethane (DCM).
    
  • Electrodes:

    • Working: Glassy Carbon.

    • Counter: Platinum wire.

    • Reference: Ag/AgCl (calibrated vs. Ferrocene/Ferrocenium).

  • Calculation:

3.3 Electronic Property Workflow (Graphviz)

ElectronicProperties cluster_Optical Optical Characterization cluster_Electro Electrochemical Characterization Sample Substituted Biphenyl Sample UV UV-Vis Absorption (Band Gap Estimation) Sample->UV CV Cyclic Voltammetry (Oxidation/Reduction Onset) Sample->CV PL Photoluminescence (Quantum Yield & ICT) UV->PL Excitation Lambda Calc HOMO/LUMO Calculation (vs Vacuum Level) UV->Calc Optical Band Gap Check CV->Calc

Figure 2: Workflow for determining electronic band structure and charge transfer characteristics.

Structure-Activity Relationships (SAR)

The electronic properties directly influence the material and biological performance of these molecules.

4.1 Comparative Electronic Data

The following table summarizes the impact of methoxy positioning on key electronic parameters.

Property4'-Methoxy (Para)2'-Methoxy (Ortho)Unsubstituted Biphenyl

(Abs)
~290-300 nm~250-260 nm~250 nm

(Extinction)
High (Extended

)
Low (Twisted)Medium
Fluorescence Strong (Blue/UV)Weak/QuenchedWeak (UV)
Solubility (LogP) ~3.5 (Lipophilic)~3.3~3.1
pKa (COOH) ~4.2 (Destabilized anion)~3.9~4.0

Note: The 2'-methoxy group forces a twist that breaks conjugation, resulting in a blue-shifted absorption (hypsochromic) resembling isolated benzene rings rather than a biphenyl system.

4.2 Biological Implications

In drug development, the biphenyl carboxylic acid scaffold is often used to mimic protein-protein interaction surfaces or bind to hydrophobic pockets (e.g., NSAIDs like Diflunisal).

  • Electronic Effect: The 4'-methoxy group increases electron density on the distal ring, enhancing cation-

    
     interactions with receptor residues (e.g., Lysine, Arginine).
    
  • Metabolic Stability: The methoxy group blocks metabolic oxidation at the para-position (a common clearance pathway), though it introduces the possibility of O-demethylation by CYP450 enzymes.

References
  • BenchChem Technical Support Team. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem. Link

  • PubChem. (2025).[2] 2'-Methoxy-biphenyl-4-carboxylic acid | C14H12O3.[2] National Library of Medicine. Link

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. Link

  • IUCr Journals. (2025). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. International Union of Crystallography. Link

  • MDPI. (2015). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate. MDPI Molecules. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-(4-methoxyphenyl)-2-methylbenzoic acid via Suzuki-Miyaura Coupling

Executive Summary & Strategic Analysis This technical guide details the synthesis of 3-(4-methoxyphenyl)-2-methylbenzoic acid , a functionalized biaryl scaffold often utilized in medicinal chemistry as a pharmacophore fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 3-(4-methoxyphenyl)-2-methylbenzoic acid , a functionalized biaryl scaffold often utilized in medicinal chemistry as a pharmacophore for enzyme inhibitors and receptor antagonists.

The Synthetic Challenge: Steric Hindrance

The core challenge in this synthesis is the ortho-substitution on the electrophile (3-bromo-2-methylbenzoic acid). The methyl group at the C2 position creates significant steric strain at the C3 reaction center. Standard palladium catalysts (e.g.,


) often fail to facilitate the oxidative addition or, more commonly, the reductive elimination step in such hindered systems.
The Solution: Buchwald Precatalysts

To overcome this, we utilize SPhos Pd G2 , a second-generation Buchwald precatalyst. The SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides two critical advantages:

  • Electron-Richness: Facilitates oxidative addition into the aryl bromide bond.

  • Steric Bulk: The ligand's architecture promotes the difficult reductive elimination step required to form the hindered biaryl bond.

Retrosynthetic Analysis & Mechanism

The strategy relies on the disconnection of the biaryl bond between C3 of the benzoic acid derivative and C1' of the anisole ring.

Retrosynthesis Target Target: 3-(4-methoxyphenyl)-2-methylbenzoic acid Disconnect Disconnection Target->Disconnect Suzuki Coupling SM1 Electrophile: 3-Bromo-2-methylbenzoic acid Disconnect->SM1 SM2 Nucleophile: (4-Methoxyphenyl)boronic acid Disconnect->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Mechanistic Pathway (SPhos Pd G2 Cycle)

The reaction proceeds via the catalytic cycle optimized for hindered substrates. The base (


) plays a dual role: activating the boronic acid (transmetallation) and keeping the carboxylic acid deprotonated to prevent catalyst poisoning.

Mechanism Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Aryl Bromide TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronate + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle. The bulky SPhos ligand accelerates both Oxidative Addition and Reductive Elimination.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3]Amount (Example)Role
3-Bromo-2-methylbenzoic acid 215.041.01.075 g (5.0 mmol)Electrophile
(4-Methoxyphenyl)boronic acid 151.961.20.912 g (6.0 mmol)Nucleophile
SPhos Pd G2 719.330.02 (2 mol%)72 mgCatalyst
Potassium Phosphate (

)
212.273.03.18 g (15.0 mmol)Base
Toluene --15 mLSolvent (Organic)
Water (Deionized) --5 mLSolvent (Aqueous)

Note on Base Stoichiometry: We use 3.0 equivalents of base. 1.0 equiv is consumed immediately to deprotonate the carboxylic acid starting material; the remaining 2.0 equiv are available for the Suzuki coupling mechanism.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Vessel Preparation: Use a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Charging Solids: Add the aryl bromide, boronic acid, and

    
     tribasic to the flask.
    
    • Pro-Tip: Do not add the catalyst yet.

  • Solvent Addition: Add Toluene (15 mL) and Water (5 mL).

  • Degassing (CRITICAL): Sparge the biphasic mixture with Argon or Nitrogen gas for 15 minutes while stirring.

    • Why? Oxygen causes homocoupling of the boronic acid (forming 4,4'-dimethoxybiphenyl) and deactivates the Pd catalyst.

  • Catalyst Addition: Under a positive stream of inert gas, add the SPhos Pd G2 catalyst quickly.

  • Reaction: Heat the mixture to 80°C (oil bath temperature) with vigorous stirring.

    • Duration: Reaction is typically complete in 2–4 hours. Monitor by HPLC or TLC.

Phase 2: Self-Validating Workup (Acid-Base Extraction)

This workup strategy leverages the acidic nature of the product to purify it from non-acidic impurities (catalyst ligands, homocoupled byproducts) without column chromatography.

  • Cooling: Cool reaction to room temperature.[4][5][6]

  • Phase Separation: Transfer to a separatory funnel. Add water (20 mL) and Ethyl Acetate (20 mL). Shake and separate.

    • Decision Point: The product is currently in the Aqueous Layer (as the potassium carboxylate salt).

    • Action: Keep the aqueous layer.[7] Extract the organic layer once more with 1M NaOH (10 mL) to ensure all product is captured. Combine aqueous layers.[6][7]

    • Discard: The organic layer contains the non-acidic impurities (SPhos ligand, homocoupled boronic acid).

  • Acidification: Carefully acidify the combined aqueous layer with 2M HCl until pH ~1–2.

    • Observation: A thick white precipitate (the target acid) should form immediately.

  • Extraction of Product: Extract the now-cloudy aqueous mixture with Ethyl Acetate (3 x 20 mL).

  • Drying: Combine these new organic extracts, dry over

    
    , filter, and concentrate in vacuo.
    
Phase 3: Purification (Crystallization)

While the acid-base extraction provides high purity (>90%), recrystallization ensures analytical grade.

  • Solvent System: Ethanol/Water or Ethyl Acetate/Hexanes.

  • Procedure: Dissolve crude solid in minimum hot Ethanol. Add hot water dropwise until slight turbidity persists. Cool slowly to room temperature, then to 4°C.

  • Yield: Expected yield is 85–92%.

Workflow Visualization

Workflow Setup 1. Setup & Degas (ArBr + ArB(OH)2 + Base) CatAdd 2. Add SPhos Pd G2 Heat to 80°C Setup->CatAdd Reaction 3. Reaction Progress (2-4 Hours) CatAdd->Reaction Partition 4. Phase Partition (Aq. Base + Org. Solvent) Reaction->Partition OrgLayer Organic Layer (Impurities/Ligands) Partition->OrgLayer Discard AqLayer Aqueous Layer (Product as Salt) Partition->AqLayer Keep Acidify 5. Acidify with HCl (Precipitate Product) AqLayer->Acidify FinalExtract 6. Extract into EtOAc Dry & Concentrate Acidify->FinalExtract

Figure 3: Operational workflow emphasizing the Acid-Base purification logic.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or Oxygen ingress.Ensure rigorous degassing (15+ mins). Increase catalyst loading to 3-4 mol%.
Homocoupling (Ar'-Ar') Excess Boronic acid + Oxygen.Reduce Boronic acid to 1.1 equiv. Verify inert atmosphere.
Protodeboronation Reaction temperature too high or reaction too long.Lower temp to 60°C; use anhydrous conditions (Dioxane/Base) if hydrolysis is severe.
Emulsions during workup Fine particulates or amphiphilic nature.Filter biphasic mixture through Celite before separation.[6] Add brine.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Sigma-Aldrich. (n.d.). SPhos Pd G2 Product Information and Protocols.

  • BenchChem. (2025).[1][4][5] Purification of Product Mixtures Containing Benzoic Acid: Acid-Base Extraction Protocols.[4][7]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[8][9] Chemical Reviews, 95(7), 2457–2483.

Sources

Application

Application Note: Palladium-Catalyzed Arylation of 3-Bromo-2-methylbenzoic Acid via Suzuki-Miyaura Cross-Coupling

Introduction & Strategic Rationale The palladium-catalyzed arylation of 3-bromo-2-methylbenzoic acid is a critical C-C bond-forming step in the synthesis of complex biphenyl scaffolds. These molecular architectures are h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The palladium-catalyzed arylation of 3-bromo-2-methylbenzoic acid is a critical C-C bond-forming step in the synthesis of complex biphenyl scaffolds. These molecular architectures are highly valued in drug discovery, particularly in the development of PD-1/PD-L1 antagonists and targeted immunomodulators[1][2].

However, direct arylation of this specific substrate presents two distinct chemical challenges:

  • Steric Hindrance: The methyl group at the ortho position (C2) relative to the bromine (C3) creates a sterically demanding environment that can impede the formation of the palladium oxidative addition complex.

  • Acidic Moiety: The free carboxylic acid (C1) acts as a reactive nucleophile that can poison the palladium catalyst or prematurely neutralize the basic additives required for the transmetalation step[3].

Causality in Experimental Design: To circumvent these issues without requiring a separate esterification/protection step, the protocol must employ an excess of a strong aqueous base (typically


 2.0 equivalents). The first equivalent deprotonates the carboxylic acid, generating a highly water-soluble carboxylate salt. The remaining base facilitates the formation of the reactive arylboronate intermediate 

, which is strictly required to drive the transmetalation step forward[4][5].

Mechanistic Pathway

The reaction follows the classical Suzuki-Miyaura catalytic cycle, adapted for aqueous, base-rich conditions[5]. The use of a heterogeneous catalyst (Pd/C) allows the active Pd(0) species to leach slightly into the aqueous phase to perform the catalytic cycle before redepositing onto the carbon support upon cooling.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII 3-Bromo-2-methylbenzoic acid TransMet Transmetalation (Ar'-B(OH)2 + Base) PdII->TransMet PdII_2 Pd(II) Diaryl Complex Ar-Pd-Ar' TransMet->PdII_2 Base activation RedElim Reductive Elimination (Product Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (3-Aryl-2-methylbenzoic acid) RedElim->Product Release

Fig 1. Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 3-bromo-2-methylbenzoic acid.

Optimization of Reaction Conditions

While homogeneous catalysts like


 are widely used, they often require toxic organic solvents and complicate downstream purification due to palladium leaching[5][6]. A highly efficient, scalable, and green alternative employs heterogeneous Palladium on Carbon (Pd/C) in a purely aqueous medium[4].

Table 1. Comparative Analysis of Catalytic Systems for the Arylation of 3-Bromo-2-methylbenzoic Acid

Catalyst SystemSolventBase (Equiv)Temp (°C)Time (h)Yield (%)Observation / Causality

(5 mol%)
Toluene/H₂O (4:1)

(3.0)
901282Homogeneous; requires phase transfer; difficult Pd removal.

(2 mol%)
Dioxane/H₂O (5:1)

(3.0)
100889Excellent conversion; expensive base; trace Pd in product.
Pd/C (5 mol% Pd) H₂O (100%)

(2.0)
100 6 89-91 Heterogeneous; green solvent; easy filtration; highly scalable.

Detailed Experimental Protocol (Aqueous Pd/C System)

This protocol details the synthesis of 2-methyl-3-phenylbenzoic acid using phenylboronic acid, adapted from validated industrial methodologies[4].

Workflow Step1 Reagent Setup Ar-Br, Ar-B(OH)2, Pd/C, Na3PO4 Step2 Degassing N2 Purge (15 min) Step1->Step2 Step3 Reflux Reaction Water, 100°C, 6h Step2->Step3 Step4 Workup Filter Pd/C, Acidify to pH 2 Step3->Step4 Step5 Isolation EtOAc Extraction & Crystallization Step4->Step5

Fig 2. Step-by-step workflow for the aqueous Suzuki coupling and product isolation.

Materials Required:
  • 3-Bromo-2-methylbenzoic acid: 1.0 equiv, 22.4 mmol, 4.9 g

  • Phenylboronic acid: 1.12 equiv, 25.0 mmol, 3.1 g

  • 5% Pd/C: 0.05 equiv Pd, 1.12 mmol, ~2.38 g

  • Sodium phosphate (

    
    ):  2.0 equiv, 44.8 mmol, 7.4 g
    
  • Deionized Water: 125 mL

  • 2N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:
  • Reagent Assembly & Salt Formation:

    • In a 500 mL round-bottom flask, add 3-bromo-2-methylbenzoic acid (4.9 g) and

      
       (7.4 g) to 125 mL of water[4].
      
    • Self-Validating Step: Stir for 10 minutes. The opaque suspension will transition to a clear solution as the water-soluble sodium 3-bromo-2-methylbenzoate salt forms. The pH of the system must register between 9 and 10[4].

  • Catalyst & Coupling Partner Addition:

    • Add phenylboronic acid (3.1 g) and 5% Pd/C (2.38 g) to the alkaline solution[4].

  • Degassing (Critical Step):

    • Purge the reaction mixture with Nitrogen (

      
      ) or Argon for 15 minutes.
      
    • Causality Check: Dissolved oxygen promotes the oxidative homocoupling of phenylboronic acid into biphenyl, which consumes the reagent and drastically reduces the yield of the desired cross-coupled product.

  • Reflux:

    • Attach a reflux condenser and heat the mixture to 100 °C (reflux) under vigorous stirring for 6 hours[4].

  • Reaction Monitoring:

    • Monitor via TLC (Eluent: DCM/MeOH 9:1 with 1% Acetic Acid). The starting material spot should disappear, replaced by a lower-Rf product spot.

  • Workup & Catalyst Recovery:

    • While the mixture is still hot (approx. 60-70 °C), filter it through a tightly packed pad of Celite to remove the Pd/C catalyst.

    • Causality Check: Hot filtration ensures the product remains fully dissolved as a sodium salt. If the solution cools too much before filtration, the sodium salt may co-precipitate with the carbon catalyst, leading to product loss.

  • Acidification & Isolation:

    • Cool the clear aqueous filtrate to 0-5 °C in an ice bath.

    • Slowly add 2N HCl dropwise until the pH reaches 2.0[4].

    • Self-Validating Step: A dense white precipitate of 2-methyl-3-phenylbenzoic acid will form immediately as the carboxylate is protonated back to the insoluble free acid.

  • Extraction & Purification:

    • Extract the aqueous suspension with Ethyl Acetate (3 x 150 mL)[4].

    • Combine the organic layers, dry over anhydrous

      
      , filter, and concentrate under reduced pressure to yield the target compound (Expected yield: ~89%)[4].
      

Troubleshooting & Quality Control

  • Issue: Incomplete Conversion.

    • Cause: Insufficient base or catalyst poisoning.

    • Solution: Verify the initial pH is >9. If the pH drops during the reaction, boronic acid activation stalls. Add an additional 0.5 equiv of

      
       to re-initiate transmetalation.
      
  • Issue: Protodeboronation of Phenylboronic Acid.

    • Cause: Prolonged heating of the boronic acid in water without active transmetalation.

    • Solution: Ensure thorough degassing. If protodeboronation is observed via LC-MS (presence of benzene), increase the equivalents of phenylboronic acid to 1.3.

  • Issue: Black Particulates in Final Product.

    • Cause: Palladium leaching or breakthrough during Celite filtration.

    • Solution: Ensure the Celite pad is pre-wetted and tightly packed. If leaching occurs, treat the ethyl acetate extract with a metal scavenger (e.g., QuadraSil AP or SiliaBond Thiol) for 2 hours before final concentration.

References

  • Preparation method of 2-methyl-3-biphenylmethanol (CN102603485A). Google Patents.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects . RSC Publishing (RSC Advances). Available at:[Link]

  • Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold . PubMed Central (PMC). Available at:[Link]

  • Biaryl compounds useful as immunomodulators (WO2018044963A1). Google Patents.

Sources

Method

Optimizing Suzuki-Miyaura coupling for sterically hindered biphenyls

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling for Sterically Hindered Biphenyls Executive Summary The Suzuki-Miyaura cross-coupling (SMC) is a cornerstone methodology for C–C bond formation in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling for Sterically Hindered Biphenyls

Executive Summary

The Suzuki-Miyaura cross-coupling (SMC) is a cornerstone methodology for C–C bond formation in pharmaceutical development and materials science. However, the synthesis of sterically hindered biaryls—specifically tri- and tetra-ortho-substituted biphenyls—presents significant thermodynamic and kinetic challenges. High activation barriers during both the oxidative addition and reductive elimination steps frequently result in sluggish reaction rates, protodeboronation side reactions, and catalyst degradation.

This application note provides a comprehensive guide to overcoming these bottlenecks through rational ligand design, precise catalyst selection, and optimized reaction conditions. By leveraging dialkylbiaryl phosphine ligands (Buchwald-type ligands) and rigorous inert-atmosphere protocols, researchers can achieve high-yielding, reproducible couplings of highly congested substrates.

Mechanistic Causality: The Role of Ligand Architecture

To successfully couple sterically hindered substrates, one must understand the causality behind the catalytic cycle's failure points. The standard Pd(PPh₃)₄ catalyst system often fails for hindered aryl chlorides because triphenylphosphine lacks the electronic density required to drive oxidative addition and the steric bulk needed to force reductive elimination.

  • Oxidative Addition (Electronic Control): Hindered aryl chlorides are notoriously unreactive. Dialkylbiaryl phosphines, such as SPhos and XPhos, possess highly electron-donating dicyclohexyl or di-tert-butyl groups. This electron richness increases the electron density at the palladium center, significantly accelerating the oxidative insertion into the strong C–Cl bond[1].

  • Transmetalation (Base & Solvent Control): Steric clash between the palladium-bound aryl group and the incoming boronate complex can halt the cycle. The use of a strong base (e.g., K₃PO₄) and a protic co-solvent (like water) is critical to efficiently form the reactive palladium-hydroxo intermediate, which readily undergoes transmetalation even in congested environments[2].

  • Reductive Elimination (Steric Control): For tetra-ortho-substituted biaryls, reductive elimination is often the rate-limiting step. The massive steric bulk of the lower aromatic ring in Buchwald ligands forces the two coordinated aryl groups on the Pd(II) center into close proximity, lowering the activation energy (

    
    ) required for C–C bond formation[3].
    
Catalytic Workflow & Mechanistic Bottlenecks

G Pd0 Active Pd(0)L (Electron-Rich Ligand) OA Oxidative Addition (Accelerated by e- rich L) Pd0->OA Aryl Halide TM Transmetalation (Base-Assisted) OA->TM Boronic Acid + Base RE Reductive Elimination (Driven by Ligand Bulk) TM->RE Intermediate Complex RE->Pd0 Catalyst Regeneration Product Sterically Hindered Biaryl Product RE->Product C-C Bond Formation

Catalytic cycle of Suzuki-Miyaura coupling highlighting ligand-driven mechanistic accelerations.

Quantitative Ligand Selection Data

Selecting the correct ligand is the single most important variable in hindered SMC. While XPhos and SPhos are industry standards[1], recent advancements in ligand design, such as the fluorinated HFTPhos, have demonstrated profound reductions in required catalyst loading by utilizing secondary electronic interactions to further accelerate reductive elimination[3]. Furthermore, sulfonated variants like sSPhos enable enantioselective couplings to form axially chiral biphenols[4].

Table 1: Quantitative Comparison of Ligand Efficacy in Hindered SMC

Ligand SystemSubstrate Steric ClassCatalyst Loading (mol%)Temp (°C)Time (h)Avg. Yield (%)Primary Advantage
PPh₃ Di-ortho-substituted5.0 - 10.010024< 20%Baseline comparison; fails for hindered substrates.
SPhos Tri-ortho-substituted1.0 - 2.010012> 90%Excellent for heteroaryl compounds and basic substrates[1].
XPhos Tetra-ortho-substituted2.0 - 5.01102480 - 85%Superior steric bulk forces reductive elimination[5].
HFTPhos Tetra-ortho-substituted0.02510024> 90%Ultra-low loading via secondary electronic interactions[3].
sSPhos Axially Chiral Biphenols2.0 - 5.0801885% (up to 98% ee)Enables highly enantioselective asymmetric couplings[4].

Self-Validating Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl

This protocol details the coupling of 2-chloro-m-xylene with 2,6-dimethylphenylboronic acid using an XPhos/Pd₂(dba)₃ catalyst system. The procedure is designed as a self-validating system: each step includes specific observable milestones to confirm the reaction is proceeding correctly.

Materials & Reagents
  • Aryl Halide: 2-chloro-m-xylene (1.0 mmol)

  • Boronic Acid: 2,6-dimethylphenylboronic acid (1.5 mmol) (Excess used to counter competitive protodeboronation)

  • Precatalyst: Pd₂(dba)₃ (0.01 mmol, 1.0 mol% Pd)

  • Ligand: XPhos (0.024 mmol, 2.4 mol%) (Slight ligand excess prevents Pd agglomeration)

  • Base: Anhydrous K₃PO₄ (3.0 mmol)

  • Solvent: Toluene / H₂O (10:1 v/v, 5.5 mL total)

Step-by-Step Methodology
  • Apparatus Preparation & Degassing (Critical Step):

    • Action: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with ultra-pure Argon. Repeat three times.

    • Causality: Palladium(0) active species are highly susceptible to oxidation. Oxygen contamination leads to the formation of unreactive Pd(II)-peroxo complexes, visually indicated by a rapid crash-out of "Pd black"[6].

  • Reagent Charging:

    • Action: Under a positive flow of Argon, charge the tube with 2,6-dimethylphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

    • Validation: The mixture should appear as a heterogeneous powder. If using a liquid aryl halide (like 2-chloro-m-xylene), do not add it yet.

  • Solvent Addition & Pre-catalyst Activation:

    • Action: Add degassed Toluene (5.0 mL) and degassed H₂O (0.5 mL) via syringe. Stir at room temperature for 10 minutes.

    • Causality: Water is essential to dissolve the inorganic K₃PO₄ base, increasing its effective concentration and facilitating the formation of the crucial Pd-hydroxo intermediate required for transmetalation[2]. The solution will transition from dark purple/red (Pd₂(dba)₃) to a dark reddish-brown as the active Pd(0)-XPhos complex forms.

  • Substrate Addition & Heating:

    • Action: Add 2-chloro-m-xylene via microsyringe. Seal the Schlenk tube and immerse it in a pre-heated oil bath at 110 °C.

    • Validation: Vigorous stirring (≥800 rpm) is required due to the biphasic nature of the solvent system.

  • Reaction Monitoring:

    • Action: Monitor via TLC or GC-MS after 12 hours.

    • Causality: Sterically hindered couplings are slow. If the aryl halide is unconsumed but boronic acid is depleted, protodeboronation has occurred. In this self-validating loop, if GC-MS shows >15% protodeboronation product (m-xylene), a second portion of boronic acid (0.5 mmol) must be added.

  • Quenching & Workup:

    • Action: Cool to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[2].

  • Purification:

    • Action: Purify the crude residue via flash column chromatography (hexanes/ethyl acetate gradient) to yield the pure tetra-ortho-substituted biphenyl.

Troubleshooting & Optimization Guide

  • Issue: Rapid Formation of Black Precipitate (Pd Black)

    • Causality: Catalyst agglomeration due to oxygen ingress, excessive heat before ligand coordination, or ligand dissociation.

    • Solution: Improve solvent degassing (use freeze-pump-thaw method). Increase the Ligand-to-Metal ratio slightly (e.g., from 2:1 to 2.5:1) to favor the monoligated Pd(0)L complex[6].

  • Issue: High Levels of Protodeboronation

    • Causality: The boronic acid decomposes (cleavage of the C–B bond) faster than transmetalation can occur, often exacerbated by high temperatures and strong bases.

    • Solution: Switch to a weaker base (e.g., K₂CO₃ instead of K₃PO₄), lower the reaction temperature, or utilize slow-release boronic acid surrogates such as potassium trifluoroborates or MIDA boronates.

  • Issue: Incomplete Conversion of Aryl Chloride

    • Causality: Oxidative addition is failing due to extreme steric hindrance or electron-richness of the aryl chloride.

    • Solution: Switch from XPhos to a more highly optimized ligand like HFTPhos[3], or evaluate the Masuda borylation–Suzuki coupling (MBSC) sequence to invert the electronics of the coupling partners[5].

References

  • "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." National Institutes of Health (NIH). Available at:[Link]

  • "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring." Organic Letters - ACS Publications, June 2025. Available at: [Link]

  • "Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls." SciSpace, February 2023. Available at: [Link]

  • "An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols." Journal of the American Chemical Society - ACS Publications, August 2022. Available at: [Link]

Sources

Application

Application Note: Advanced Purification Workflows for 3-(4-Methoxyphenyl)-2-Methylbenzoic Acid

Introduction & Context 3-(4-Methoxyphenyl)-2-methylbenzoic acid is a highly valuable biaryl intermediate, frequently utilized as a core structural motif in the development of PD-1/PD-L1 antagonists and novel kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

3-(4-Methoxyphenyl)-2-methylbenzoic acid is a highly valuable biaryl intermediate, frequently utilized as a core structural motif in the development of PD-1/PD-L1 antagonists and novel kinase inhibitors[1]. The standard synthetic route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromo-2-methylbenzoic acid and (4-methoxyphenyl)boronic acid[2].

While the catalytic coupling is highly efficient, the downstream purification is notoriously challenging. Process chemists frequently struggle to separate the target biaryl acid from unreacted starting materials and catalyst residues. This application note details a scalable, self-validating purification protocol designed to isolate the target biaryl carboxylic acid with >99.5% purity and <10 ppm palladium content, utilizing orthogonal purification techniques.

Impurity Profiling & Mechanistic Causality

A successful purification strategy cannot rely on a single technique; it must be dictated by the specific physicochemical nature of the reaction impurities. As a Senior Application Scientist, understanding the why behind each step is critical for process optimization:

  • Neutral Homocoupling Byproducts (e.g., 4,4'-dimethoxybiphenyl): Formed via the homocoupling of the boronic acid. Because these byproducts lack an ionizable proton, they are easily partitioned into an organic phase during a highly basic aqueous workup[3].

  • Unreacted (4-Methoxyphenyl)boronic Acid: Boronic acids are prone to forming boroxines and can co-precipitate with the product. Causality-driven solution: Introducing a mild oxidative quench (H₂O₂) oxidatively cleaves the C–B bond to yield 4-methoxyphenol. At pH 10, the resulting phenol (pKa ~10.2) is sufficiently lipophilic to be washed away in the organic phase, while the target carboxylic acid (pKa ~4.0) remains fully ionized and water-soluble.

  • Unreacted 3-Bromo-2-methylbenzoic Acid: This is the most difficult impurity to remove. Because its pKa is nearly identical to the biaryl product, acid-base extraction cannot separate them. Causality-driven solution: Separation must rely on differential crystal lattice energies. The extended π-system and methoxy group of the biaryl product drastically alter its solubility profile in non-polar solvents, making controlled crystallization the only viable method for its complete removal.

  • Palladium Residues: Residual catalyst coordinates strongly to the carboxylate moiety. Chemical scavenging using thiol-functionalized silica is required to break these coordination complexes and physically remove the metal.

Workflow Visualization

Workflow N1 Crude Suzuki Reaction Mixture (Biaryl Acid, Pd, Impurities) N2 1. Basic Quench & H2O2 Oxidation (Converts Boronic Acid to Phenol) N1->N2 N3 2. Organic Wash (EtOAc/DCM) (Removes Neutral Impurities) N2->N3 Aqueous Phase (pH > 10) N4 3. Aqueous Acidification (pH 2) (Precipitates Crude Biaryl Acid) N3->N4 Retain Aqueous Phase N5 4. Palladium Scavenging (Thiol-Functionalized Silica) N4->N5 Filter & Redissolve in THF N6 5. Controlled Crystallization (Toluene / Heptane) N5->N6 Filter out Scavenger N7 Pure 3-(4-methoxyphenyl)- 2-methylbenzoic acid N6->N7 >99.5% HPLC Purity

Fig 1. Sequential purification workflow for biaryl carboxylic acid intermediates.

Detailed Experimental Protocols

Note: These protocols incorporate In-Process Controls (IPC) to ensure a self-validating, reproducible workflow.

Protocol 1: Chemoselective Acid-Base Extraction & Oxidative Quench
  • Quench: Cool the crude Suzuki reaction mixture to 10 °C. Dilute with deionized water (5 volumes) and adjust the pH to 10.5–11.0 using 2M NaOH.

  • Oxidation (Boronic Acid Clearance): Slowly add 30% aqueous H₂O₂ (0.5 equivalents relative to the initial boronic acid input). Stir for 30 minutes at room temperature.

    • Causality: This oxidatively cleaves residual C–B bonds to yield 4-methoxyphenol, preventing boronic acid co-precipitation during the final acidification.

  • Organic Wash: Extract the basic aqueous layer with Ethyl Acetate (3 × 3 volumes). Discard the organic layers (which now contain neutral homocoupling products, phosphine ligands, and the newly formed 4-methoxyphenol)[3].

  • Acidification: Cool the retained aqueous layer to 5 °C. Slowly add 2M HCl under vigorous stirring until the pH reaches 2.0. A thick off-white precipitate will form.

  • Isolation: Filter the suspension, wash the filter cake with cold water, and dry under a vacuum.

    • Self-Validation (IPC): Analyze the cake via HPLC. Neutral impurities and boronic acid should be undetectable. Unreacted 3-bromo-2-methylbenzoic acid will still be present.

Protocol 2: Palladium Scavenging
  • Dissolution: Dissolve the crude biaryl acid in Tetrahydrofuran (THF) (10 volumes) to form a homogenous solution.

  • Scavenging: Add a thiol-functionalized silica scavenger (e.g., SiliaBond® Thiol) at a loading of 20% w/w relative to the crude mass.

  • Incubation: Heat the suspension to 50 °C and stir for 4 hours.

    • Causality: The high affinity of the silica-bound sulfur for palladium outcompetes the carboxylate coordination of the product, covalently trapping both Pd(II) and Pd(0) on the solid support.

  • Filtration: Filter the mixture hot through a pad of Celite. Wash the pad with hot THF (2 volumes). Concentrate the filtrate under reduced pressure to yield the Pd-depleted crude solid.

    • Self-Validation (IPC): ICP-MS analysis of an aliquot must confirm Pd levels are < 10 ppm before proceeding.

Protocol 3: Controlled Crystallization
  • Solvent System Preparation: Suspend the solid from Protocol 2 in Toluene (8 volumes).

  • Heating: Heat the suspension to 85 °C until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add Heptane (4 volumes) dropwise over 1 hour while maintaining the temperature at 80 °C.

  • Cooling Ramp: Cool the mixture linearly to 5 °C over 6 hours (approx. 0.2 °C/min).

    • Causality: A slow cooling ramp ensures the formation of a highly ordered crystal lattice for the biaryl product. This thermodynamically excludes the smaller 3-bromo-2-methylbenzoic acid impurity, which remains dissolved in the mother liquor.

  • Harvesting: Filter the purified crystals, wash with cold Heptane (2 volumes), and dry under vacuum at 45 °C for 12 hours.

    • Self-Validation (IPC): HPLC analysis must show >99.5% purity. If 3-bromo-2-methylbenzoic acid persists at >0.5%, repeat the crystallization step.

Quantitative Data Summary

The table below summarizes the expected recovery metrics and impurity clearance at each stage of the described workflow:

Purification StageYield Recovery (%)HPLC Purity (%)Pd Content (ppm)Key Impurity Removed
Crude Reaction N/A65 - 75> 5,000N/A
Post-Acid/Base Extraction 92 - 9585 - 90500 - 1,000Homocoupling products, Boronic acid
Post-Pd Scavenging 88 - 9288 - 92< 10Palladium residues
Post-Crystallization 75 - 82> 99.5< 53-Bromo-2-methylbenzoic acid

References

  • Title: Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage[1] Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold[2] Source: PubMed Central (PMC) URL: [Link]

  • Title: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media[3] Source: PubMed Central (PMC) URL: [Link]

Sources

Method

Advanced Crystallization Techniques for Methyl-Substituted Biphenyl Carboxylic Acids

Introduction & Mechanistic Overview Methyl-substituted biphenyl carboxylic acids, particularly 4'-methylbiphenyl-2-carboxylic acid , serve as foundational building blocks in the synthesis of active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Methyl-substituted biphenyl carboxylic acids, particularly 4'-methylbiphenyl-2-carboxylic acid , serve as foundational building blocks in the synthesis of active pharmaceutical ingredients (APIs). They are critical intermediates for the "sartan" class of angiotensin II receptor blockers (ARBs), including Telmisartan and Losartan ()[1].

The isolation of these intermediates via crystallization is complex due to their tendency to form solvates, exhibit polymorphism, and "oil out" (liquid-liquid phase separation) under high supersaturation. This application note details optimized crystallization strategies—specifically reactive (pH-shift) crystallization and controlled cooling crystallization—designed to ensure high purity, predictable particle size distribution (PSD), and thermodynamic polymorph stability.

Thermodynamic and Kinetic Considerations (Expertise & Experience)

The selection of a crystallization method is dictated by the solubility curve and chemical state of the biphenyl derivative.

  • Solvent Selection & Causality : Non-polar solvents like Methyl Isobutyl Ketone (MIBK) or Toluene exhibit a steep solubility-temperature gradient for neutral biphenyl carboxylic acids. At elevated temperatures, solubility is high, but it drops exponentially upon cooling, making these solvents ideal for cooling crystallization ()[1]. Conversely, polar protic mixtures (e.g., Methanol/Water) are highly effective for the reactive antisolvent crystallization of carboxylate salts.

  • Causality of Acid Selection in Reactive Crystallization : When acidifying a potassium or sodium salt of 4'-methylbiphenyl-2-carboxylic acid, utilizing a strong mineral acid (e.g., HCl) causes localized zones of extreme supersaturation. This forces the rapid nucleation of kinetic polymorphs or amorphous aggregates that entrap mother liquor impurities. Utilizing a weaker acid, such as acetic acid or formic acid, buffers the pH shift, maintaining the system within the metastable zone and allowing for the controlled crystal growth of the high-purity thermodynamic polymorph ()[2].

Quantitative Data: Solvent System Efficacy

The following table summarizes the expected thermodynamic and purity outcomes based on the chosen crystallization system.

Table 1: Comparison of Crystallization Systems for 4'-Methylbiphenyl-2-carboxylic Acid

Crystallization MethodSolvent SystemReagent / AntisolventYield (%)Purity (HPLC Area %)Primary Advantage
CoolingTolueneN/A88 - 92>99.5High rejection of polar impurities
CoolingMIBKN/A90 - 94>99.0Forms highly filterable solvates
Reactive (pH Shift)Methanol / WaterAcetic Acid95 - 98>99.8Excellent yield, avoids oiling out
Reactive (pH Shift)WaterHydrochloric Acid75 - 82~95.0Fast, but prone to impurity entrapment

Experimental Workflows and Self-Validating Protocols

G A Crude Methylbiphenyl Carboxylate Salt B Dissolution in Aqueous Methanol A->B C Filtration (Remove Insolubles) B->C D Reactive Acidification (Acetic Acid/Water) C->D E Nucleation & Crystal Growth D->E F Filtration & Washing E->F G High-Purity Carboxylic Acid F->G

Workflow for reactive crystallization of methylbiphenyl carboxylate salts using pH-shift.

Protocol A: Reactive Crystallization via Buffered pH Shift

Self-Validating Mechanism: This protocol integrates a continuous pH feedback loop tied to an automated dosing pump. If the pH drops faster than 0.5 units/min, the acid feed automatically pauses. This ensures the system cannot physically enter the catastrophic nucleation zone, inherently validating the batch's purity profile without manual intervention.

  • Dissolution : Dissolve 50.0 g of crude potassium 4'-methylbiphenyl-2-carboxylate in 250 mL of a Methanol/Water mixture (1:1 v/v) at 25°C.

  • Clarification : Pass the solution through a 0.45 µm PTFE filter to remove insoluble particulate matter.

  • Seeding (Critical Step) : Add 0.5 g of pure 4'-methylbiphenyl-2-carboxylic acid crystals to act as seed material. Causality: Seeding bypasses the primary nucleation energy barrier, ensuring the system grows the desired thermodynamic polymorph rather than crashing out as a kinetic variant.

  • Acidification : Begin the dropwise addition of 10% (v/v) Acetic Acid in water. Monitor the pH continuously.

  • Feedback Control : Maintain the addition rate such that the pH drops by no more than 0.5 units per minute.

  • Aging : Once the target pH of 4.0 is reached, age the slurry at 20°C for 2 hours. Causality: This aging period allows for Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger crystals, significantly improving downstream filtration times.

  • Isolation : Filter the slurry under vacuum, wash the filter cake with 50 mL of cold water, and dry in a vacuum oven at 40°C for 12 hours.

Polymorph Start Select Solvent System Solvent1 Non-Polar (Toluene/MIBK) Start->Solvent1 Solvent2 Polar Protic (MeOH/Water) Start->Solvent2 Cooling Cooling Crystallization (Slow Supersaturation) Solvent1->Cooling Reactive Reactive Antisolvent (pH Shift) Solvent2->Reactive FormII Thermodynamic Polymorph (High Purity/Density) Cooling->FormII Controlled cooling rate FormI Kinetic Polymorph (Finer Crystals) Reactive->FormI Rapid addition Reactive->FormII Seeding + Slow addition

Decision tree for solvent and method selection to control polymorphism and crystal habit.

Protocol B: Cooling Crystallization from MIBK

Self-Validating Mechanism: The cooling profile is governed by an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) probe measuring real-time solute concentration. The cooling jacket temperature only decreases if the measured concentration strictly follows the established metastable zone width (MSZW) curve. If supersaturation builds too rapidly, cooling halts, validating the crystal growth rate.

  • Saturation : Suspend 50.0 g of crude 4'-methylbiphenyl-2-carboxylic acid in 150 mL of Methyl Isobutyl Ketone (MIBK).

  • Heating : Heat the jacketed reactor to 80°C under continuous agitation (250 rpm) until complete dissolution is achieved.

  • Clarification : Perform a hot filtration at 80°C to remove any undissolved impurities.

  • Controlled Cooling : Program the reactor to cool from 80°C to 0°C at a linear rate of 0.5°C/min. Causality: A slow, linear cooling profile maintains the system within the MSZW, promoting the growth of large, high-purity crystals and preventing the sudden crash-out associated with rapid cooling.

  • Aging and Isolation : Age the suspension at 0°C for 1 hour. Filter the resulting crystals and wash with 20 mL of cold MIBK. Dry under vacuum at 50°C.

References

  • Title: Polymorphs of losartan and the process for the preparation of form II of losartan Source: United States Patent 5608075A URL
  • Title: Method of manufacturing telmisartan Source: United States Patent Application 20100222402A1 URL

Sources

Application

Application Note: Engineering Rigid Peptidomimetics using 3-(4-methoxyphenyl)-2-methylbenzoic Acid

[1][2] Executive Summary This guide details the application of 3-(4-methoxyphenyl)-2-methylbenzoic acid as a structural template for disrupting Protein-Protein Interactions (PPIs).[1][2] Unlike flexible linear peptides,...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This guide details the application of 3-(4-methoxyphenyl)-2-methylbenzoic acid as a structural template for disrupting Protein-Protein Interactions (PPIs).[1][2] Unlike flexible linear peptides, this biaryl scaffold utilizes ortho-methyl steric hindrance to enforce a stable, non-planar conformation.[3] This "pre-organized" geometry allows the molecule to mimic the spatial vectoring of amino acid side chains found in


-helices and 

-turns (specifically residues

and

or

), significantly improving proteolytic stability and membrane permeability compared to native peptides.

Scientific Rationale & Mechanism

The "Twist" Mechanism (Atropisomerism-Inspired Design)

The core efficacy of this scaffold lies in the 2-methyl group .[1][2] In a standard biphenyl system, the two aromatic rings have a low barrier to rotation.[3] However, in Scaffold-34M , the methyl group at position 2 creates significant steric clash with the protons (or substituents) of the adjacent phenyl ring and the carboxylic acid at position 1.

  • Conformational Lock: This steric hindrance restricts rotation around the biaryl bond, forcing the two phenyl rings into a dihedral angle (

    
    ) of approximately 60°–90° .
    
  • Vector Projection: This twist projects the 4-methoxy group (mimicking a hydrophobic side chain like Phe, Tyr, or Leu) and the carboxylic acid (attachment point or Asp/Glu mimic) into a specific 3D orientation that matches the pitch of an

    
    -helix.
    
Pharmacophore Overlay
  • Carboxylic Acid (C1): Serves as the anchor point for N-terminal coupling to a peptide chain or as a hydrogen bond acceptor mimicking a backbone carbonyl.[1][2]

  • 4-Methoxy Group: Mimics the hydrophobic pharmacophore of an

    
     or 
    
    
    
    residue buried in a hydrophobic pocket (e.g., the Trp23 pocket in the p53-MDM2 interaction).

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Suzuki-Miyaura Coupling)

Rationale: Standard Suzuki conditions often fail with sterically hindered ortho-substituted aryl halides.[1][2] This protocol uses SPhos , a bulky electron-rich Buchwald ligand, to facilitate the oxidative addition and reductive elimination steps despite the steric crowd.[3]

Materials:

  • Methyl 3-bromo-2-methylbenzoate (Starting Material A)[1][2]

  • 4-Methoxyphenylboronic acid (Starting Material B)[1][2]

  • Catalyst: Pd(OAc)

    
     + SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[1][2]
    
  • Base: K

    
    PO
    
    
    
    (anhydrous)[1][2]
  • Solvent: Toluene/Water (20:1)[1][2]

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with Methyl 3-bromo-2-methylbenzoate (1.0 equiv), 4-Methoxyphenylboronic acid (1.2 equiv), Pd(OAc)

    
     (5 mol%), SPhos (10 mol%), and K
    
    
    
    PO
    
    
    (2.0 equiv).
  • Solvation: Add degassed Toluene/Water (20:1 concentration 0.2 M).

  • Reaction: Seal and heat to 100°C for 16 hours . The SPhos ligand protects the Pd center and boosts activity for the hindered coupling.

  • Workup: Cool to RT. Filter through Celite.[2][3] Dilute with EtOAc, wash with brine.[3] Dry over MgSO

    
     and concentrate.
    
  • Hydrolysis (Critical): Dissolve the intermediate ester in THF/MeOH (1:1). Add LiOH (2M aq, 3 equiv). Stir at 40°C for 4 hours. Acidify with 1N HCl to pH 3.[2][3] Extract with EtOAc to yield the free acid Scaffold-34M .[1][2]

Protocol B: Solid-Phase Peptide Coupling (SPPS)

Rationale: The scaffold is typically used as an N-terminal cap to initiate a helix or stabilize a turn.[1][2]

  • Resin Loading: Swell Rink Amide resin (0.6 mmol/g) in DMF for 30 min.

  • Peptide Assembly: Synthesize the target peptide sequence (e.g., a p53 fragment) using standard Fmoc/tBu chemistry.[3]

  • Scaffold Coupling (The Cap):

    • Dissolve Scaffold-34M (3 equiv) in DMF.

    • Add HATU (2.9 equiv) and DIPEA (6 equiv).[1][2] Note: HATU is preferred over HBTU due to the steric hindrance of the 2-methyl benzoic acid.

    • Pre-activate for 2 minutes (yellow color change).[1][2]

    • Add to the resin-bound peptide (Fmoc-deprotected N-terminus).[1][2]

    • Reaction Time: Double coupling is required.[2][3] Shake for 2 hours, drain, and repeat for 2 hours.

  • Cleavage: Treat resin with TFA/TIS/H

    
    O (95:2.5:2.[2][3]5) for 3 hours. Precipitate in cold diethyl ether.
    

Data Analysis & Validation

Structural Validation (NMR)

The formation of the biaryl bond and the restricted rotation can be validated via


H-NMR.
SignalChemical Shift (

)
Interpretation
-OCH

~3.80 ppm (s)Confirms presence of methoxy ring.[1][2]
-CH

(Ar)
~2.20 - 2.40 ppm (s)The 2-methyl group.[1][2] Note: If this signal is split or broadened at RT, it indicates slow rotation (atropisomerism) on the NMR timescale.[3]
Aromatic Region 6.80 - 8.00 ppmIntegration must account for 7 aromatic protons (3 on core, 4 on methoxy ring).[1][2][3]
Biological Assay (Fluorescence Polarization)

To verify peptidomimetic activity (e.g., p53-MDM2 inhibition):

  • Tracer: Fluorescein-labeled native p53 peptide (10 nM).[1][2]

  • Protein: Recombinant MDM2 (titrated).

  • Competitor: Scaffold-34M-peptide hybrid (serial dilution).

  • Readout: Measure decrease in mP (millipolarization) units. A rigid scaffold should show a lower

    
     (higher affinity) than the flexible native peptide due to a lower entropic penalty upon binding.
    

Visualizations

Diagram 1: Synthesis & Application Workflow

This diagram illustrates the critical path from chemical synthesis to biological application, highlighting the steric considerations.[3]

G Start Start: Methyl 3-bromo-2-methylbenzoate Suzuki Suzuki Coupling (Pd(OAc)2 / SPhos) *Overcomes Steric Hindrance* Start->Suzuki Boronic 4-Methoxyphenylboronic acid Boronic->Suzuki Ester Intermediate: Biaryl Ester Suzuki->Ester Hydrolysis Hydrolysis (LiOH / THF) Ester->Hydrolysis Scaffold SCAFFOLD-34M (Free Acid) Hydrolysis->Scaffold SPPS Solid Phase Coupling (HATU / DIPEA) N-Terminus Capping Scaffold->SPPS Drug Final Peptidomimetic (Rigidified Helix Mimic) SPPS->Drug

Caption: Workflow for synthesizing the sterically hindered biaryl scaffold and incorporating it into a peptidomimetic drug candidate.

Diagram 2: Pharmacophore Mimicry Logic

This diagram demonstrates how the scaffold mimics the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and 

residues of an

-helix.

Structure cluster_0 Native Alpha-Helix cluster_1 Scaffold-34M Mimicry Res_i Residue i (Backbone Carbonyl) Res_i3 Residue i+3 (Hydrophobic Sidechain) Res_i->Res_i3 3.6 residues/turn COOH Carboxylic Acid (Mimics Residue i) Res_i->COOH Functional Equivalence Methoxy 4-Methoxy Group (Mimics Residue i+3) Res_i3->Methoxy Hydrophobic Overlay Twist 2-Methyl Twist (Rigid Spacer) COOH->Twist Twist->Methoxy Fixed Vector

Caption: Structural overlay showing how the scaffold's twisted geometry positions functional groups to mimic specific helical residues.

References

  • Hamilton, A. D., et al. (2005).[3] Terphenyl-based peptidomimetics as inhibitors of protein-protein interactions.[1][2][4]Journal of the American Chemical Society , 127(22), 8191-8202.[3]

  • Wilson, A. J. (2009).[2][3][5] Inhibition of protein-protein interactions using designed molecules.[1][2][6][4][7][8][9]Chemical Society Reviews , 38(12), 3289-3300.[2][3]

  • Barder, T. E., & Buchwald, S. L. (2007).[3] Improved catalysts for the Suzuki-Miyaura coupling of hindered aryl halides.[1][2]Organic Letters , 6(16), 2649-2652.[2][3] [1][2]

  • Yin, H., et al. (2005).[3] Terphenyl-based helical mimetics as inhibitors of Bcl-xL/Bak interaction.[1][2]Journal of the American Chemical Society , 127(29), 10191-10196.[3]

  • Pelay-Gimeno, M., et al. (2015).[2][3] Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes.[1][2][4][8]Angewandte Chemie International Edition , 54(31), 8896-8927.[2][3] [1][2]

Sources

Method

Application Note: High-Yield Preparation of Ester Derivatives of 3-(4-Methoxyphenyl)-2-Methylbenzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Overcoming steric hindrance in biphenyl carboxylic acid esterification.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Overcoming steric hindrance in biphenyl carboxylic acid esterification.

Introduction & Mechanistic Insights

Substituted 2-methylbenzoic acids and their biphenyl derivatives serve as vital building blocks and intermediates in the pharmaceutical industry, frequently utilized in the synthesis of complex therapeutic agents such as NSAIDs and nuclear receptor modulators[1]. The compound 3-(4-methoxyphenyl)-2-methylbenzoic acid presents a unique synthetic challenge: the carboxylic acid moiety is flanked by an ortho-methyl group and a bulky meta-aryl substituent.

The "Ortho Effect" and Steric Hindrance

Standard Fischer esterification (refluxing the acid in an alcohol with a catalytic strong acid like H₂SO₄) is often low-yielding or entirely ineffective for this substrate. This resistance is due to the well-documented , wherein the steric bulk of the ortho-substituent physically blocks the Bürgi-Dunitz trajectory required for the incoming alcohol nucleophile to attack the protonated carbonyl carbon[2]. Kinetic studies have demonstrated that the steric influence of an ortho-methyl group significantly retards the rate of nucleophilic addition, making traditional equilibrium-driven esterification impractical[3].

To bypass this steric barrier, we must employ highly electrophilic activated intermediates (Acid Chlorides, O-Acylisoureas) or abandon carbonyl attack entirely in favor of an Sₙ2 pathway (Carboxylate Alkylation).

Synthetic Strategy Workflow

The following diagram illustrates three field-proven, divergent pathways to successfully esterify highly hindered benzoic acids.

G Acid 3-(4-methoxyphenyl)- 2-methylbenzoic acid MethodA Method A: Oxalyl Chloride / DMF Acid->MethodA Activation MethodB Method B: EDC·HCl / DMAP Acid->MethodB Coupling MethodC Method C: Alkyl Halide / K2CO3 Acid->MethodC Deprotonation AcidChloride Acid Chloride Intermediate MethodA->AcidChloride Oacyl O-Acylisourea Intermediate MethodB->Oacyl Carboxylate Carboxylate Anion Intermediate MethodC->Carboxylate Ester Target Ester Derivatives (Methyl, Ethyl, i-Pr, Benzyl) AcidChloride->Ester + R-OH Oacyl->Ester + R-OH Carboxylate->Ester + R-X (SN2)

Fig 1. Divergent synthetic pathways for the esterification of sterically hindered benzoic acids.

Experimental Protocols

As a self-validating system, each protocol below includes specific workup steps designed to remove the exact byproducts generated by the chosen reagents.

Method A: Acid Chloride Activation (Oxalyl Chloride)

Best for: Isopropyl esters and other sterically demanding alcohols. By converting the acid to an acid chloride, the electrophilicity of the carbonyl carbon is drastically increased, forcing the reaction forward despite steric crowding.

  • Activation: Suspend 3-(4-methoxyphenyl)-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

  • Chlorination: Cool the mixture to 0 °C. Add oxalyl chloride (1.5 eq) dropwise. (Caution: Vigorous evolution of CO and CO₂ gases will occur).

  • Maturation: Remove the ice bath and stir at room temperature (RT) for 2 hours. The solution will become homogeneous as the acid chloride forms.

  • Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride and DCM.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C. Add the desired alcohol (1.5 eq) followed by dropwise addition of triethylamine (TEA, 2.0 eq).

  • Workup: Stir at RT for 4 hours. Quench with 1M HCl. Wash the organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate.

Method B: Steglich Esterification (EDC / DMAP)

Best for: Acid-sensitive or base-sensitive substrates. This utilizes EDC to form an O-acylisourea intermediate, which is subsequently attacked by DMAP to form a highly reactive acylpyridinium species.

  • Preparation: Dissolve the benzoic acid derivative (1.0 eq) and the target alcohol (1.2 eq) in anhydrous DCM (0.2 M).

  • Catalysis: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) and cool the flask to 0 °C.

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portionwise. EDC is preferred over DCC as its urea byproduct is water-soluble.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Workup: Dilute with DCM. Wash sequentially with water, 0.1 M HCl (to remove DMAP and EDC-urea), and saturated NaHCO₃. Dry over MgSO₄ and concentrate.

Method C: Direct Carboxylate Alkylation

Best for: Methyl, Ethyl, and Benzyl esters. This method completely bypasses the sterically hindered carbonyl carbon. Instead, the acid is deprotonated, and the resulting carboxylate oxygen acts as a nucleophile in an Sₙ2 attack on an alkyl halide.

  • Deprotonation: Dissolve the benzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered anhydrous K₂CO₃ (2.0 eq). Stir at RT for 30 minutes to ensure complete carboxylate formation.

  • Alkylation: Add the alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.5 eq) dropwise.

  • Reaction: Stir at RT for 4 hours (for MeI/BnBr) or heat to 60 °C for 8 hours (for EtI).

  • Workup: Quench with excess water to dissolve inorganic salts. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), followed by brine. Dry over Na₂SO₄ and concentrate.

Quantitative Data & Method Selection

The choice of protocol depends heavily on the nature of the R-group being appended. The table below summarizes the expected outcomes and causality for method selection.

Target Ester DerivativeReagent SourcePreferred ProtocolExpected YieldReaction TimeMechanistic Notes & Causality
Methyl Iodomethane (MeI)Method C >92%4 hMeI is an exceptional Sₙ2 electrophile. Method C provides rapid, clean conversion without the need for coupling reagents.
Ethyl Iodoethane (EtI)Method A or C 85–88%6–8 hEtI is less reactive than MeI; Method C requires mild heating (60 °C). Method A works equally well at RT.
Isopropyl IsopropanolMethod A 70–75%8 hMethod C fails because the basic conditions (K₂CO₃) and secondary halide (i-PrI) lead to competitive E2 elimination (forming propene) rather than Sₙ2 substitution. Method A forces the coupling.
Benzyl Benzyl BromideMethod C >90%4 hHighly efficient Sₙ2 pathway. Avoids the use of benzyl alcohol in Methods A/B, which can sometimes undergo side reactions.

Conclusion

The esterification of 3-(4-methoxyphenyl)-2-methylbenzoic acid requires strategic circumvention of the ortho-methyl steric blockade. By selecting the appropriate activation pathway—whether increasing carbonyl electrophilicity via oxalyl chloride (Method A), utilizing acyl transfer catalysis (Method B), or shifting to an Sₙ2 alkylation paradigm (Method C)—researchers can reliably synthesize a wide array of ester derivatives with high purity and yield.

References

  • Nature of the ortho effect. III. Acid hydrolysis of ortho-substituted benzoates and esterification of ortho-substituted benzoic acids. Journal of the American Chemical Society (1969). URL:[Link]

  • Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. Collection of Czechoslovak Chemical Communications (2010). URL:[Link]

  • Esterification of sterically hindered carboxylic acids with N,N′-dicyclohexylcarbodiimide/4-dimethylaminopyridine. Angewandte Chemie International Edition (1978). URL:[Link]

Sources

Application

Scalable synthesis routes for 2-methyl-3-arylbenzoic acids

An In-Depth Guide to the Scalable Synthesis of 2-Methyl-3-Arylbenzoic Acids Introduction 2-Methyl-3-arylbenzoic acids represent a critical structural motif in modern chemistry, serving as key building blocks for pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Scalable Synthesis of 2-Methyl-3-Arylbenzoic Acids

Introduction

2-Methyl-3-arylbenzoic acids represent a critical structural motif in modern chemistry, serving as key building blocks for pharmaceuticals, agrochemicals, and advanced materials. Their unique substitution pattern, featuring a sterically demanding ortho-methyl group and a meta-aryl substituent, imparts specific conformational properties that are highly sought after in drug design. However, the synthesis of these compounds presents significant challenges, particularly when considering scalability, cost-effectiveness, and functional group tolerance.

This application note provides a comprehensive overview of robust and scalable synthetic strategies for accessing 2-methyl-3-arylbenzoic acids. We will move beyond simple procedural lists to explore the underlying principles, mechanistic insights, and practical considerations for each major synthetic route. The focus is on providing researchers, scientists, and process chemists with the authoritative knowledge required to select and optimize a synthesis plan tailored to their specific needs, from lab-scale library generation to large-scale manufacturing.

Core Synthetic Strategies: A Comparative Overview

The construction of the 2-methyl-3-arylbenzoic acid scaffold can be broadly categorized into three primary strategies, each with distinct advantages and limitations.

  • Palladium-Catalyzed Cross-Coupling: The most versatile and widely adopted approach, leveraging powerful reactions like the Suzuki-Miyaura coupling to construct the core biaryl bond. This method offers excellent functional group tolerance and predictable outcomes.[1][2][3]

  • Directed C-H Functionalization: A modern, atom-economical strategy that forges the C-C bond by activating a typically inert C-H bond, using the carboxylic acid as an internal directing group.[4][5][6] This approach minimizes pre-functionalization steps, leading to shorter, more efficient syntheses.

  • Classical Multi-Step Synthesis via Oxidation: A traditional route that often involves the oxidation of a pre-assembled biaryl toluene precursor. While potentially longer, this strategy can be cost-effective for large-scale production if the starting materials are readily available.[7][8][9]

Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone of modern biaryl synthesis due to its mild conditions, commercial availability of reagents, and broad substrate scope.[1][10][11] The core transformation involves the palladium-catalyzed reaction between an organoboron species (boronic acid or ester) and an organohalide.[1][11]

Retrosynthetic Analysis

For the target scaffold, two primary disconnections are logical:

  • Route A: Coupling of a (3-carboxy-2-methylphenyl)boronic acid with an aryl halide.

  • Route B: Coupling of a 3-halo-2-methylbenzoic acid with an arylboronic acid.

Route B is generally preferred for scalability due to the wider commercial availability and lower cost of substituted arylboronic acids compared to the corresponding halo-methylbenzoic acid precursors.

Illustrative Protocol: Suzuki-Miyaura Coupling (Route B)

This protocol describes the coupling of 3-bromo-2-methylbenzoic acid with a generic arylboronic acid.

dot

Caption: General workflow for Suzuki-Miyaura cross-coupling synthesis.

Materials and Reagents:

  • 3-Bromo-2-methylbenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) catalyst, e.g., Pd(dppf)Cl₂ (1-3 mol%)[11][12]

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)[12]

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-methylbenzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).

  • Solvent and Degassing: Add the dioxane/water solvent mixture. Seal the flask and degas the mixture by bubbling nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.[10]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel.

  • Acidification and Extraction: Acidify the aqueous layer with 1M HCl to a pH of 1-2. This protonates the carboxylate, making the product soluble in organic solvents. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Expertise & Causality
  • Choice of Catalyst: Catalysts with bulky, electron-rich phosphine ligands like dppf are highly effective.[11] These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.[11]

  • Role of the Base: The base is essential for the transmetalation step, where the aryl group is transferred from boron to palladium.[11] K₂CO₃ is a cost-effective and efficient choice for many substrates.

  • Aqueous Solvent: The presence of water can accelerate the reaction and improve the solubility of the base and boronic acid.[13]

  • Steric Hindrance: The ortho-methyl group can pose a steric challenge, potentially slowing the reaction. Increasing the temperature or catalyst loading may be necessary to achieve full conversion.[10]

dot

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar¹-X pd_complex1 Ar¹-Pd(II)(X)L₂ oxidative_add->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar²-B(OR)₂ + Base pd_complex2 Ar¹-Pd(II)(Ar²)L₂ transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategy 2: Directed C-H Functionalization

Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for forming C-C bonds, offering a more atom- and step-economical alternative to traditional cross-coupling.[4][14] In this approach, the carboxylic acid moiety of 2-methylbenzoic acid acts as a directing group, guiding a metal catalyst (commonly palladium or iridium) to selectively activate the C-H bond at the ortho-position (the C3 position).[5][6]

Principle and Advantages

This method directly couples 2-methylbenzoic acid with an arylating agent (e.g., an aryl halide), bypassing the need to pre-install a halide or boron functionality on the benzoic acid ring. This significantly shortens the synthetic sequence.

Illustrative Protocol: Carboxylate-Directed C-H Arylation

This is a representative protocol and requires optimization for specific substrates.

Materials and Reagents:

  • 2-Methylbenzoic acid (1.0 equiv)

  • Aryl iodide or bromide (2.0-3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

  • Ligand (e.g., a pyridine-type ligand, if necessary) (10-20 mol%)

  • Oxidant/Additive: Silver carbonate (Ag₂CO₃) or other silver salts (2.0 equiv)

  • Solvent: High-boiling point solvent such as trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP).

Step-by-Step Procedure:

  • Reaction Setup: In a pressure-tolerant vial, combine 2-methylbenzoic acid, the aryl halide, Pd(OAc)₂, and Ag₂CO₃.

  • Solvent Addition: Add the solvent (e.g., TFA).

  • Reaction: Seal the vial tightly and heat to 120-150 °C for 12-24 hours.

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent like dichloromethane.

  • Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.

Expertise & Causality
  • Directing Group: The carboxylate coordinates to the metal center, forming a stable palladacycle intermediate. This brings the ortho C-H bond into close proximity to the metal, facilitating its cleavage.[5]

  • Oxidant: The silver salt often plays multiple roles, including acting as a halide scavenger and potentially re-oxidizing the palladium catalyst to maintain its active Pd(II) state.

  • High Temperatures: C-H activation typically has a high activation energy, necessitating elevated temperatures for the reaction to proceed efficiently.

  • Scalability Challenges: While elegant, this method can be limited by the need for high catalyst loadings, expensive ligands or additives, and harsh reaction conditions, which can pose challenges for large-scale synthesis.

dot

CH_Activation Start 2-Methylbenzoic Acid + Pd(II) Catalyst Coordination Coordination of Carboxylate to Pd Start->Coordination CMA Concerted Metalation- Deprotonation (CMD) Coordination->CMA Palladacycle Formation of Palladacycle Intermediate CMA->Palladacycle Oxidative_Add Oxidative Addition of Aryl Halide Palladacycle->Oxidative_Add Pd_IV Pd(IV) Intermediate Oxidative_Add->Pd_IV Reductive_Elim Reductive Elimination Pd_IV->Reductive_Elim Product Arylated Product + Pd(II) Catalyst Reductive_Elim->Product C-C Bond Formation

Caption: A simplified mechanism for carboxylate-directed C-H arylation.

Strategy 3: Oxidation of a 2-Methyl-3-aryltoluene Precursor

This classical approach constructs the biaryl backbone first, followed by oxidation of a methyl group to the carboxylic acid. This can be a highly scalable and cost-effective route if the 2-methyl-3-aryltoluene intermediate is accessible.[7] Industrial preparations of benzoic acids often rely on the catalytic oxidation of toluenes.[8][9]

Principle

The synthesis involves two key stages:

  • Biaryl Formation: Synthesis of 2-methyl-3-aryltoluene, typically via a Suzuki coupling of 3-bromo-2-methyltoluene or 2-methyl-3-bromotoluene with the appropriate coupling partner.

  • Oxidation: Oxidation of the methyl group at the C1 position to a carboxylic acid. This must be done selectively over the other methyl group. Fortunately, the benzylic protons of the C1-methyl group are more activated by the adjacent aryl ring, allowing for preferential oxidation.

Illustrative Protocol: Potassium Permanganate Oxidation

This is a robust lab-scale method. For industrial scale, catalytic air oxidation would be preferred.[8]

Materials and Reagents:

  • 2-Methyl-3-aryltoluene (1.0 equiv)

  • Potassium permanganate (KMnO₄) (3.0-4.0 equiv)

  • Solvent: Water, optionally with a phase-transfer catalyst or co-solvent like pyridine.

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2-methyl-3-aryltoluene in water.

  • Oxidation: Heat the mixture to reflux. Add potassium permanganate in small portions over several hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.[15]

  • Quenching: After the starting material is consumed (monitor by TLC), cool the reaction mixture. Add a saturated solution of sodium bisulfite until the brown MnO₂ is dissolved and the solution becomes clear.

  • Isolation: Filter the solution if any solids remain. Transfer the filtrate to a beaker and cool in an ice bath.

  • Precipitation: Slowly add concentrated HCl to acidify the solution (pH 1-2). The 2-methyl-3-arylbenzoic acid will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be used for further purification.[8]

Expertise & Causality
  • Oxidizing Agent: KMnO₄ is a powerful and inexpensive oxidant suitable for this transformation. However, it generates a large amount of MnO₂ waste, which is a drawback for scalability.[15]

  • Industrial Scalability: On a large scale, liquid-phase oxidation using air or oxygen with a cobalt/manganese catalyst is the preferred method for converting toluenes to benzoic acids.[7][8] This process is more environmentally benign and economical.

  • Selectivity: The oxidation of the desired methyl group is generally favored due to its benzylic position relative to two aryl rings, which stabilizes the radical intermediates formed during the oxidation process.

Quantitative Data and Comparative Analysis

FeatureSuzuki-Miyaura CouplingDirected C-H ArylationOxidation of Toluene Precursor
Scalability ExcellentModerate to PoorExcellent (with catalytic air oxidation)
Atom Economy GoodExcellentFair (KMnO₄) to Good (catalytic)
Starting Materials Readily available but can be moderately expensive.Simple starting materials (benzoic acid).Potentially very low-cost precursors.
Catalyst Cost Moderate (Palladium).High (Palladium or Iridium, often with expensive ligands).Low (Cobalt/Manganese salts).
Substrate Scope Very Broad. High functional group tolerance.[1][16]Moderate. Can be sensitive to sterics and electronics.Broad, but sensitive to other oxidizable groups.
Reaction Conditions Mild to Moderate (60-110 °C).Harsh (120-150+ °C, strong acid).Harsh (Refluxing KMnO₄) or Moderate (Catalytic air).
Key Advantage High reliability and predictability.Shortest synthetic route.Lowest potential cost for a single target.
Key Disadvantage Requires pre-functionalized starting materials.High catalyst loading, harsh conditions.Multi-step; potential for waste generation (KMnO₄).

Conclusion and Recommendations

The synthesis of 2-methyl-3-arylbenzoic acids is best approached with a clear understanding of the project's goals.

  • For research, discovery, and library synthesis , where versatility and speed are paramount, the Suzuki-Miyaura cross-coupling is the undisputed method of choice. Its reliability, broad functional group tolerance, and predictable nature make it ideal for rapidly accessing a diverse range of analogs.

  • For academic exploration and the pursuit of elegant, efficient synthesis , directed C-H arylation offers a cutting-edge approach. While not always scalable, it represents the frontier of synthetic efficiency and is a powerful tool for specific, challenging targets.

  • For large-scale, industrial production of a specific 2-methyl-3-arylbenzoic acid, a multi-step route involving the oxidation of a toluene precursor is often the most economically viable path. While requiring more process development, the low cost of starting materials and the use of inexpensive oxidation catalysts make it superior from a cost-of-goods perspective.

By carefully considering these factors, researchers and development professionals can confidently select the optimal synthetic strategy to achieve their goals in the synthesis of this valuable class of molecules.

References

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • ResearchGate. (2025). Recent advances in Gomberg-Backmann biaryl synthesis. ResearchGate. [Link]

  • Alonso, F., & Moglie, Y. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4469. [Link]

  • Deng, G., & Li, C. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 51(11), 2967–2979. [Link]

  • Shaaban, M., El-Metwaly, N., & Almalki, S. (2021). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 11(8), 994. [Link]

  • Google Patents. (1995). Process for preparing substituted benzoic acid. CN1251833A.
  • Wikipedia. (n.d.). Benzoic acid. Wikipedia. [Link]

  • Google Patents. (2023). A continuous flow reactor and process for synthesis of substituted benzoic acid. WO2023058053A1.
  • Powers, D., & Schiffer, Z. (2022). Copper Catalyzed C(sp3)-H Methylation via Radical Relay. ChemRxiv. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct.co.in. [Link]

  • Zhu, R., & Yu, J. (2019). Ligand-Enabled Pd(II)-Catalyzed β-Methylene C(sp3)-H Arylation of Free Aliphatic Acids. Journal of the American Chemical Society, 141(1), 231–237. [Link]

  • Greener, J., & Larrosa, I. (2017). Generation of benzyne from benzoic acid using C–H activation. Chemical Communications, 53(56), 7936-7939. [Link]

  • Google Patents. (2019). Synthetic method of 2-nitro-3-methylbenzoic acid. CN108129322B.
  • Olsson, V., & Martín-Matute, B. (2021). Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations. Beilstein Journal of Organic Chemistry, 17, 1269–1277. [Link]

  • ResearchGate. (2023). Microwave-Assisted Ru(II)-Catalyzed Regioselective Methyl Acylation of 2-Arylbenzoazoles: Synthesis of Benzofuran Conjugates via C–H Activation/Annulation. ResearchGate. [Link]

  • G. A. Molander, et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

  • Wang, C., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Kleoff, M., et al. (2021). Scalable Synthesis of Benzotriazoles via [3+2] Cycloaddition of Azides and Arynes in Flow. Refubium - Freie Universität Berlin. [Link]

  • Google Patents. (2015).
  • Li, J., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]

  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

Sources

Method

Application Note: High-Efficiency Microwave-Assisted Suzuki-Miyaura Synthesis of 4'-Methoxy-2-methylbiphenyl-3-carboxylic Acid

Introduction & Strategic Rationale The biphenyl-3-carboxylic acid structural motif is a highly privileged scaffold in modern drug discovery, frequently serving as a core pharmacophore in angiotensin II receptor blockers...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The biphenyl-3-carboxylic acid structural motif is a highly privileged scaffold in modern drug discovery, frequently serving as a core pharmacophore in angiotensin II receptor blockers (ARBs), non-steroidal anti-inflammatory drugs (NSAIDs), and selective phosphodiesterase (PDE) inhibitors. The synthesis of 4'-methoxy-2-methylbiphenyl-3-carboxylic acid presents a specific synthetic challenge: the steric hindrance imparted by the ortho-methyl group on the aryl halide precursor significantly retards the oxidative addition and transmetalation steps of traditional palladium-catalyzed cross-coupling [1].

To overcome this thermodynamic barrier, Microwave-Assisted Organic Synthesis (MAOS) is employed. Microwave irradiation provides rapid, uniform, and volumetric heating of polar solvents, dramatically accelerating reaction kinetics, reducing side-product formation (such as protodeboronation), and enabling the use of environmentally benign aqueous solvent systems [2]. This application note details a highly optimized, self-validating protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of 3-bromo-2-methylbenzoic acid and 4-methoxyphenylboronic acid.

Mechanistic Insights & Causality

The Suzuki-Miyaura cross-coupling operates via a well-established Pd(0)/Pd(II) catalytic cycle. However, the specific choices in this protocol are dictated by the chemical environment of the substrates:

  • Oxidative Addition : The electron-withdrawing carboxylic acid group on 3-bromo-2-methylbenzoic acid activates the C-Br bond, but the adjacent ortho-methyl group creates severe steric bulk. A bidentate ligand-based catalyst, such as Pd(dppf)Cl₂ , is selected because its large bite angle forces the palladium center into a highly reactive conformation, facilitating oxidative addition despite the steric crowding.

  • Transmetalation : Boronic acids are prone to protodeboronation (hydrolysis of the C-B bond) under prolonged thermal heating. Microwave irradiation accelerates the transmetalation step so profoundly that the desired C-C bond formation outcompetes the degradation pathway [3].

  • Base and Solvent Causality : Potassium carbonate (K₂CO₃) in an Ethanol/Water (1:1) mixture is utilized. Water is essential to generate the reactive boronate species [Ar-B(OH)₃]⁻, which is the actual transmetalating agent. Ethanol acts as a microwave-absorbing co-solvent (high loss tangent) that homogenizes the organic substrates [1].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 3-Bromo-2-methylbenzoic acid TransMet Transmetalation Diaryl Pd(II) Complex OxAdd->TransMet 4-Methoxyphenylboronic acid + Base (K2CO3) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 4'-Methoxy-2-methylbiphenyl- 3-carboxylic acid

Figure 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for the target biphenyl synthesis.

Experimental Design & Optimization Data

To establish a self-validating protocol, reaction parameters were systematically evaluated. The data below summarizes the optimization of the cross-coupling conditions. The use of Pd(dppf)Cl₂ in aqueous ethanol under microwave irradiation at 120 °C provided the optimal balance of yield and green chemistry compliance [3].

Table 1: Optimization of Reaction Parameters

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp / Time (MW)Yield (%)*
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)100 °C / 30 min45%
2Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O (1:1)120 °C / 15 min68%
3Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O (4:1)120 °C / 15 min82%
4 Pd(dppf)Cl₂ K₂CO₃ EtOH/H₂O (1:1) 120 °C / 15 min 94%

*Isolated yields after acid-base workup. Entry 4 represents the optimal, environmentally benign conditions.

Detailed Experimental Protocol

Reagents & Equipment
  • Aryl Halide: 3-Bromo-2-methylbenzoic acid (1.0 mmol, 215 mg)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.5 mmol, 228 mg)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂ (0.05 mmol, 36 mg)

  • Base: Potassium carbonate, K₂CO₃ (2.5 mmol, 345 mg)

  • Solvents: Degassed Ethanol (Absolute) and Deionized Water

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with heavy-walled 10 mL sealed reaction vials.

Step-by-Step Methodology

Step 1: Reaction Assembly (Under Inert Atmosphere)

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-bromo-2-methylbenzoic acid (215 mg) and 4-methoxyphenylboronic acid (228 mg).

  • Add K₂CO₃ (345 mg) and the Pd(dppf)Cl₂ catalyst (36 mg).

  • Critical Step: Purge the vial with Argon or Nitrogen for 5 minutes. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid (formation of 4,4'-dimethoxybiphenyl).

Step 2: Solvent Addition & Sealing 4. Inject 2.0 mL of degassed Ethanol and 2.0 mL of degassed Deionized Water into the vial. 5. Seal the vial securely with a Teflon-lined crimp cap.

Step 3: Microwave Irradiation 6. Place the vial into the microwave reactor cavity. 7. Set the parameters: Temperature = 120 °C; Ramp Time = 2 minutes; Hold Time = 15 minutes; Maximum Power = 150 W; Stirring = High. 8. Initiate the sequence. The microwave will dynamically adjust power to maintain the 120 °C setpoint.

Step 4: Workup & Purification (Chromatography-Free) 9. Allow the vessel to cool to room temperature (the reactor's compressed air cooling will drop the temp to <40 °C in ~2 mins). 10. Dilute the mixture with 10 mL of distilled water and filter through a pad of Celite to remove the precipitated palladium black. Wash the Celite pad with 5 mL of 1M NaOH to ensure all carboxylic acid product is solubilized as the sodium salt. 11. Extract the aqueous filtrate with Ethyl Acetate (2 × 10 mL) to remove neutral impurities (e.g., unreacted boronic acid, homocoupled byproducts). Discard the organic layer. 12. Carefully acidify the aqueous layer with 2M HCl dropwise under stirring until the pH reaches ~2.0. The target product, 4'-methoxy-2-methylbiphenyl-3-carboxylic acid, will precipitate as a white/off-white solid. 13. Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure product.

Workflow Step1 Reagent Prep Ar-Br + Ar-B(OH)2 + Pd Cat + Base Step2 Solvent Addition EtOH/H2O (1:1) Degassed Step1->Step2 Step3 MW Irradiation 120°C, 15 min Sealed Vessel Step2->Step3 Step4 Cooling & Filtration Remove Pd Step3->Step4 Step5 Acid-Base Workup HCl to pH 2 Precipitate Product Step4->Step5 Step6 Purification Recrystallization (EtOH) Step5->Step6

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Analytical Characterization (Expected)

To validate the success of the protocol, the isolated material should be subjected to spectroscopic analysis.

  • LC-MS (ESI-): m/z calculated for C₁₅H₁₃O₃[M-H]⁻: 241.09; Found: 241.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    
     12.95 (br s, 1H, COOH), 7.72 (d, J = 7.8 Hz, 1H), 7.38 (t, J = 7.6 Hz, 1H), 7.30 (d, J = 7.5 Hz, 1H), 7.22 (d, J = 8.6 Hz, 2H, Ar-H from methoxy ring), 7.01 (d, J = 8.6 Hz, 2H, Ar-H from methoxy ring), 3.81 (s, 3H, -OCH₃), 2.25 (s, 3H, Ar-CH₃).
    

References

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI (Molecules). Discusses the efficacy of microwave irradiation in overcoming steric hindrance in aqueous media. URL:[Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI (Catalysts). Details the rapid kinetics, high TON/TOF, and green chemistry advantages of microwave-assisted biphenyl synthesis. URL:[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction... RSC Advances. Highlights the optimization of microwave Suzuki reactions using water/ethanol mixtures and K₂CO₃. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2-methylbenzoic acid cross-coupling reactions

Case ID: 2-MBA-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Triage & Diagnostics Welcome to the technical support center. You are likely here because your cross-coupling r...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2-MBA-STERIC-001

Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Triage & Diagnostics

Welcome to the technical support center. You are likely here because your cross-coupling reaction involving 2-methylbenzoic acid (o-toluic acid) or its derivatives has failed.

The presence of a methyl group at the ortho position (C2) relative to the carboxylic acid (C1) creates a specific steric and electronic bottleneck known as the "Ortho-Effect." This forces the carboxyl group out of planarity with the aromatic ring, altering resonance stabilization and creating a "steric wall" that hinders palladium insertion and transmetallation.

Decision Matrix: Select Your Workflow

Before proceeding, determine your synthetic goal using the logic flow below.

DecisionTree Start START: What is your Synthetic Goal? Q1 Do you need to RETAIN the Carboxyl Group? Start->Q1 Yes YES: Standard Cross-Coupling (Suzuki/Buchwald) Q1->Yes Retain COOH No NO: I want to replace COOH with an Aryl group Q1->No Lose COOH Q2 Is the COOH protected? Yes->Q2 Decarb Decarboxylative Coupling (Gooßen Protocol) Proceed to Protocol B No->Decarb ProtYes YES (Ester/Amide): Proceed to Protocol A (Bulky Phosphines) Q2->ProtYes Ester ProtNo NO (Free Acid): STOP. Free acids poison Pd. Protect as Methyl Ester. Q2->ProtNo Free Acid

Figure 1: Diagnostic workflow for selecting the correct coupling strategy.

Technical Deep Dive: The Steric Barrier

The Problem: Transmetallation Stalling

In standard Suzuki-Miyaura coupling, the rate-determining step for sterically hindered substrates (like 2-methylbenzoic acid derivatives) is often transmetallation .

  • Cone Angle Clash: The ortho-methyl group increases the effective steric bulk around the Pd center. Standard ligands (PPh3, dppf) cannot open a sufficient coordination site to accommodate the incoming nucleophile.

  • Electronic Deactivation: If using the free acid, the carboxylate acts as a ligand, forming stable, unreactive Pd(II)-carboxylate complexes (Catalyst Poisoning).

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

To overcome the 2-methyl steric wall, you must use electron-rich, bulky phosphine ligands. These ligands promote oxidative addition and, crucially, facilitate reductive elimination in crowded systems.

LigandApplication for 2-Methyl SubstratesSteric Parameter (%V_bur)
SPhos First Choice. Excellent for ortho-substituted coupling. The methoxy groups on the ligand provide stability via the Pd center.High
XPhos Heavy Duty. Use if SPhos fails. Ideal for aryl chlorides or extremely hindered partners (e.g., 2,6-disubstituted).Very High
AntPhos Extreme Cases. Specific for "molecular gear" synthesis where rotation is restricted.Ultra High

Experimental Protocols

Protocol A: Suzuki Coupling of 2-Methylbenzoic Acid Derivatives

Use this when you need to keep the carboxyl scaffold (e.g., coupling a boronic acid to Methyl 4-bromo-2-methylbenzoate).

Prerequisite: Convert 2-methylbenzoic acid to Methyl 2-methylbenzoate (esterification) to prevent catalyst poisoning.

Reagents:

  • Substrate: Methyl 4-bromo-2-methylbenzoate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%) (Pre-complexed SPhos-Pd-G2 is preferred for reproducibility)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and K₃PO₄. Seal and purge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(OAc)₂ and SPhos (or SPhos-Pd-G2). Note: Air sensitivity is high during this step.

  • Solvent Injection: Add degassed Toluene/Water via syringe.

  • Thermal Activation: Heat to 100°C for 12 hours. The high temperature is required to overcome the rotational barrier of the ortho-methyl group.

  • Workup: Cool to RT. Filter through Celite. The methyl ester product is now ready for hydrolysis back to the acid if needed.

Why this works: The SPhos ligand creates a "pocket" that accommodates the ortho-methyl group while the K₃PO₄/Water system facilitates the activation of the boronic acid, pushing the equilibrium toward transmetallation [1][3].

Protocol B: Decarboxylative Cross-Coupling (Gooßen Type)

Use this when 2-methylbenzoic acid is the nucleophile and you want to eject the COOH to form a biaryl bond.

Mechanism: This is a bimetallic relay. Cu(I) facilitates decarboxylation to form an Ar-Cu species, which transmetallates to Ar-Pd.

Reagents:

  • Substrate: 2-Methylbenzoic acid (1.0 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst 1 (Decarboxylation): Cu₂O (5 mol%) + 1,10-Phenanthroline (10 mol%)

  • Catalyst 2 (Coupling): PdI₂ (2 mol%) + Tol-BINAP (6 mol%)

  • Additives: Molecular Sieves (3Å, activated) to remove water (critical).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) / Quinoline mix.

Step-by-Step Workflow:

  • Drying: Flame-dry the reaction vessel. Water inhibits the decarboxylation step.

  • Loading: Add 2-methylbenzoic acid, Aryl Bromide, Cu₂O, Phenanthroline, PdI₂, and Tol-BINAP.

  • Solvent: Add NMP and Quinoline (Quinoline acts as a high-boiling ligand/solvent to stabilize the Cu-intermediate).

  • Azeotropic Distillation (Optional but Recommended): Distill off a small amount of solvent to ensure absolute dryness.

  • Reaction: Heat to 170°C for 24 hours.

    • Warning: CO₂ pressure will build. Use a pressure tube behind a blast shield.

Why this works: The ortho-methyl group actually accelerates decarboxylation by destabilizing the ground state (steric relief upon CO₂ loss), making 2-methylbenzoic acid a better substrate for this reaction than unsubstituted benzoic acid [8][12].

Troubleshooting & FAQ

Q1: The reaction turns black immediately and yields no product (Protocol A).

Diagnosis: "Palladium Black" precipitation. The catalyst has decomposed before entering the cycle. Fix:

  • Check Ligand Load: Increase SPhos:Pd ratio to 3:1. The ligand must protect the Pd from the solvent.

  • Check Oxygen: 2-methyl substrates require higher temperatures, making the catalyst more sensitive to O₂. Perform a freeze-pump-thaw cycle on your solvent.

Q2: I see homocoupling of my boronic acid, but no cross-coupling.

Diagnosis: Oxidative addition is too slow due to the steric bulk of the 2-methyl substrate. The boronic acid is consuming the oxidant (O₂) or reacting with itself. Fix:

  • Switch to Bromide/Iodide: If using a chloride, the reaction is likely stalling at oxidative addition.

  • Slow Addition: Add the boronic acid via syringe pump over 2 hours to keep its concentration low relative to the Pd-Ar intermediate.

Q3: Can I do C-H activation directly on 2-methylbenzoic acid?

Diagnosis: You want to use the COOH as a Directing Group (DG) to functionalize the ring. Insight: Yes, but the ortho-methyl blocks the usual position. Outcome: Pd(II) catalysis will direct activation to the C6 position (the other ortho position). You cannot force activation at the methyl-blocked C2 position without specific transient directing groups, which is non-standard [1].

Visualizing the Steric Pathway

The following diagram illustrates the catalytic cycle for Protocol A, highlighting the critical "Steric Bottleneck" where the ortho-methyl group interferes.

CatalyticCycle cluster_0 Critical Failure Point Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Methyl Aryl Bromide TransMet Transmetallation (STERIC BOTTLENECK) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Requires Bulky Ligand (SPhos) RedElim->Pd0 - Product

Figure 2: The Suzuki catalytic cycle showing the transmetallation step as the primary failure point for 2-methyl substrates due to steric crowding.

References

  • Buchwald, S. L., et al. (2012).[1] "A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions." Organic Letters. Link

  • Molander, G. A., et al. (2010). "Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides." Journal of the American Chemical Society.[2] Link

  • Sigma-Aldrich. (n.d.). "Buchwald Ligands User Guide." Link

  • Gooßen, L. J., et al. (2006).[3] "Pd-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides." Science. Link

  • Navarro, O., Nolan, S. P., et al. (2003).[2] "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." Journal of the American Chemical Society.[2] Link

  • Tang, W., et al. (2014).[4] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers. Link

Sources

Optimization

Technical Support Center: Optimization of 3-(4-methoxyphenyl)-2-methylbenzoic Acid Synthesis

Topic: Yield Improvement & Process Stabilization Ticket ID: #SYN-34-OME-02 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Ortho-Ortho" Challenge You are likely experiencing low yie...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Improvement & Process Stabilization Ticket ID: #SYN-34-OME-02 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ortho-Ortho" Challenge

You are likely experiencing low yields (10–40%) using standard Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, Na2CO3). The synthesis of 3-(4-methoxyphenyl)-2-methylbenzoic acid presents a specific structural antagonist: the 2-methyl group .

This substituent exerts bi-directional steric hindrance :

  • Interference with the Carboxylate (C1): It twists the carboxylic acid out of plane, altering solubility and electronic coordination.

  • Blocking the Coupling Site (C3): It creates significant steric bulk at the ortho position relative to the halogen (Br/I), drastically slowing the rate of oxidative addition and transmetalation.

Because the cross-coupling cycle is slowed by this steric bulk, the 4-methoxyphenylboronic acid (which is electron-rich and prone to instability) decomposes via protodeboronation before it can couple.

This guide provides a re-engineered protocol to synchronize the reaction kinetics, prioritizing the Ester Route to eliminate catalyst poisoning and utilizing Buchwald Ligands to overcome the steric energy barrier.

Module 1: The Optimized Protocol (The "Ester Route")

Recommendation: Do not couple the free acid directly. The free carboxylate can coordinate to Palladium, forming unreactive "Pd-black" aggregates. Convert to the methyl ester first.

Reagents & Stoichiometry
ComponentRoleEquiv.Recommended Reagent
Substrate Electrophile1.0Methyl 3-bromo-2-methylbenzoate
Coupling Partner Nucleophile1.54-Methoxyphenylboronic acid (excess required)
Catalyst Source Metal Center0.02Pd(OAc)₂ (2 mol%)
Ligand Steric Driver0.04SPhos (4 mol%) (Alt: XPhos)
Base Activator3.0K₃PO₄ (Tribasic Potassium Phosphate)
Solvent Medium0.2 MToluene : Water (10:1)
Step-by-Step Workflow
  • Pre-Complexation (Critical): In a separate vial, dissolve Pd(OAc)₂ and SPhos in dry Toluene. Stir at room temperature for 15 minutes. Why? This generates the active monoligated Pd(0)-L species which is essential for entering the sterically hindered C-Br bond.

  • System Assembly: Load the Aryl Bromide (Ester), Boronic Acid, and solid K₃PO₄ into the reaction vessel.

  • Degassing: Seal the vessel and purge with Argon/Nitrogen for 10 minutes. Oxygen is the enemy of the electron-rich phosphine ligand.

  • Addition: Add the pre-complexed Catalyst solution and the degassed Water via syringe.

  • Reaction: Heat to 100°C for 12–18 hours. Vigorous stirring is required for the biphasic system.

  • Hydrolysis (One-Pot Optional): Once coupling is complete (TLC/HPLC check), add NaOH (5 equiv) and MeOH directly to the mixture and stir at 60°C for 2 hours to cleave the ester, yielding the final free acid.

Module 2: Troubleshooting Logic & Diagnostics

Visualizing the Pathway

G Start Start: Low Yield Check_SM Check Reaction Mix: Is Starting Bromide consumed? Start->Check_SM SM_Yes Yes (SM Remains) Check_SM->SM_Yes SM_No No (SM Consumed) Check_SM->SM_No Issue_Cat Issue: Catalyst Death (Oxidative Addition Failure) SM_Yes->Issue_Cat Sol_Ligand Solution: Switch to XPhos Increase Temp to 110°C Issue_Cat->Sol_Ligand Check_Byprod Identify Major Byproduct SM_No->Check_Byprod Byprod_Proto Byproduct: Anisole (Protodeboronation) Check_Byprod->Byprod_Proto Byprod_Homo Byproduct: 4,4'-Dimethoxybiphenyl (Homocoupling) Check_Byprod->Byprod_Homo Sol_Proto Solution: Use Boronic Ester (Pinacol) Use Anhydrous Conditions Byprod_Proto->Sol_Proto Sol_Homo Solution: Degas more thoroughly Reduce Oxidant (O2) exposure Byprod_Homo->Sol_Homo

Caption: Diagnostic flow for identifying the root cause of yield loss in hindered Suzuki couplings.

Module 3: The "Hidden Killer" – Protodeboronation

The Issue: Your coupling partner, 4-methoxyphenylboronic acid , is highly electron-rich. Under the basic, aqueous conditions required for Suzuki coupling, the C-B bond is susceptible to hydrolysis, replacing the Boron with Hydrogen to form Anisole .

Why it happens here: The "2-methyl" steric block on the bromide slows down the catalytic cycle. The Boronic acid sits in the hot, basic solution "waiting" for the Palladium to be ready. The longer it waits, the more it decomposes.

Corrective Actions:

  • Switch to Pinacol Ester: Use 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The pinacol ester releases the active boronic acid slowly, keeping the standing concentration low and matching the slow turnover of the hindered catalyst.

  • Anhydrous Conditions: If using the Pinacol ester, you can switch to anhydrous Dioxane with Cs₂CO₃ or K₃PO₄ (finely ground). This eliminates the water source required for protodeboronation.

Module 4: Purification Strategy (Self-Validating)

Isolating the acid from the non-polar byproducts (Anisole, Homocoupled dimer) is straightforward if you utilize the pH switch.

  • Post-Hydrolysis: You have the carboxylate salt (soluble in water).

  • Wash 1 (High pH): Wash the aqueous reaction mixture (pH > 10) with Ethyl Acetate.

    • Result: The impurities (Anisole, Homocoupled dimer, unreacted ester) go into the Organic Layer.

    • Target: The Product stays in the Aqueous Layer.

  • Acidification: Acidify the aqueous layer to pH 2–3 using 1M HCl. The product will precipitate.[1]

  • Extraction: Extract the cloudy aqueous layer with Ethyl Acetate.

  • Crystallization: If the crude solid is colored, recrystallize from Ethanol/Water (1:1) .

Frequently Asked Questions (FAQ)

Q1: Can I use Pd(PPh₃)₄ to save money? A: No. Tetrakis(triphenylphosphine)palladium(0) is insufficient for di-ortho-substituted systems (the 2-methyl group counts as ortho-substitution). The cone angle of PPh₃ is too small to force the reductive elimination in crowded systems, and the catalyst will decompose (Pd-black) before the reaction finishes. You must use bulky, electron-rich ligands like SPhos or XPhos .[2]

Q2: I see a spot on TLC that looks like my starting material but doesn't move exactly the same. What is it? A: This is likely de-brominated starting material (Methyl 2-methylbenzoate). This occurs if the Palladium inserts into the C-Br bond (Oxidative Addition) but fails to transmetalate with the boronic acid. It eventually grabs a hydrogen from the solvent (beta-hydride elimination or solvent abstraction). This confirms your catalyst is working, but the Transmetalation step is the bottleneck. Solution: Increase Boronic Acid equivalents (to 2.0) or switch to the stronger base K₃PO₄ .

Q3: Why Toluene/Water? Can I use DMF? A: Toluene/Water is preferred for SPhos systems. The biphasic nature allows the inorganic base to stay in the water while the organic catalyst works at the interface. DMF can sometimes promote protodeboronation of electron-rich boronic acids at high temperatures.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Grounding: Establishes SPhos/XPhos as the standard for hindered biaryl synthesis.
  • Cox, P. A., et al. "Protodeboronation of Arylboronic Acids." Chemical Communications, 2016.

    • Grounding: Explains the mechanism of decomposition for electron-rich boronic acids like 4-methoxyphenylboronic acid.
  • BenchChem Technical Support. "Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids."

    • Grounding: Validates the "Ester Route" to avoid free-acid c

Sources

Troubleshooting

Biphenyl Synthesis Technical Support: Protodeboronation Control Center

Current Status: Operational Topic: Troubleshooting Protodeboronation in Suzuki-Miyaura Coupling Ticket ID: PDB-001 Diagnostic Module: Is this your problem? User Question: I am attempting a Suzuki coupling with a polyfluo...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Protodeboronation in Suzuki-Miyaura Coupling Ticket ID: PDB-001

Diagnostic Module: Is this your problem?

User Question: I am attempting a Suzuki coupling with a polyfluorinated phenylboronic acid. I see low conversion to product, and my starting boronic acid is disappearing. Is this protodeboronation?

Technical Analysis: Protodeboronation is the replacement of the


 (or ester) group with a proton (

).[1][2][3][4] This is distinct from oxidative homocoupling or catalyst deactivation.

The Diagnostic Workflow:

  • LC-MS Check: Look for a mass peak corresponding to

    
    .
    
    • Example: If your boronic acid has a molecular weight (MW) of 200, look for a byproduct with MW ~157 (loss of

      
       [~45] + gain of H [1]).
      
  • The Deuterium Stress Test (Validation Protocol): To confirm the source of the proton (solvent vs. reagents), perform this control experiment:

    • Set up your standard reaction on a 10 mg scale.

    • Replace the water component with Deuterium Oxide (

      
      ).
      
    • Run for 1 hour.

    • Result: If you observe the incorporation of Deuterium (mass increase of +1 on the byproduct, i.e., Ar-D), the mechanism is solvent-mediated protodeboronation.

Mechanistic Insight: The "Why"

User Question: Why does this happen specifically with my electron-deficient rings (e.g., 2-pyridyl, polyfluoro-phenyl)?

Senior Scientist Explanation: Suzuki coupling relies on a competition between two rates: Transmetallation (


)  (the productive step) and Protodeboronation (

)
(the destructive step).
  • Base Activation: The base reacts with the boronic acid to form a boronate "ate" complex

    
    . This species is more nucleophilic, which is necessary for transmetallation.[5]
    
  • The Trap: Unfortunately, this anionic "ate" species is also highly susceptible to ipso-protonation by water or protic solvents.

  • Electronic Effect: Electron-withdrawing groups (EWGs) or heteroatoms (like Nitrogen in pyridine) stabilize the negative charge developing on the ring carbon during the C-B bond cleavage, drastically increasing

    
    .
    
Visualization: The Kinetic Competition

Protodeboronation Start Boronic Acid Ar-B(OH)2 AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- Start->AteComplex Activation Base Base (OH-) Base->AteComplex Transmetallation Transmetallation (Productive) AteComplex->Transmetallation k(TM) (Fast for e- rich) Protodeboronation Protodeboronation (Destructive) AteComplex->Protodeboronation k(PDB) (Fast for e- poor) Product Biaryl Product Ar-Ar' Transmetallation->Product Pd Pd(II)-Ar' Pd->Transmetallation Waste Byproduct Ar-H Protodeboronation->Waste H2O H2O / ROH H2O->Protodeboronation

Figure 1: The bifurcating pathway. Success depends on maximizing


 while minimizing 

.

Troubleshooting Protocols

Level 1: Optimizing Reaction Conditions

User Question: I cannot change my substrate. What conditions minimize this side reaction?

Recommendation: Shift to anhydrous conditions or milder bases. Hydroxide bases (


) generate high concentrations of the reactive "ate" complex immediately.
VariableStandard (High Risk)Optimized (Low Risk)Rationale
Solvent DMF/Water, Dioxane/WaterAnhydrous Toluene or THF Removes the primary proton source (

).
Base

,

(aq)
Solid

, CsF, or TMSOK
Low solubility of solid bases creates a "reservoir" effect, keeping active "ate" concentration low.
Temperature 80°C - 100°C40°C - 60°C

often has a higher activation energy; lowering T favors

.
Level 2: The "Slow Release" Strategy (MIDA Boronates)

User Question: Standard optimization failed. The 2-pyridyl boronic acid decomposes instantly. What now?

Solution: Use MIDA (N-methyliminodiacetic acid) boronates .[6] These reagents mask the boron atom, rendering it unreactive. Under specific conditions, the active boronic acid is released slowly, ensuring that the concentration of the unstable "ate" complex never gets high enough to favor protodeboronation over transmetallation.

Protocol: MIDA Boronate Coupling

Reference: Gillis & Burke (2007) [1]

Reagents:

  • MIDA Boronate (1.5 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)2 (2-5 mol%) + XPhos (4-10 mol%)

  • Base:

    
     (7.5 equiv)
    
  • Solvent: THF : Water (10:1)[7]

Step-by-Step:

  • Setup: Charge a vial with the MIDA boronate, Aryl Bromide, Pd source, Ligand, and solid

    
    .
    
  • Degas: Seal and purge with Argon for 10 minutes.

  • Solvent: Add the degassed THF/Water mixture.

  • Reaction: Heat to 60°C.

    • Mechanism:[3][4][5][8][9][10] The water slowly hydrolyzes the MIDA backbone. The free boronic acid is generated in situ and immediately transmetallated by the highly active Pd-XPhos species.

  • Workup: Standard extraction.

Level 3: Anhydrous TMSOK Protocol

User Question: I strictly cannot tolerate water in my reaction. How do I activate the boron?

Solution: Use Potassium Trimethylsilanolate (TMSOK) .[11][12] This acts as a soluble, anhydrous hydroxide equivalent. It activates the boronic ester/acid without introducing protons.

Reference: Denmark & Smith (2010) [2]

Protocol:

  • Dissolve Aryl Halide (1.0 equiv) and Boronic Ester (1.1 equiv) in Anhydrous Toluene .

  • Add Pd catalyst (e.g.,

    
     / SPhos).
    
  • Add TMSOK (1.5 - 2.0 equiv) as a solid.

  • Stir at room temperature or mild heat (40°C).

    • Note: TMSOK is hygroscopic. Handle in a glovebox or under strict inert flow.

Decision Logic: Which path to take?

Use this logic flow to select the correct troubleshooting path for your specific substrate.

DecisionTree Q1 Is the Boronic Acid Electron Deficient? Stable Standard Suzuki (Na2CO3 / Dioxane / H2O) Q1->Stable No (e.g., Phenyl) Unstable High Risk of Protodeboronation Q1->Unstable Yes (e.g., 2-Pyridyl, F-Aryl) Q2 Can you use MIDA Boronates? Unstable->Q2 YesMIDA Use Slow Release Protocol (THF/H2O/K3PO4) Q2->YesMIDA Yes NoMIDA Must use Acid/Ester Q2->NoMIDA No (Commercial availability) Q3 Is the substrate Base Sensitive? NoMIDA->Q3 Anhydrous Use Anhydrous Protocol (TMSOK / Toluene) Q3->Anhydrous No Fluoride Use Fluoride Activation (CsF / DME) Q3->Fluoride Yes

Figure 2: Troubleshooting decision matrix for selecting reaction conditions.

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.

  • Denmark, S. E., & Smith, R. C. (2010). Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki−Miyaura Cross-Coupling Reactions of Arylboronic Esters with Aryl Halides. Journal of the American Chemical Society.

  • Cox, P. A., et al. (2004). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.

Sources

Optimization

Minimizing homocoupling impurities in Suzuki reactions of aryl bromides

Technical Support Center: Suzuki-Miyaura Cross-Coupling Optimization Topic: Minimizing Homocoupling Impurities in Aryl Bromide Substrates Introduction: The "Silent Killer" of Yield Welcome to the Advanced Catalysis Suppo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki-Miyaura Cross-Coupling Optimization Topic: Minimizing Homocoupling Impurities in Aryl Bromide Substrates

Introduction: The "Silent Killer" of Yield

Welcome to the Advanced Catalysis Support Module. You are likely here because your LCMS traces show a persistent impurity with a mass of


 or 

.

In Suzuki-Miyaura coupling involving aryl bromides (


) and aryl boronic acids (

), homocoupling is the most pervasive side reaction. It is not merely a yield loss issue; these symmetrical impurities (

or

) often possess solubility and polarity profiles nearly identical to your cross-coupled product (

), making chromatographic separation difficult or impossible.

This guide treats the reaction not as a recipe, but as a competitive kinetic system. To eliminate the impurity, we must bias the catalytic cycle against it.

Diagnostic Module: Identify Your Enemy

Before applying a fix, you must identify which homocouple is forming. The mechanism for coupling two electrophiles (Aryl Bromides) is fundamentally different from coupling two nucleophiles (Boronic Acids).

Interactive Diagnostic Flowchart

DiagnosticTree Start Analyze Impurity Mass (LCMS/GCMS) Decision Which Dimer is Dominant? Start->Decision ArAr Ar-Ar Dimer (Derived from Aryl Bromide) Decision->ArAr Mass = 2 x Ar-Br ArPrArPr Ar'-Ar' Dimer (Derived from Boronic Acid) Decision->ArPrArPr Mass = 2 x Ar'-B(OH)2 Cause1 Cause: Disproportionation / Ligand Scrambling ArAr->Cause1 Cause2 Cause: Oxidative Homocoupling (Oxygen) ArPrArPr->Cause2 Fix1 Action: Check Ligand:Pd Ratio Increase Ligand Bulk Cause1->Fix1 Fix2 Action: Degas Solvents Add Reductant Cause2->Fix2

Caption: Diagnostic logic tree to determine the origin of homocoupling impurities based on mass spectrometry data.

Scenario A: The Boronic Acid Homocoupling ( )

The Issue: You observe the dimerization of your nucleophile. The Cause: This is an Oxidative Homocoupling .[1] It requires an oxidant (usually dissolved Oxygen) or a Pd(II) species that acts as a stoichiometric oxidant.

Mechanism & Causality

The Suzuki catalytic cycle requires Pd(0).[1][2] If you start with a Pd(II) precatalyst (e.g.,


 or 

), it must be reduced to Pd(0) to enter the cycle.[1]
  • The "Dark" Cycle: If Pd(II) is not reduced quickly by the phosphine or an additive, it reacts with two equivalents of boronic acid to form

    
    , which reductively eliminates to form 
    
    
    
    and Pd(0).
  • The Oxygen Loop: If

    
     is present, it re-oxidizes Pd(0) back to Pd(II), turning the homocoupling into a catalytic cycle rather than a stoichiometric side reaction [1].
    
Troubleshooting Protocol: The "Zero-Oxygen" Standard
VariableRecommendationThe "Why" (Scientific Logic)
Degassing Freeze-Pump-Thaw (3 cycles) or vigorous Argon Sparging (>15 mins).Balloon flushing is insufficient. Oxygen dissolves efficiently in THF and Toluene. You must physically displace dissolved gas.
Catalyst Use Pd(0) sources (

) or Pre-reduced Pd(II) precatalysts (Buchwald G3/G4).
Avoids the initial "induction period" where Pd(II) acts as an oxidant. G3/G4 precatalysts release Pd(0) immediately upon activation.
Addition Slow Addition of Boronic Acid (Syringe Pump).Kinetic control. By keeping

low, you statistically favor the reaction with the

complex over the self-reaction.
Additive Add 2-5 mol% Potassium Formate .Acts as a sacrificial reductant to scavenge any Pd(II) formed by stray oxygen, returning it to the active Pd(0) state [2].

Scenario B: The Aryl Bromide Homocoupling ( )

The Issue: You observe the dimerization of your electrophile. The Cause: This is a Reductive Homocoupling or Disproportionation .

Mechanism & Causality

This is rarer in standard Suzuki conditions but occurs via Ligand Scrambling .

  • Oxidative Addition:

    
    .
    
  • Disproportionation: Two of these species exchange ligands:

    
    
    
  • Elimination: The bis-aryl complex

    
     reductively eliminates to form 
    
    
    
    .

Trigger: This frequently happens when the Transmetallation step is slow (e.g., steric hindrance or weak base), giving the oxidative addition complex "time" to disproportionate.

Troubleshooting Protocol: Ligand & Base Tuning
VariableRecommendationThe "Why" (Scientific Logic)
Ligand Switch to Bulky, Monodentate Ligands (e.g., XPhos , SPhos , RuPhos ).Bulky ligands destabilize the square planar complex, accelerating the desired Reductive Elimination and preventing the formation of the bis-aryl species [3].
Ligand Ratio Ensure L:Pd ratio is < 2:1 (if using separate Pd/Ligand).Excess ligand can stabilize the resting state, slowing down transmetallation. Use defined precatalysts (1:1 ratio) to prevent this.
Solvent Switch to 1,4-Dioxane or Toluene (Non-polar).Polar solvents (DMF, DMSO) stabilize charged intermediates that facilitate ligand scrambling.
Base Use Hydroxide bases (KOH, NaOH) or TlOH (if permissible).Stronger bases accelerate transmetallation, consuming the

species before it can disproportionate.

Visualizing the Competitive Pathways

Understanding the competition between the "Good" cycle and the "Bad" cycles is critical for optimization.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd-Ar-Br) Pd0->OxAdd + Ar-Br OxHomo Oxidative Homocoupling (Requires O2 or Pd(II)) Pd0->OxHomo + O2 / + Ar'-B(OH)2 TransMet Transmetallation (L-Pd-Ar-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base Disprop Disproportionation (L-Pd-Ar-Ar) OxAdd->Disprop Slow Transmetallation Prod Product (Ar-Ar') TransMet->Prod Reductive Elimination Prod->Pd0 HomoAr Impurity: Ar-Ar Disprop->HomoAr OxHomo->Pd0 Regenerates Pd(0) HomoBor Impurity: Ar'-Ar' OxHomo->HomoBor

Caption: Competitive catalytic cycles showing the main cross-coupling pathway (Blue/Green) versus the parasitic homocoupling pathways (Red).

Validated Experimental Protocol (The "Golden Standard")

Use this protocol to establish a baseline when homocoupling is observed.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) OR SPhos Pd G3  (2 mol%)
    
  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Procedure:

  • Solvent Prep: Charge Toluene and Water into a separate flask. Sparge with Argon for 20 minutes using a dispersion tube (fritted glass). Do not skip this.

  • Solids: Weigh Aryl Bromide, Base, and Catalyst into the reaction vial. Seal with a septum.

  • Evacuation: Evacuate the reaction vial and backfill with Argon (

    
    ).
    
  • Solvent Transfer: Transfer the degassed solvent mixture via syringe to the reaction vial.

  • Boronic Acid Dosing (Crucial): Dissolve the Boronic Acid in a separate portion of degassed solvent. Load into a syringe.

  • Reaction: Heat the reaction vial to 80°C.

  • Addition: Add the Boronic Acid solution dropwise over 1 hour using a syringe pump.

    • Self-Validation: Check LCMS at 30 mins. If Ar'-Ar' is low, the slow addition is working.

  • Workup: Cool, filter through Celite, and analyze.

FAQ: Advanced Troubleshooting

Q: I am using a "degassed" solvent from a bottle, but I still see homocoupling. A: Commercial "anhydrous/degassed" solvents re-equilibrate with atmospheric oxygen immediately upon opening. Always sparge immediately before use.

Q: Can I use water as a co-solvent? A: Yes, and you often should. Water increases the solubility of the inorganic base, accelerating the transmetallation step. Faster transmetallation = less time for the catalyst to find side-reactions.

Q: My Boronic Acid is protodeboronating (Ar'-H) instead of coupling. A: This is a pH issue. If the base is too strong or the temp too high, boronic acids hydrolyze. Switch to a milder base like


 or use a Boronic Ester (Pinacol ester) which is more robust, though slower to react.

References

  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society. [Link]

  • Miller, W. D., et al. (2007).[3] "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy." Organic Process Research & Development. [Link]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Methoxy-Biphenyl Acids

Executive Summary & Diagnostic The Core Problem: Methoxy-biphenyl acids (e.g., 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid) present a classic "brick dust" profile. They possess a high crystal lattice energy due to stack...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic

The Core Problem: Methoxy-biphenyl acids (e.g., 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid) present a classic "brick dust" profile. They possess a high crystal lattice energy due to


 stacking of the planar biphenyl rings, combined with moderate lipophilicity (LogP 

3.0–4.0) and a pH-dependent ionizable head group (pKa

3.9–4.5) [1, 2].

Why Your Experiment Failed: If you dissolved the compound in 100% DMSO and spiked it directly into a pH 7.4 buffer (like PBS) resulting in a cloudy precipitate, you encountered the "Solvent Shift Shock."

  • Local Supersaturation: The moment the DMSO drop hits the water, the solvent power drops exponentially. The compound precipitates before it can disperse and ionize.

  • Insufficient Ionization: While the pH (7.4) is theoretically high enough to ionize the acid (pKa ~4.2), the kinetics of dissolution from a solid precipitate are incredibly slow compared to the speed of aggregation.

Decision Matrix & Workflow (Visuals)

Figure 1: Solubility Optimization Decision Tree

Caption: A logical flow to determine the correct solubilization strategy based on assay tolerance and compound concentration.

SolubilityDecisionTree Start START: Compound Precipitates in Aqueous Buffer Check_pKa Step 1: Check pH vs pKa (Target pH > pKa + 2) Start->Check_pKa Is_pH_Good Is pH > 6.5? Check_pKa->Is_pH_Good Adjust_pH Adjust Buffer pH (Use HEPES/Tris, not PBS) Is_pH_Good->Adjust_pH No Check_Conc Step 2: Check Final Concentration (Is [C] > 100 µM?) Is_pH_Good->Check_Conc Yes Adjust_pH->Check_Conc Is_High_Conc High Conc? Check_Conc->Is_High_Conc Strategy_Cosolvent Strategy A: DMSO Step-Down (For < 50 µM) Is_High_Conc->Strategy_Cosolvent No (<50µM) Strategy_Complex Strategy B: Cyclodextrin (For > 50 µM or In Vivo) Is_High_Conc->Strategy_Complex Yes (>50µM)

Proven Protocols

Protocol A: The "DMSO Step-Down" (Intermediate Dilution)

Best for: In vitro enzymatic or cell-based assays where final concentration is < 50 µM. Mechanism: Prevents the "shock" precipitation by gradually changing the solvent polarity.

  • Prepare Stock: Dissolve MBCA in 100% anhydrous DMSO to 10 mM.

    • Critical: Store at -20°C. Do not freeze-thaw more than 3 times; DMSO is hygroscopic, and water uptake promotes precipitation [3].

  • Prepare Intermediate: Dilute the stock 1:10 into a 50% DMSO / 50% Water mixture.

    • Result: 1 mM compound in 50% DMSO.

    • Why: The 50% DMSO maintains solubility while introducing water to hydrate the polar carboxyl group.

  • Final Spike: Pipette the Intermediate into your assay buffer (e.g., HEPES pH 7.4) while vortexing the buffer.

    • Target: 1:100 dilution

      
       10 µM final compound, 0.5% DMSO final.
      
Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Animal studies, high-concentration assays (>100 µM), or long-term stability. Mechanism: The hydrophobic biphenyl tail inserts into the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior keeps the complex soluble [4, 5].

Reagents: 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD).[1][2][3]
ComponentMass/VolFunction
MBCA (Solid) X mgActive Compound
HP-

-CD
20% (w/v)Solubilizing Excipient
Buffer PBS or SalineAqueous Phase

Step-by-Step:

  • Prepare Vehicle: Dissolve 20g of HP-

    
    -CD in 100mL of PBS (pH 7.4). Filter sterilize (0.22 µm).
    
  • Add Compound: Add the solid MBCA to the vehicle. Do not pre-dissolve in DMSO if avoiding organic solvents is the goal.

  • Energy Input: The mixture will look cloudy.

    • Option A: Sonicate in a water bath at 37°C for 30–60 minutes.

    • Option B (Preferred): Rotate/shake overnight at room temperature.

  • Verification: The solution should turn clear. If a pellet remains, centrifuge and use the supernatant (saturated solution).

  • Validation: Check concentration via UV-Vis (absorbance at ~250-280 nm) against a standard curve prepared in methanol [6].

Troubleshooting Guide (FAQ)

Q1: I see a "snow globe" effect (fine crystals) after 2 hours in the incubator. Why?

A: This is Ostwald Ripening . You likely created a supersaturated solution that was temporarily stable (metastable). Over time, small amorphous aggregates redissolved and deposited onto larger crystalline structures, which are thermodynamically favored.

  • Fix: Add a crystallization inhibitor. 0.1% HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) acts as a "parachute," inhibiting crystal growth [7].

Q2: My serial dilution curve is non-linear (signal drops off faster than expected).

A: The compound is precipitating at the higher concentrations of your dilution series.

  • Fix: Do not perform serial dilutions in aqueous buffer. Perform the serial dilution in 100% DMSO first. Then, transfer each concentration point individually into the assay buffer (maintaining constant DMSO %). This ensures every point starts fully solubilized [3].

Q3: Can I use PBS?

A: Proceed with caution. PBS (Phosphate Buffered Saline) has a relatively weak buffering capacity at pH 7.4 compared to HEPES. If your compound is acidic (pKa ~4.2), adding it at high concentrations might locally lower the pH, pushing the equilibrium back toward the insoluble protonated form.

  • Fix: Switch to 25-50 mM HEPES or Tris, adjusted to pH 7.5 or 8.0.

Mechanism of Action Visualization

Figure 2: The "Solvent Shift" vs. "Complexation" Pathway

Caption: Comparison of precipitation risk (left) vs. stable inclusion complex formation (right).

Mechanism cluster_0 Direct DMSO Spike (Risky) cluster_1 Cyclodextrin Complexation (Stable) DMSO_Sol Compound in 100% DMSO Aq_Buffer Aqueous Buffer (High Water Activity) DMSO_Sol->Aq_Buffer Dilution Precip Hydrophobic Collapse (Precipitation) Aq_Buffer->Precip Rapid Solvent Exchange CD_Host HP-beta-CD (Toroidal Host) Complex Inclusion Complex (Water Soluble Shell) CD_Host->Complex Biphenyl Biphenyl Acid (Guest) Biphenyl->Complex Hydrophobic Insertion

References

  • EPA CompTox Dashboard. (n.d.). 3'-Amino-2-methoxy[1,1'-biphenyl]-4-carboxylic acid Properties (pKa and LogP data). U.S. Environmental Protection Agency. Retrieved March 1, 2026, from [Link]

  • Mura, P. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications.[3][4][5] ScienceAsia. Retrieved March 1, 2026, from [Link]

  • Carbohyde. (2025).[6] How can cyclodextrins enhance solubility? Retrieved March 1, 2026, from [Link]

  • MDPI. (2022).[7] Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin.[8] Retrieved March 1, 2026, from [Link]

  • Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[9] Retrieved March 1, 2026, from [Link]

Sources

Optimization

Controlling atropisomerism in ortho-substituted biphenyl carboxylic acids

Technical Support Center: Atropisomerism in Ortho-Substituted Biphenyl Carboxylic Acids Ticket ID: #AXIAL-CHIRALITY-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Atropisomerism in Ortho-Substituted Biphenyl Carboxylic Acids

Ticket ID: #AXIAL-CHIRALITY-001 Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist Status: Open Subject: Control, Synthesis, and Stabilization of Atropisomeric Biphenyl Acids

Welcome to the Axial Chirality Support Hub.

You are likely here because your biphenyl carboxylic acid is racemizing unexpectedly, your enantiomeric excess (


) is degrading during workup, or you are struggling to synthesize a sterically hindered axis.

In ortho-substituted biphenyl carboxylic acids, the carboxylic acid group is not just a functional handle—it is a critical lever for controlling conformation via hydrogen bonding or temporary lactonization. This guide treats your molecule as a mechanical system where steric bulk creates the "brake" against rotation.

Part 1: Diagnostic Hub (The "Triage")

Q: My compound racemizes in solution. Is my synthesis failed, or is the molecule physically unstable?

A: You need to determine the Rotational Energy Barrier (


) .
Atropisomerism is defined by the half-life of rotation around the Ar-Ar bond. Use the LaPlante Classification System  to diagnose your compound's viability.
Class

(kcal/mol)
Half-life (

) at 25°C
DiagnosisAction Required
Class 1 < 20Seconds to MinutesUnstable. Rapid racemization.Cannot be isolated as single enantiomer at RT.
Class 2 20 – 30Hours to DaysMeta-Stable. Racemizes slowly.Requires low-temp storage/analysis. Physical stability is the issue.[1]
Class 3 > 30YearsStable. If

is low, the issue is synthetic selectivity, not physical stability.

The "Buttressing Effect" Check: If your barrier is too low, check the meta positions. An ortho-substituent (like -Me or -OMe) can be pushed into the transition state zone by a meta-substituent, effectively increasing the "interference radius."

  • Fix: Add a meta-substituent adjacent to your ortho-group to "buttress" it, raising

    
     by 1–3 kcal/mol.
    

Part 2: Synthesis Troubleshooting (The "Build" Phase)

Q: I cannot achieve high


 using standard Suzuki-Miyaura coupling. What is the alternative? 

A: Standard cross-couplings often fail for tetra-ortho-substituted systems due to steric hindrance. For biphenyl carboxylic acids, the "Bringmann Lactone" Strategy is the gold standard. It leverages the carboxylic acid to form a bridge, lowering the barrier for formation, and then uses a stereoselective ring-opening to lock the axis.

Workflow: The Bringmann Lactone Concept
  • Lactonization: Intramolecular coupling forms a 6-membered lactone. This bridge brings the rings coplanar (lowering the barrier), making the lactone configurationally unstable (rapidly racemizing).

  • Dynamic Kinetic Resolution (DKR): You ring-open the lactone using a chiral nucleophile or a chiral reductant. Because the lactone racemizes effectively, the chiral reagent selectively reacts with one atropisomer, pulling the equilibrium to 100% theoretical yield of a single enantiomer.

BringmannStrategy RacemicPrecursor Racemic Precursor (Ester/Acid) Lactone Biaryl Lactone (Unstable/Rapid Racemization) RacemicPrecursor->Lactone Intramolecular Pd-Coupling Lactone->Lactone Rapid Rotation (Low Barrier) Transition DKR Transition State (Chiral Reagent Selects One Isomer) Lactone->Transition Chiral Nucleophile (e.g., chiral amine/hydride) Product Axially Chiral Ring-Opened Product Transition->Product Ring Opening (Locks Axis)

Figure 1: The Bringmann Lactone Strategy for converting a racemic precursor into a single atropisomer via Dynamic Kinetic Resolution (DKR).

Protocol: Atroposelective Ring Opening (Example)

  • Substrate: 6-membered biaryl lactone (racemizing).

  • Reagent: Borane-THF complexed with (S)-MeCBS (oxazaborolidine catalyst).

  • Conditions: THF, 0°C to RT.

  • Mechanism: The hydride attacks the lactone carbonyl from a specific trajectory dictated by the chiral catalyst, yielding the ortho-hydroxy-hydroxymethyl biphenyl with high

    
    .
    

Part 3: Stability & Racemization (The "Hold" Phase)

Q: My compound had 98%


 initially but dropped to 80% after acid workup. Why? 

A: You likely triggered Acid-Catalyzed Racemization . In biphenyl carboxylic acids, the -COOH group can protonate or hydrogen-bond in a way that planarizes the transition state, lowering


.

Troubleshooting Checklist:

  • Avoid Heat + Acid: Never reflux a Class 2 atropisomer in acidic media. The combination provides the thermal energy to overcome the barrier while the acid stabilizes the planar transition state.

  • Salt Formation: Converting the acid to a salt (carboxylate) often increases steric bulk and electrostatic repulsion between ortho groups, raising the barrier. Store as the sodium or amine salt, not the free acid.

  • Solvent Choice: Avoid high-boiling solvents (DMSO, DMF) for workup if your compound is Class 2. The high thermal capacity and solvation power can facilitate rotation. Use low-boiling ethers (Et₂O, TBME).

Part 4: Analysis & Purification (The "Measure" Phase)

Q: My HPLC peaks are merging into a plateau. Is the column broken?

A: No, this is the hallmark of On-Column Racemization . If the timescale of rotation is comparable to the retention time on the column, you will see a "plateau" between the two enantiomer peaks rather than baseline separation.

Method Development Guide for Atropisomers:

ParameterRecommendationReason
Temperature < 10°C (Cooling) Lowers the rotation rate (

), "freezing" the atropisomers on the column timescale.
Column Type Immobilized CSPs Amylose/Cellulose derivatives (e.g., Chiralpak IA/IB). Coated phases may bleed if aggressive solvents are needed for solubility.
Flow Rate High (> 1.0 mL/min) Reduces on-column residence time, minimizing the window for rotation.
Detection CD Detector Use a Circular Dichroism detector if available; it confirms the plateau is due to interconversion (g-factor changes) rather than impurity.

Part 5: Advanced Mechanism Visualization

Understanding the energy landscape is vital. The diagram below illustrates why "locking" the conformation (Product) requires overcoming a massive steric penalty (Transition State) that is usually prohibited at room temperature for Class 3 compounds.

EnergyLandscape cluster_factors Control Factors GroundState Ground State (Twisted) Minimum Energy Dihedral ~90° TS Transition State (Planar) Maximum Steric Clash Dihedral 0° or 180° GroundState->TS Activation Energy (Delta G > 30 kcal/mol for Stability) Racemized Racemized State (Equilibrium) TS->Racemized Relaxation F1 Ortho-Substituent Size (Primary Factor) F2 Buttressing Effect (Secondary Factor) F3 Bridge Length (Lactones)

Figure 2: Energy landscape of biphenyl rotation. Stability depends on the height of the Transition State barrier relative to the Ground State.

References

  • Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition. Link

    • Core source for the "Lactone Concept" and DKR str
  • LaPlante, S. R., et al. (2011). Assessing Atropisomerism in Drug Discovery and Development. Journal of Medicinal Chemistry. Link

    • Defines the Class 1/2/3 stability classific
  • Clayden, J., et al. (2009). The Challenge of Atropisomerism in Drug Discovery.[2] Angewandte Chemie. Link

    • Authoritative review on controlling rotational barriers and buttressing effects.
  • Smyth, J. E., et al. (2015). Solvent-Dependent Atropisomerism. Journal of Organic Chemistry. Link

    • Reference for solvent and acid-catalyzed racemiz

Sources

Troubleshooting

Technical Support Center: Sterically Congested Biaryl Coupling Optimization

Current Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: Optimization of Catalyst Loading & Troubleshooting for Sterically Hindered Substrates Introduction: The "Steric Wall" Challenge Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: Optimization of Catalyst Loading & Troubleshooting for Sterically Hindered Substrates

Introduction: The "Steric Wall" Challenge

Welcome to the Biaryl Coupling Optimization Hub. You are likely here because your standard Suzuki-Miyaura or Buchwald-Hartwig conditions have failed. Sterically congested couplings (particularly tri- and tetra-ortho-substituted biaryls) present a unique kinetic wall: the rate of transmetallation (


) often drops below the rate of catalyst decomposition (

), leading to stalled reactions regardless of initial catalyst loading.

This guide moves beyond "add more palladium" to a mechanistic approach: Ligand-Controlled Activity and Kinetic Stability .

Module 1: Catalyst & Ligand Selection Logic

For sterically congested systems, the ligand must possess two contradictory traits: high steric bulk (to force reductive elimination of the crowded product) and flexibility (to allow the approach of the hindered boronic acid).

The Decision Matrix

Do not use generic Pd(PPh


)

. Use this logic to select your precatalyst system.

LigandSelection node_start Substrate Steric Profile node_tri Tri-Ortho Substituted (e.g., 2,6-disubst. halide + 2-subst. boronic acid) node_start->node_tri node_tetra Tetra-Ortho Substituted (e.g., 2,6-disubst. halide + 2,6-disubst. boronic acid) node_start->node_tetra node_buchwald Buchwald G3/G4 Precatalysts (XPhos, SPhos) node_tri->node_buchwald node_special Specialized Systems (AntPhos, HFTPhos, PEPPSI-IPr) node_tetra->node_special node_action1 Start: XPhos Pd G4 (Excellent general bulk tolerance) node_buchwald->node_action1 node_action2 Start: AntPhos or HFTPhos (Rigid backbone prevents deactivation) node_special->node_action2

Figure 1: Ligand selection hierarchy based on steric congestion levels.

Recommended Precatalysts
Steric ClassPrimary RecommendationMechanism of ActionReference
Tri-Ortho XPhos Pd G4 or SPhos Pd G4 Dialkylbiaryl phosphines facilitate oxidative addition; the secondary ring interaction stabilizes the Pd(0) species.[1, 2]
Tetra-Ortho AntPhos or HFTPhos Rigid anthracene or fluorinated backbones prevent

-hydride elimination and stabilize the T-shaped intermediate required for transmetallation.
[3, 4]
Heterocycles PEPPSI-IPr NHC ligands (N-Heterocyclic Carbenes) resist displacement by heteroatoms (N, S) in the substrate.[5]

Module 2: Optimization of Catalyst Loading

Simply increasing loading (mol%) often fails in hindered systems because the active catalyst aggregates into inactive Pd-black faster than the turnover frequency (TOF).

Protocol: Visual Kinetic Analysis (VKA)

Use this protocol to determine if your reaction is Catalyst Limited or Substrate Inhibited .

Step-by-Step Workflow:

  • Setup: Run your standard reaction at 1 mol% Pd loading.

  • Monitor: Sample at

    
     using HPLC/UPLC (Internal Standard: Biphenyl or 1,3,5-Trimethoxybenzene).
    
  • The Spike Test: If conversion stalls at <90% (e.g., plateaus at 60%):

    • Split the reaction.

    • Vial A: Add 1 mol% fresh catalyst.

    • Vial B: Add no catalyst (Control).

    • Vial C: Add 1 equivalent of product (to test product inhibition).

  • Re-monitor: Check conversion after 2 hours.

Interpreting the Data
Observation (Post-Spike)DiagnosisSolution
Vial A restarts Catalyst Death The catalyst is decomposing before the reaction finishes. Do not increase initial loading. Instead, use dosing (add catalyst in 2-3 portions) or switch to a more stable ligand (e.g., PEPPSI).
Vial A stays stalled Inhibition/Equilibrium The product or byproducts are poisoning the catalyst. Switch to a bulky NHC ligand (PEPPSI) or increase temperature to shift equilibrium.
Vial C slows down Product Inhibition The product is binding to Pd. Use a ligand with a larger cone angle (e.g., VPhos, BrettPhos).

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction turns black and stalls at 50% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: This is likely Pd-Black precipitation coupled with heterocycle poisoning .

  • The Science: In sterically hindered systems, the oxidative addition complex is unstable. If the transmetallation is slow (due to steric bulk), the Pd complex decomposes. If you have pyridines or imidazoles in your substrate, they may displace the phosphine ligand, permanently deactivating the metal [6].

  • The Fix:

    • Switch to PEPPSI-IPr or PEPPSI-SIPr . The carbene bond is stronger and resists displacement by heterocycles.

    • Use a "Throw-away" ligand strategy: Add 10-20 mol% of a cheap scavenger ligand like olefins (e.g., maleic anhydride) to stabilize Pd(0) in solution [7].

Q2: I see significant "Homocoupling" of my boronic acid.

Diagnosis: Oxidative homocoupling competes with cross-coupling when the cross-coupling cycle is slow.

  • The Science: This is driven by dissolved Oxygen or high Pd(II) concentration relative to the transmetallation rate.

  • The Fix:

    • Degas rigorously: Sparging with Argon for 15 mins is better than vacuum/backfill cycles for solvents.

    • Syringe Pump Addition: Add the boronic acid slowly over 2 hours. This keeps the concentration of boronic acid low relative to the aryl halide, statistically favoring the cross-coupling [8].

Q3: My boronic acid is undergoing Protodeboronation (C-B bond cleavage).

Diagnosis: Common with ortho-substituted or electron-rich boronic acids/esters.

  • The Science: High temperature + aqueous base accelerates hydrolysis of the C-B bond.

  • The Fix:

    • Switch Base: Move from

      
       or 
      
      
      
      to anhydrous
      
      
      or
      
      
      .
    • Solvent System: Remove water. Use anhydrous 1,4-Dioxane or Toluene with

      
       (The "anhydrous fluoride" method).
      
    • MIDA Boronates: If the substrate is valuable, convert the boronic acid to a MIDA boronate for slow-release stability [9].

Module 4: Purification & Metal Scavenging

For pharmaceutical intermediates, reducing Pd from >1000 ppm to <10 ppm is critical.

Scavenging Workflow

Do not rely on crystallization alone. Use Thiol-Modified Silica .

  • Filter: Pass crude reaction mixture through Celite to remove bulk Pd black.

  • Scavenger Selection:

    • SiliaMetS® Thiol (or MP-TMT): Best for Pd(II) and Pd(0) species.

    • Loading: Add 4-5 equivalents (w/w relative to catalyst mass) of scavenger resin.

  • Conditions: Stir at 50°C for 4 hours . (Room temperature is often too slow for tight binding).

  • Filtration: Filter through a 0.45 micron pad.

  • Validation: Test Pd levels via ICP-MS.

Scavenging node_crude Crude Mixture (>1000 ppm Pd) node_celite Celite Filtration (Removes Pd Black) node_crude->node_celite node_resin Add MP-TMT Resin (50°C, 4h) node_celite->node_resin node_final Final API (<10 ppm Pd) node_resin->node_final

Figure 2: Standard workflow for Palladium removal in pharma intermediates.

References

  • Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling." Journal of the American Chemical Society, 2007. Link

  • BenchChem. "A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions." BenchChem Technical Guides, 2025. Link

  • Tang, W., et al. "Efficient Monophosphorus Ligands for Palladium-Catalyzed Sterically Hindered Suzuki-Miyaura Coupling." Organic Letters, 2012. Link

  • Vertex AI Search Result 1.1. "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls (HFTPhos)." Organic Letters, 2025. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Corriu Cross-Coupling." Chemistry - A European Journal, 2006. Link

  • Buchwald, S. L., et al. "Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand (FPhos)." PubMed Central, 2024. Link

  • Hartwig, J. F. "Evolution of C–H Bond Functionalization." Science, 2012. Link

  • WuXi AppTec. "Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction." WuXi STA Case Studies, 2024. Link

  • Burke, M. D., et al. "Slow-Release of Unstable Boronic Acids." Journal of the American Chemical Society, 2009. Link

  • Biotage. "Metal Scavengers in Process Chemistry: An Investigative Study." Biotage Application Notes, 2023. Link

Optimization

Technical Support Center: Removal of Palladium Residues from Pharmaceutical Intermediates

[1] Status: Operational Operator: Senior Application Scientist Context: ICH Q3D Class 2B Compliance (Oral PDE: 100 µ g/day ; Parenteral PDE: 10 µ g/day ) Introduction: The "Zero-Sum" Challenge Welcome to the Palladium Re...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Operator: Senior Application Scientist Context: ICH Q3D Class 2B Compliance (Oral PDE: 100 µ g/day ; Parenteral PDE: 10 µ g/day )

Introduction: The "Zero-Sum" Challenge

Welcome to the Palladium Removal Technical Support Center. You are likely here because your API or intermediate has failed specification (<10 ppm or <1 ppm depending on dosage form) following a cross-coupling reaction (Suzuki, Heck, Buchwald-Hartwig).

The Core Problem: Palladium catalysts are designed to be robust and soluble to facilitate turnover. These exact properties make them difficult to remove. They do not just "wash away"; they must be chemically sequestered or physically displaced.

This guide moves beyond generic advice. We treat Pd removal as a coordination chemistry problem , not just a filtration step.

Module 1: Triage & Method Selection

Before adding a scavenger, you must diagnose the speciation of your residual palladium.[1] A common error is treating colloidal Pd(0) and soluble Pd(II) complexes as the same impurity. They require different removal mechanisms.[2]

Diagnostic Workflow

Use the following logic gate to determine your primary removal strategy.

Pd_Removal_Decision_Tree Start START: Characterize Residue Check_State Physical State of Pd? Start->Check_State Particulate Particulate / Pd Black Check_State->Particulate Visible Black Solids Soluble Soluble / Homogeneous Check_State->Soluble Clear/Colored Solution Filt Filtration (Celite/Carbon) Particulate->Filt Physical Removal Check_Ox Oxidation State? Soluble->Check_Ox Pd_0 Pd(0) Clusters/Nanoparticles Check_Ox->Pd_0 Reduced Pd_II Pd(II) Ligand Complex Check_Ox->Pd_II Oxidized Oxidize Oxidative Treatment (H2O2 / Air) -> Convert to Pd(II) Pd_0->Oxidize Activate for Capture Scav_Soft Soft Scavenger (Thiol/Thiourea) Pd_0->Scav_Soft Direct Adsorption (Slower) Pd_II->Scav_Soft Preferred (High Affinity) Scav_Hard Chelating Scavenger (Diamine/Triamine) Pd_II->Scav_Hard Alternative Cryst Crystallization with Masking Agent (NAC) Pd_II->Cryst High Product Stability

Figure 1: Decision matrix for selecting a palladium removal strategy based on physical state and oxidation species.

Module 2: Scavenger Selection & Optimization

The Science: Scavenging relies on the Hard-Soft Acid-Base (HSAB) theory. Palladium is a large, polarizable "soft" acid. It binds most irreversibly to "soft" bases like Sulfur (Thiol, Thiourea). Nitrogen bases (Amines) are "borderline" and effective but less selective than sulfur.

Comparative Scavenger Data
Scavenger TypeFunctional GroupBest ForMechanismProsCons
Silica-Thiol (Si-SH) MercaptopropylPd(II), Pd(0)Soft-Soft InteractionHigh affinity; minimal API binding.Can oxidize to disulfide (inactive) if stored poorly.
Silica-Thiourea ThioureaPd(II)ChelationExtremely fast kinetics; high loading.pH sensitive.
Silica-Diamine EthylenediaminePd(II)ChelationGood for other metals (Cu, Zn) too.May bind acidic APIs; lower Pd selectivity than thiols.
Activated Carbon GraphiticPd(0), Pd(II)PhysisorptionCheap; removes Pd colloids well.Yield Loss: Non-selective; binds aromatic APIs.
Polymer Resins MacroporousPd(II)Pore diffusionHigh capacity; reusable in flow.Slower kinetics than silica; solvent swelling required.
Protocol: The "Micro-Screen" Optimization

Do not commit your entire batch to a scavenger without this test.

  • Preparation: Take 4 vials. Add 5 mL of your crude reaction mixture (filtered) to each.

  • Dosing: Add 4 different scavengers (e.g., Si-Thiol, Si-Thiourea, Activated Carbon, Si-Diamine) at 5 equivalents relative to the estimated residual Pd (or 10% w/w relative to API if Pd content is unknown).

  • Incubation: Stir at 50°C for 4 hours . (Heat is crucial for kinetics).

  • Filtration: Filter through a 0.45 µm syringe filter.

  • Analysis: Digest samples and analyze via ICP-MS.

  • Selection: Choose the scavenger that yields <20 ppm Pd with >95% API recovery.

Module 3: Troubleshooting & FAQs

Scenario A: "I added the scavenger, but Pd levels barely dropped."

Diagnosis 1: Oxidation State Mismatch (The "Hidden" Pd)

  • Cause: You likely have Pd(0) nanoparticles or clusters. Thiol scavengers are designed for Pd(II).[3][4] Pd(0) must "oxidative addition" onto the sulfur, which is slow.

  • Fix: Add a mild oxidant (open the vessel to air or bubble air for 30 mins) before adding the scavenger. This converts surface Pd(0) to Pd(II), making it "biteable" for the scavenger.

Diagnosis 2: Solvent Competition

  • Cause: Are you using Pyridine, DMSO, or DMAC? These are strong coordinating solvents. They compete with the scavenger for the Pd center.

  • Fix: Perform a solvent swap to a non-coordinating solvent (IPA, Toluene, THF) before scavenging. If not possible, increase scavenger equivalents to 10-20 eq and temperature to 60-80°C.

Scenario B: "The scavenger worked, but I lost 20% of my product."

Diagnosis: Non-Specific Binding

  • Cause: You likely used Activated Carbon or a scavenger with a backbone that interacts with your API (e.g., amine scavenger with an acidic API).

  • Fix: Switch to a functionalized silica (e.g., Si-Thiol).[5] The rigid silica backbone prevents intercalation of large organic molecules, restricting binding to the surface functional groups only.

Scenario C: "Pd spikes after crystallization."

Diagnosis: Inclusion Complexation

  • Cause: As the product crystallizes, Pd mimics the host molecule or gets trapped in the lattice defects.

  • Fix: The "Masking" Technique.

    • Add a soluble chelator (e.g., N-Acetylcysteine (NAC) or EDTA ) to the crystallization mother liquor.

    • The chelator keeps the Pd soluble and "masked" in the supernatant, preventing it from co-precipitating with your product.

Module 4: Experimental Workflow (Visualization)

This workflow describes the standard operating procedure for a difficult Pd removal using a hybrid approach (Adsorption + Crystallization).

Pd_Removal_Workflow Crude Crude Mixture (High Pd) Screen Micro-Screening (4 hrs, 50°C) Crude->Screen Identify Best Agent Bulk_Scav Bulk Scavenging (Selected Agent) Screen->Bulk_Scav Scale Up Filter Filtration (Remove Scavenger) Bulk_Scav->Filter Cryst Crystallization (+ Masking Agent) Filter->Cryst Polishing Step Final Final API (<10 ppm Pd) Cryst->Final

Figure 2: Integrated workflow for high-efficiency palladium removal combining scavenging and crystallization.

References

  • Garrett, C. E., & Prasad, K. (2004).[2][6] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[2] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • ICH Guideline Q3D (R2). (2022). Guideline for Elemental Impurities. International Council for Harmonisation. Link

  • SiliCycle Inc. (n.d.). Metal Scavenging Solutions: Selection Guide. SiliCycle Application Notes. Link

  • Richardson, P. (2018). Metal Catalyzed Cross-Coupling Reactions and Their Applications in the Pharmaceutical Industry. Wiley-VCH.[2] (Context on Regulatory Limits & Processing).

Sources

Troubleshooting

Technical Support: pH Adjustment Strategies for Extraction of 3-Aryl-2-Methylbenzoic Acids

Introduction: The Chemical Challenge You are likely isolating this molecule following a transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura). The target molecule, 3-aryl-2-methylbenzoic acid , presents a uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Challenge

You are likely isolating this molecule following a transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura). The target molecule, 3-aryl-2-methylbenzoic acid , presents a unique extraction challenge due to two competing structural features:

  • The Acidic Head (

    
    ):  The ortho-methyl group forces the carboxylate out of planarity but also provides slight electronic destabilization, making it slightly more acidic than unsubstituted benzoic acid (
    
    
    
    4.2).
  • The Lipophilic Tail (Biaryl System): The 3-aryl substituent significantly increases lipophilicity (

    
    ), turning the molecule into a surfactant-like structure at neutral pH. This increases the risk of stable emulsions and "oiling out" rather than crystallizing.
    

This guide details the Dual-pH Swing Protocol to maximize purity and troubleshooting steps for the inevitable phase-separation issues.

Module 1: The "Dual-pH Swing" Protocol (Standard Workflow)

Objective: Isolate the target acid while removing non-acidic impurities (catalyst ligands, unreacted halides) and weak acids (phenols).

The Mechanism

We utilize the difference in acidity between your target carboxylic acid (


) and potential phenolic byproducts (

).
  • pH > 9: Carboxylic acid is deprotonated (

    
    ) 
    
    
    
    Water Soluble.
  • pH < 2: Carboxylic acid is protonated (

    
    ) 
    
    
    
    Organic Soluble / Precipitate.
Step-by-Step Methodology
StepActionCritical Technical Note
1. Solubilization Dissolve crude mixture in MTBE (Methyl tert-butyl ether) or EtOAc .Why MTBE? It forms fewer emulsions than DCM and is less likely to hydrolyze than EtOAc at high pH.
2. The Forward Swing (Basification) Extract with 0.5 M NaHCO₃ (pH ~8.5) or 1.0 M NaOH .Selection Rule: Use NaHCO₃ if phenolic impurities are present (phenols stay in organic). Use NaOH for maximum recovery if phenols are absent.
3. Phase Cut Separate layers.[1][2] Keep the Aqueous Layer (contains Product). Discard Organic (contains neutrals/catalysts).Troubleshooting: If a "rag layer" forms, see Module 2 immediately.
4. The Backward Swing (Acidification) Cool aqueous layer to 0–5°C. Slowly add 6 M HCl dropwise with vigorous stirring.Target: pH 1.0 – 1.5. Do not dump acid quickly; this traps impurities in the precipitating solid.
5. Isolation Option A (Solid): If precipitate is filterable, filter and wash with cold water. Option B (Oil): If product oils out, extract with fresh MTBE, dry over Na₂SO₄, and concentrate.See Module 3 if "Oiling Out" persists.
Visualizing the Selectivity Landscape

pH_Selectivity cluster_0 Organic Phase (Lipophilic) cluster_1 Aqueous Phase (Hydrophilic) Neutrals Neutrals (Halides, Ligands) Phenols Phenols (pKa ~10) Phenols->Phenols At pH 8.5 (No Reaction) Phenol_Ion Phenolate (Ar-O⁻) Phenols->Phenol_Ion Add NaOH (pH 14) Acid_Prot Target Acid (R-COOH) (pKa ~3.9) Acid_Ion Target Carboxylate (R-COO⁻) Acid_Prot->Acid_Ion Add NaHCO3 (pH 8.5) Acid_Ion->Acid_Prot Add HCl (pH < 2)

Figure 1: Species distribution based on pH. Using NaHCO₃ (pH 8.5) selectively moves the target acid to water, leaving phenols in the organic layer.

Module 2: Troubleshooting Emulsions (The "Rag Layer")

Symptom: A third, cloudy layer forms between the organic and aqueous phases. Cause: The 3-aryl-2-methylbenzoic acid anion acts as a surfactant. The biaryl tail is lipophilic, while the carboxylate head is hydrophilic.

The "Salting Out" Protocol

Do NOT shake vigorously. Use the "Invert and Vent" technique.[2][3] If an emulsion forms:

  • Add Brine (Saturated NaCl): Add a volume of brine equal to 20% of the aqueous phase. This increases the ionic strength of the water, forcing organics out (Salting Out effect).[3]

  • Filtration (The Physical Break):

    • Pass the entire emulsion through a pad of Celite 545 in a sintered glass funnel.

    • Why? Suspended micro-particulates (often Palladium black or boronic acid residues) stabilize emulsions. Filtration removes the stabilizer.

  • The "Time + Gravity" Trick:

    • If available, centrifuge the emulsion at 3000 rpm for 5 minutes. This is the gold standard for stubborn biaryl emulsions.

Module 3: Handling "Oiling Out"

Symptom: Upon acidification (Step 4), the product separates as a sticky gum or oil instead of a crystalline solid. Cause: The melting point of the crude acid is depressed by impurities, or the crystallization kinetics are slower than the phase separation.

Corrective Workflow
TechniqueProcedureMechanism
Seeding Save a small crystal of pure product (from a previous batch). Add it when the solution turns cloudy during acidification.Provides a nucleation template to bypass the oil phase.
Co-Solvent Acidification Add 5-10% Acetonitrile or Methanol to the basic aqueous layer before adding HCl.Increases solubility slightly, preventing rapid crashing out (oil formation) and allowing slow crystal growth.
High-Shear Stirring Use an overhead stirrer or a high-speed magnetic bar during HCl addition.Prevents local high concentrations of acid that cause rapid precipitation.

Frequently Asked Questions (FAQ)

Q1: Can I use Dichloromethane (DCM) instead of MTBE? A: It is not recommended for the extraction step. DCM is denser than water (


), meaning the organic layer is on the bottom. If an emulsion forms, the heavy organic droplets struggle to settle through the "rag layer."[4] MTBE (density 

) floats, making phase separation physically easier for surfactant-like acids.

Q2: My recovery is low. Where is my product? A: Check the pH of your aqueous layer after acidification.

  • Requirement: pH must be

    
    .
    
  • Reasoning: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     is ~3.[5]9. At pH 4.0, 50% of your product is still water-soluble (ionized). You need to be at least 2 pH units below the 
    
    
    
    to ensure >99% protonation and recovery.

Q3: I have residual Palladium in my product. Does pH adjustment help? A: Indirectly. Palladium often binds to the carboxylate.

  • Fix: When the product is in the aqueous basic phase (Step 2), wash it with DCM containing N-acetylcysteine or a thiourea scavenger. Then proceed to acidify.[1][6] The scavenger stays in the organic layer with the metal.

References

  • Acidity of Ortho-Substituted Benzoic Acids

    • Source: Dippy, J. F. J., & Lewis, R. L. (1937). "The dissociation constants of some ortho-substituted benzoic acids." Journal of the Chemical Society.
    • Relevance: Establishes the of 2-methylbenzoic acid at 3.91, confirming the need for pH < 2 for extraction.
    • URL:[Link]

  • General Acid-Base Extraction Protocols

    • Source: "Acid-Base Extraction."[7] Chemistry LibreTexts.

    • Relevance: foundational protocols for separating carboxylic acids from phenols using bicarbon
    • URL:[Link]

  • Troubleshooting Emulsions

    • Source: "Tips for Troubleshooting Liquid–Liquid Extractions.
    • Relevance: Validates the use of brine and filtration for breaking emulsions in surfactant-heavy systems.
    • URL:[Link]

  • pKa Data for 3-Phenylbenzoic Acid

    • Source: PubChem Compound Summary for CID 12658, 3-Phenylbenzoic acid.
    • Relevance: Provides chemical property data supporting the lipophilicity and acidity comparisons.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Guide: 1H NMR Structural Validation of 3-(4-methoxyphenyl)-2-methylbenzoic acid

This guide provides an in-depth technical analysis for the characterization of 3-(4-methoxyphenyl)-2-methylbenzoic acid , a common biaryl intermediate in medicinal chemistry (e.g., SGLT2 inhibitor synthesis).[1] Rather t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis for the characterization of 3-(4-methoxyphenyl)-2-methylbenzoic acid , a common biaryl intermediate in medicinal chemistry (e.g., SGLT2 inhibitor synthesis).[1]

Rather than a generic overview, this document functions as a comparative analytical manual. It evaluates solvent systems, distinguishes regioisomers using advanced NMR techniques, and provides a self-validating protocol for structural confirmation.[1]

Strategic Analytical Comparison

In the characterization of biaryl carboxylic acids, the choice of solvent and analytical technique is not trivial. The following section compares the recommended protocol (DMSO-d₆) against common alternatives (CDCl₃) and complementary techniques (HPLC/NOE).

A. Solvent System Comparison: DMSO-d₆ vs. CDCl₃

For this specific molecule, DMSO-d₆ is the superior solvent .[1]

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
-COOH Visibility Sharp Singlet (12–13 ppm) Broad/InvisibleDMSO forms strong H-bonds with the acid proton, slowing exchange and preventing dimerization.[1] In CDCl₃, rapid exchange and dimerization broaden the peak into the baseline.
Solubility High Moderate/LowThe polar carboxylic acid moiety often leads to precipitation in CDCl₃ at NMR concentrations (>5 mg/0.6 mL), causing poor signal-to-noise ratios.[1]
Water Signal Distinct (3.33 ppm)Variable (1.56 ppm)DMSO separates the water peak from the aliphatic methyl region (2.2–2.4 ppm), preventing overlap with the crucial aryl-methyl singlet.
Lock Stability ExcellentGoodDMSO's high viscosity can require longer shimming, but it provides a stable lock for long acquisitions (e.g., 13C or NOE).[1]
B. Technique Comparison: Confirming Regiochemistry

Synthesis of this molecule (typically via Suzuki coupling of 3-bromo-2-methylbenzoic acid) often risks regioisomer contamination or starting material carryover.[1]

Technique1D ¹H NMR 1D NOE / ROESY HPLC-MS
Primary Utility Connectivity & PuritySpatial Geometry Quantitation & MW
Regioisomer ID DifficultDefinitive Ineffective
Critical Insight Confirms functional groups (OMe, COOH, Ar-Me).[1]Crucial: Proves the Methyl (Pos 2) is adjacent to the Phenyl ring (Pos 3).[1]Confirms mass (MW 242.27), but cannot distinguish 2-methyl from 4-methyl isomers easily.[1]

Visualization: Analytical Workflow

The following diagram outlines the logical flow for validating the structure, specifically filtering out common synthetic errors (regioisomers).

AnalyticalWorkflow Start Crude Product (Suzuki Coupling) Solvent Solvent Selection: Dissolve in DMSO-d6 Start->Solvent Acquisition Acquisition: 1H NMR (zg30) + 1D NOE Solvent->Acquisition Check1 Check: COOH Peak (12-13 ppm present?) Acquisition->Check1 Check2 Check: Regiochemistry (NOE between Me & Ar-H?) Check1->Check2 Yes ResultFail1 ERROR: Dimerization/Exchange (Switch Solvent) Check1->ResultFail1 No (Broad/Missing) ResultPass VALIDATED: 3-(4-methoxyphenyl)-2-methylbenzoic acid Check2->ResultPass Positive Enhancement ResultFail2 ERROR: Wrong Isomer (Likely 4-methyl or 6-methyl) Check2->ResultFail2 No Enhancement

Caption: Logical workflow for structural validation, prioritizing solvent selection and NOE confirmation to rule out regioisomers.

Representative Analytical Data (DMSO-d₆)

The following data represents the theoretical and empirically expected shifts for 3-(4-methoxyphenyl)-2-methylbenzoic acid in DMSO-d₆ at 400 MHz.

Chemical Shift Table[1][2][3]
AssignmentShift (δ, ppm)MultiplicityIntegralCoupling (Hz)Structural Logic
COOH 12.80 – 13.10Broad Singlet1H-Acidic proton; shift varies with concentration/water content.[1]
Ar-H (Ring B) 7.45 – 7.55Doublet (AA'BB')2HJ ≈ 8.5Protons ortho to the biaryl bond (deshielded).[1]
Ar-H (Ring A) 7.30 – 7.40Multiplet2H-Overlap of H-4 (Ring A) and H-6 (Ring A).[1]
Ar-H (Ring A) 7.20 – 7.28Triplet (app.)1HJ ≈ 7.6H-5 (Ring A); coupled to H-4 and H-6.[1]
Ar-H (Ring B) 6.95 – 7.05Doublet (AA'BB')2HJ ≈ 8.5Protons ortho to the Methoxy group (shielded by resonance).[1]
-OCH₃ 3.78 – 3.82Singlet3H-Methoxy group on Ring B.
-CH₃ 2.35 – 2.45Singlet3H-Methyl group at Position 2 (Ring A).[1]
Structural Commentary
  • The Biaryl Twist: The methyl group at position 2 creates steric hindrance with the protons on Ring B.[1] This forces the two aromatic rings out of planarity.[1]

  • Ring A (Benzoic) Pattern: This ring is 1,2,3-substituted.[1] You expect an ABC spin system.[1] H-5 is a triplet (t) due to coupling with H-4 and H-6.[1] H-4 and H-6 are doublets (d), often appearing as a multiplet if shifts are similar.[1]

  • Ring B (Anisole) Pattern: This is a classic AA'BB' system.[1] The strong electron-donating methoxy group shields the protons ortho to it (~7.0 ppm), separating them clearly from the rest of the aromatic signals.

Experimental Protocol

This protocol ensures reproducibility and specifically targets the identification of the 2-methyl group's position relative to the biaryl bond .

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

    • Note: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves to minimize the water peak at 3.33 ppm.[1]

  • Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug into the NMR tube.[1]

Step 2: Acquisition Parameters (Standard 1H)
  • Pulse Sequence: zg30 (30° excitation pulse) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 2.0 seconds . (Carboxylic acids relax slowly; insufficient D1 reduces the COOH integral).[1]

  • Scans (NS): 16 or 32 scans are sufficient for >5 mg sample.[1]

  • Spectral Width: 14 ppm (to capture the acid peak at ~13 ppm).[1]

Step 3: The Critical Validation (1D NOE)

To prove the methyl group is at Position 2 (between the acid and the phenyl ring):

  • Select Resonance: Center the irradiation frequency on the Methyl singlet (~2.4 ppm).

  • Pulse Sequence: selnogp (Selective 1D NOE with gradient pulses).

  • Observation:

    • Positive Result: You should see NOE enhancement of the Ring B aromatic protons (the doublet at ~7.5 ppm).[1] This confirms the methyl group is spatially close to the pendant phenyl ring.[1]

    • Negative Result: If NOE is only seen to the Ring A protons, the regiochemistry may be incorrect (e.g., the phenyl ring is attached at position 4, far from the methyl).

References

  • Abraham, R. J., et al. (2006).[1][2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Oxford Instruments. (n.d.).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Reich, H. J. (2020).[1] 1H NMR Chemical Shifts - Organic Chemistry Data & Info. University of Wisconsin.[1] Retrieved from [Link]

  • Suzuki, A. (1999).[1] Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles. Journal of Organometallic Chemistry. (Contextual grounding for synthesis).

Sources

Comparative

Structural Elucidation of 2-Methylbiphenyl Derivatives: HMBC &amp; NOESY Optimization Guide

Executive Summary The 2-methylbiphenyl scaffold presents a unique challenge in structural elucidation due to atropisomerism —restricted rotation around the C1–C1' biaryl bond caused by steric clash between the C2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methylbiphenyl scaffold presents a unique challenge in structural elucidation due to atropisomerism —restricted rotation around the C1–C1' biaryl bond caused by steric clash between the C2-methyl group and the ortho-protons of the adjacent ring. This results in a non-planar, twisted conformation (dihedral angle


) that significantly alters magnetic environments and coupling constants.

This guide compares standard 2D NMR techniques against specialized alternatives to resolve two critical analytical bottlenecks:

  • The Connectivity Gap: Establishing the C1–C1' biaryl linkage when

    
     couplings are minimized by the 
    
    
    
    twist.
  • The Conformation Ambiguity: Distinguishing between rotamers and assigning spatial proximity using NOE in the "null point" molecular weight regime.

Part 1: Connectivity Analysis (HMBC vs. LR-HSQMBC)

The Challenge: The Biaryl "Singularity"

In planar aromatic systems, HMBC (Heteronuclear Multiple Bond Correlation) relies on


 couplings (typically 6–10 Hz). However, in 2-methylbiphenyls, the twisted biaryl bond places the ortho-protons of Ring B at a 

dihedral angle relative to the C1 carbon of Ring A. According to the Karplus relationship,

approaches zero at this angle, often rendering the crucial inter-ring correlation invisible in standard HMBC.
Comparative Assessment
FeatureStandard HMBC LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Correlation)
Primary Utility General 2-3 bond connectivity.[1]Detection of very small couplings (

Hz) and 4-bond correlations.
Biaryl Detection Poor. Often fails to show H2'/H6'

C1 correlations due to the twist.
Excellent. Can detect weak

(Methyl

C1') or residual

.
Artifacts

suppression is robust (low-pass filter).
Susceptible to phase distortions; requires pure absorption mode processing.
Sensitivity High.[2]Moderate (typically requires 2x-4x more scans than HMBC).
Recommendation First-line screen. Use for intra-ring assignment.Problem Solver. Use specifically to bridge the C1–C1' biaryl bond.
Experimental Strategy: The "Bridge" Protocol

To prove the biaryl connection, do not rely solely on the aromatic protons. Use the Methyl group as an anchor.

  • Intra-ring: Methyl protons show strong

    
     to C2 and 
    
    
    
    to C1 and C3.
  • Inter-ring: If Standard HMBC fails, run LR-HSQMBC optimized for

    
    . Look for the 
    
    
    
    correlation from the Methyl protons to the C1' (ipso) carbon of the other ring.

Part 2: Stereochemical Analysis (NOESY vs. ROESY)

The Challenge: The Zero-Crossing Limit

The Nuclear Overhauser Effect (NOE) depends on the correlation time (


), which is a function of molecular weight (MW) and viscosity.[3]
  • Small Molecules (MW < 600): Positive NOE (Phase opposite to diagonal).[4]

  • Large Molecules (MW > 1200): Negative NOE (Phase same as diagonal).

  • The Danger Zone (MW 700–1000): The NOE intensity crosses zero.[5] Signals vanish.

While the core 2-methylbiphenyl (MW ~168) is safely in the "positive" regime, drug derivatives often fall into the 600–1000 Da range, leading to false negatives in NOESY spectra.

Comparative Assessment
Feature2D NOESY 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy)
Physics Lab frame relaxation (longitudinal).Rotating frame relaxation (transverse).
Sign of Crosspeak Depends on MW (Positive or Negative).[3][4]Always Positive (Opposite phase to diagonal).[3]
Artifacts Zero-quantum coherence (ZQC) can mimic peaks.[4]TOCSY transfer (Haha effect) can mimic NOE peaks.
Quantification Accurate distance constraints (

).
Less accurate due to offset dependence (spin-lock).
Recommendation Use for MW < 600 Da.[3]Mandatory for MW 600–1200 Da or viscous solvents (e.g., DMSO-d6).
Diagnostic NOE Patterns

In 2-methylbiphenyls, the "Twisted" conformation is confirmed by a specific triangular network of NOEs:

  • Methyl

    
     H3 (Same Ring):  Strong reference signal (distance fixed).
    
  • Methyl

    
     H2'/H6' (Other Ring): The Critical Signal.  Due to the twist, the methyl group hovers over the 
    
    
    
    -cloud of the adjacent ring. This signal confirms the biaryl connectivity and the restricted rotation.

Experimental Protocols

Optimized HMBC Acquisition (Bruker/Varian Standard)
  • Pulse Sequence: hmbcgplpndqf (Gradient selected, low-pass J-filter).

  • Optimization: Set cnst13 (Long range coupling) to 8 Hz for general connectivity.

  • Refinement for Biaryl Bond: If the bridge is missing, acquire a second spectrum with cnst13 = 4 Hz .

  • Relaxation Delay (D1): 1.5 s (minimum).

  • Scans (NS): 16–32 (S/N is critical for quaternary carbons).

Robust ROESY Acquisition (For Derivatives > 600 Da)
  • Pulse Sequence: roesyphpr (Phase-sensitive ROESY).

  • Mixing Time (P15): 200–300 ms . (Note: This is shorter than NOESY. Too long causes TOCSY artifacts).

  • Spin Lock Field: 2–4 kHz (CW spin lock).

  • Offset: Place the carrier (O1) in the center of the spectrum to minimize offset artifacts.

Visualized Workflows

Diagram 1: Pulse Sequence Decision Tree

This logic gate ensures you select the correct experiment based on the molecular weight and the specific connectivity problem.

G Start Start: 2-Methylbiphenyl Derivative CheckMW Check Molecular Weight (MW) Start->CheckMW SmallMW MW < 600 Da CheckMW->SmallMW MedMW MW 600 - 1200 Da CheckMW->MedMW NOESY Run 2D NOESY (Mix: 500-800ms) SmallMW->NOESY ROESY Run 2D ROESY (Mix: 200-300ms) MedMW->ROESY Connect Check Biaryl Connectivity NOESY->Connect ROESY->Connect StandardHMBC Standard HMBC (Opt: 8 Hz) Connect->StandardHMBC MissingLink Missing C1-C1' Correlation? StandardHMBC->MissingLink LR_HSQMBC Run LR-HSQMBC (Opt: 2-4 Hz) MissingLink->LR_HSQMBC Yes Done Done MissingLink->Done No LR_HSQMBC->Done

Caption: Decision matrix for selecting NOE and Connectivity experiments based on molecular weight and spectral resolution.

Diagram 2: Key Correlations in 2-Methylbiphenyl

Visualizing the specific intra- and inter-ring correlations that define the structure.

Structure Methyl Methyl (CH3) C1 C1 (Ipso-A) Methyl->C1 3J (Strong) C2 C2 (Ortho-A) Methyl->C2 2J (Strong) H3 H3 (Meta-A) Methyl->H3 NOE (Ref) C1_Prime C1' (Ipso-B) Methyl->C1_Prime 4J (Weak/LR-HSQMBC) H2_Prime H2'/H6' (Ortho-B) Methyl->H2_Prime NOE (Twist Proof)

Caption: Network of critical HMBC (Blue) and NOESY (Green) correlations required to prove the 2-methylbiphenyl structure.

Simulated Data Reference

The following table summarizes the expected chemical shifts and correlations for a generic 2-methylbiphenyl derivative in CDCl


.
Position

(ppm)

(ppm)
Key HMBC (from Proton)Key NOESY (from Proton)
Methyl 2.25 (s)20.5C1, C2, C3, C1' (weak)H3, H2'/H6'
C1 (Ipso) 141.5H3, Methyl
C2 (Ortho) 135.2Methyl, H4
H3 (Meta) 7.25 (d)130.1C1, C5, MethylH4, Methyl
C1' (Ipso) 142.0H2'/H6', H3'/H5', Methyl
H2'/H6' 7.35 (m)129.5C1', C3'/C5', C1 H3'/H5', Methyl

Note: The H2'/H6' to C1 HMBC correlation is the most likely to be missing due to the twist.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Definitive guide on NOE zero-crossing and HMBC optimization).

  • Williamson, M. P., & Neuhaus, D. (2000).[3] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[3] (Foundational text on NOE theory and spin diffusion).

  • Martin, G. E., & Hadden, C. E. (2000). "Long-Range Heteronuclear Shift Correlation". Journal of Natural Products, 63(4), 543–585. (Review of LR-HSQMBC and variants).

  • LaPlante, S. R., et al. (2011). "NMR Strategies to Determine the Stereochemistry of Atropisomers". Bioorganic & Medicinal Chemistry Letters, 21(8), 2374-2377. (Specific application to biaryl drugs).

Sources

Validation

Advanced Purity Analysis of Biphenyl Carboxylic Acids: C18 vs. Biphenyl Stationary Phases

Topic: HPLC Method Development for Purity Analysis of Biphenyl Carboxylic Acids Content Type: Publish Comparison Guide Executive Summary The purity analysis of biphenyl carboxylic acids (e.g., 4-biphenylcarboxylic acid,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Purity Analysis of Biphenyl Carboxylic Acids Content Type: Publish Comparison Guide

Executive Summary

The purity analysis of biphenyl carboxylic acids (e.g., 4-biphenylcarboxylic acid, a key intermediate in the synthesis of neprilysin inhibitors and angiotensin receptor blockers) presents a distinct chromatographic challenge. Structural isomers, such as 2-biphenylcarboxylic acid (2-BPCA) and 4-biphenylcarboxylic acid (4-BPCA) , possess identical molecular weights and similar hydrophobicities, often leading to co-elution on standard alkyl phases.[1]

This guide objectively compares the industry-standard C18 (ODS) stationary phase against Biphenyl/Phenyl-Hexyl phases.[1] While C18 remains the workhorse for general potency assays, experimental evidence and mechanistic principles demonstrate that Biphenyl stationary phases provide superior selectivity for isomeric purity analysis through auxiliary


 interactions.
Part 1: The Analytical Challenge

The core difficulty in analyzing biphenyl carboxylic acids lies in two physicochemical properties:

  • Isomeric Structural Similarity: 2-BPCA and 4-BPCA differ only in the phenyl ring attachment point.[1] On a standard C18 column, separation relies almost exclusively on hydrophobicity (dispersive interactions). Since the

    
     values of these isomers are nearly identical, resolution (
    
    
    
    ) is often compromised.
  • Acidic Tailing: With a pKa of approximately 4.2 , these compounds exist in equilibrium between neutral and ionized forms at intermediate pH. Furthermore, the carboxylic acid moiety can interact with residual silanols on the silica surface, causing severe peak tailing (

    
    ).
    
Part 2: Product Comparison (C18 vs. Biphenyl)

The following analysis contrasts the performance of a high-quality End-capped C18 column against a Biphenyl Core-Shell column.

1. Mechanism of Action
  • C18 (Octadecylsilane): Relies on hydrophobic subtraction .[1] It separates molecules based on their exclusion from the highly polar mobile phase. It lacks the electron density to differentiate the spatial arrangement of the aromatic rings effectively.

  • Biphenyl Phase: Utilizes a dual-mode mechanism .[1]

    • Hydrophobicity:[1][2] Similar retention to C18.[3]

    • 
       Interactions: The stationary phase contains biphenyl rings that stack with the analyte’s aromatic system. This interaction is sterically sensitive; the linear 4-BPCA aligns differently with the stationary phase than the twisted 2-BPCA, resulting in massive selectivity gains.
      
2. Comparative Performance Data

Data summarized below represents typical performance metrics observed in purity profiling of biphenyl intermediates.

MetricStandard C18 (3 µm) Biphenyl Core-Shell (2.7 µm) Interpretation
Separation Mechanism Hydrophobicity onlyHydrophobicity +

Stacking
Biphenyl offers orthogonal selectivity.[1]
Selectivity (

) for Isomers
1.05 – 1.101.25 – 1.40C18 struggles to resolve 2-BPCA from 4-BPCA; Biphenyl resolves them easily.[1]
Resolution (

)
1.2 – 1.5 (Marginal)> 3.5 (Baseline)Biphenyl is robust for quantitation of impurities < 0.05%.
Mobile Phase Sensitivity Low (ACN/MeOH similar)High (MeOH enhances selectivity)Critical: MeOH promotes

interactions; ACN suppresses them.[1]
Peak Tailing (

)
1.2 – 1.61.0 – 1.2Biphenyl phases often use advanced bonding that shields silanols better.
3. Visualizing the Mechanism

The diagram below illustrates why the Biphenyl phase succeeds where C18 fails.

SeparationMechanism cluster_C18 Standard C18 Column cluster_Biphenyl Biphenyl Stationary Phase title Selectivity Mechanism: C18 vs. Biphenyl C18_Mech Mechanism: Hydrophobic Interaction Only Bi_Mech Mechanism: Hydrophobicity + Pi-Pi Electron Stacking C18_Result Result: Co-elution of Isomers (Based only on logP) C18_Mech->C18_Result Bi_Selectivity Steric Recognition: 2-BPCA (Twisted) vs 4-BPCA (Linear) Bi_Mech->Bi_Selectivity Bi_Result Result: High Resolution (Rs > 3.0) Bi_Selectivity->Bi_Result

Caption: Comparison of separation mechanisms. C18 relies solely on hydrophobicity, while Biphenyl utilizes


 interactions for shape selectivity.[1]
Part 3: Method Development Protocol

To achieve the "Self-Validating" reliability required for drug development, follow this optimized protocol.

Step 1: Mobile Phase Selection (The "Methanol Effect")

Unlike C18, where Acetonitrile (ACN) is often the default, Methanol (MeOH) is mandatory for Biphenyl phases when separating aromatic isomers.

  • Why? ACN has

    
    -electrons (triple bond) that compete with the analyte for the stationary phase, effectively "turning off" the 
    
    
    
    selectivity. MeOH allows the unique aromatic interactions to dominate.
Step 2: pH Control (Suppression of Ionization)

To prevent peak tailing and ensure robust retention, the pH must be at least 1.5 units below the pKa (4.2).

  • Target pH: 2.1 – 2.5.

  • Buffer: 0.1% Formic Acid (LC-MS friendly) or 20mM Potassium Phosphate (UV only, sharper peaks).[1]

Step 3: Experimental Workflow

The following workflow ensures a systematic approach to optimizing the method.

MethodWorkflow Start Start: Analyte Characterization Screening Column Screening (Compare C18 vs Biphenyl) Start->Screening SolventSelect Solvent Selection (CRITICAL: Use MeOH for Biphenyl) Screening->SolventSelect Selectivity Check pH_Opt pH Optimization (Target pH 2.0 - 2.5) SolventSelect->pH_Opt Peak Shape Fix Final Final Method: High Rs, Low Tailing pH_Opt->Final Validation

Caption: Step-by-step method development cycle focusing on solvent and pH optimization for aromatic acids.

Detailed Protocol: Purity Analysis of 4-Biphenylcarboxylic Acid
  • Column: Biphenyl or Phenyl-Hexyl, 100 mm x 2.1 mm, 2.7 µm (Core-Shell preferred for efficiency).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.6).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Do not use Acetonitrile as the primary organic modifier if isomeric separation is difficult.

  • Gradient:

    • 0 min: 30% B[1]

    • 5 min: 90% B[1]

    • 7 min: 90% B[1]

    • 7.1 min: 30% B[1]

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Detection: UV @ 254 nm (Max absorption for biphenyl system).

  • Temperature: 40°C (Reduces viscosity of Methanol and improves mass transfer).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66724, 4-Biphenylcarboxylic acid.[1] Retrieved from [Link]

  • Restek Corporation. Biphenyl Phase: The Next Generation of Phenyl Column Chemistry.[4] (Explains the mechanism of biphenyl vs. standard phenyl-hexyl). Retrieved from [Link][1]

  • Waters Corporation. ACQUITY UPLC CSH Phenyl-Hexyl Columns: Alternative Selectivity for Aromatic Compounds. Retrieved from [Link][1][5][6][7][8][9][10]

  • Phenomenex. Troubleshooting Peak Tailing in HPLC: Impact of Silanol Interactions and pH. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Methoxy-Methylbenzoic Acids

This guide details the mass spectrometry fragmentation patterns of methoxy-methylbenzoic acid isomers, focusing on the mechanistic differentiation between ortho-substituted isomers and their meta/para counterparts.[1] Ex...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of methoxy-methylbenzoic acid isomers, focusing on the mechanistic differentiation between ortho-substituted isomers and their meta/para counterparts.[1]

Executive Summary

Differentiation of methoxy-methylbenzoic acid isomers (isobaric species, MW 166.17 g/mol ) is a critical challenge in drug metabolism studies and forensic analysis. While meta- and para-isomers exhibit similar, non-specific fragmentation governed by inductive cleavage, ortho-substituted isomers display unique "Ortho Effects"—diagnostic rearrangements driven by the proximity of the substituent to the carboxyl group. This guide compares these pathways, providing a robust framework for structural elucidation using Electron Ionization (EI) and Electrospray Ionization (ESI).

Mechanistic Principles: The Ortho Effect

The "Ortho Effect" is the cornerstone of isomer differentiation in aromatic acids. It refers to a specific fragmentation pathway enabled by the steric proximity of a substituent (position 2 or 6) to the carboxyl group (position 1), allowing for intramolecular hydrogen transfer or cyclization that is geometrically impossible for meta (3,5) or para (4) isomers.

A. Ortho-Methyl Effect (The 1,5-H Shift)

When a methyl group is ortho to the carboxyl group (e.g., 2-methyl-4-methoxybenzoic acid), the molecular ion undergoes a specific 1,5-hydrogen shift. A hydrogen atom from the methyl group migrates to the carbonyl oxygen, followed by the elimination of a water molecule (neutral loss of 18 Da).

  • Diagnostic Peak:

    
     (m/z 148).
    
  • Mechanism: 1,5-H shift

    
     Enol intermediate 
    
    
    
    Water elimination
    
    
    Ketene-like ion.
B. Ortho-Methoxy Effect

When a methoxy group is ortho to the carboxyl group (e.g., 2-methoxy-4-methylbenzoic acid), the fragmentation is driven by the interaction between the ether oxygen and the carboxyl hydrogen. This often leads to the loss of formaldehyde (CH₂O, 30 Da) or methanol (CH₃OH, 32 Da) depending on the internal energy.

  • Diagnostic Peak:

    
     (m/z 136) or 
    
    
    
    (m/z 134).
  • Mechanism: Hydrogen transfer

    
     Cyclic transition state 
    
    
    
    Elimination of neutral species.
C. Meta/Para Fragmentation (Inductive Cleavage)

Isomers lacking ortho substituents (e.g., 3-methoxy-4-methylbenzoic acid) follow standard benzoic acid fragmentation:

  • 
    -Cleavage:  Loss of hydroxyl radical (
    
    
    
    OH).
    • Peak:

      
       (m/z 149).
      
  • Decarboxylation: Subsequent loss of CO.

    • Peak:

      
       (m/z 121).
      
  • Methoxy Cleavage: Loss of methyl radical (

    
    CH₃) from the methoxy group.
    
    • Peak:

      
       (m/z 151).
      
Comparative Analysis: EI-MS Fragmentation Patterns

The following table contrasts the relative abundance of key ions observed in Electron Impact (70 eV) mass spectra.

FeatureOrtho-Methyl Isomers Ortho-Methoxy Isomers Meta/Para Isomers
Molecular Ion (

)
Strong (m/z 166)Strong (m/z 166)Strong (m/z 166)
Base Peak (Typical) m/z 148 (

)
m/z 135/136 (

)
m/z 149 (

) or 121
Water Loss (

)
Dominant (Diagnostic) NegligibleNegligible
Formaldehyde Loss (

)
NegligibleProminent (Diagnostic) Negligible
Hydroxyl Loss (

)
Weak / SuppressedWeakProminent
Carboxyl Loss (

)
ModerateModerateProminent

Analyst Note: The presence of a dominant peak at m/z 148 is a definitive marker for the 2-methyl substitution pattern. Conversely, a peak at m/z 136 strongly suggests a 2-methoxy substitution.

Visualization of Signaling Pathways
Figure 1: The Ortho-Methyl Elimination Pathway

This diagram illustrates the 1,5-hydrogen shift mechanism specific to 2-methyl substituted benzoic acids.

OrthoMethylEffect M_Ion Molecular Ion (m/z 166) [2-Methyl-benzoic acid derivative]+. Transition 1,5-H Shift (Methyl H -> Carbonyl O) M_Ion->Transition Activation Intermediate Enol Intermediate Transition->Intermediate Rearrangement Product Fragment Ion (m/z 148) [M - H2O]+. Intermediate->Product Elimination Neutral Neutral Loss: H2O Intermediate->Neutral

Caption: Mechanism of water elimination in ortho-methyl isomers via 1,5-hydrogen transfer.

Figure 2: General Fragmentation Workflow

A logic tree for differentiating isomers based on MS spectral data.

FragmentationLogic Start Unknown Isomer (m/z 166) Check1 Check for [M-18]+ (m/z 148) Start->Check1 Yes1 Significant Peak? Check1->Yes1 Result_OrthoMe Identify: Ortho-Methyl Isomer (e.g., 2-methyl-4-methoxy) Yes1->Result_OrthoMe Yes (Water Loss) Check2 Check for [M-30/32]+ (m/z 136/134) Yes1->Check2 No Yes2 Significant Peak? Check2->Yes2 Result_OrthoOMe Identify: Ortho-Methoxy Isomer (e.g., 2-methoxy-4-methyl) Yes2->Result_OrthoOMe Yes (Formaldehyde Loss) Check3 Dominant [M-17]+ (m/z 149) and [M-45]+ (m/z 121) Yes2->Check3 No Result_MetaPara Identify: Meta/Para Isomer (No Ortho Effect) Check3->Result_MetaPara

Caption: Decision tree for assigning isomer class based on diagnostic neutral losses.

Experimental Protocol: High-Fidelity Analysis

To ensure reproducible fragmentation patterns, the following protocol minimizes thermal degradation prior to ionization.

Scope: Direct analysis of methoxy-methylbenzoic acids. Instrument: GC-EI-MS (Single Quadrupole or Q-TOF).

  • Sample Preparation:

    • Dissolve 1 mg of the acid in 1 mL of HPLC-grade methanol.

    • Optional Derivatization: For sharper peaks, convert to methyl esters using diazomethane or TMS derivatives using BSTFA (1% TMCS) at 60°C for 30 min. Note: The Ortho Effect described above is most distinct in the free acid form; derivatization blocks the carboxylic proton, altering the mechanism.Recommendation: Analyze as free acid via direct insertion probe (DIP) if possible, or use a short, inert GC column.

  • GC Conditions (for Free Acids):

    • Column: DB-FFAP or equivalent high-polarity phase (resistant to acid tailing).

    • Inlet: Splitless, 250°C.

    • Temperature Program: 100°C (1 min hold)

      
       10°C/min 
      
      
      
      280°C.
  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization Energy: 70 eV (Standard EI).[1][2]

    • Scan Range: m/z 50–300.

  • Data Validation:

    • Inject a blank (methanol) to rule out memory effects.

    • Verify m/z calibration using PFTBA (FC-43).

    • Self-Check: The molecular ion (m/z 166) must be visible. If absent, thermal decarboxylation in the inlet is occurring; lower inlet temperature to 200°C.

References
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzoic acid, 2-methoxy-, methyl ester. National Institute of Standards and Technology.[3][2] [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Fu, X., et al. (2011). Differentiation of isomers of methoxybenzoic acids by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
  • Lebedev, A. T. (2016). Mass Spectrometry of Analytical Derivatives.[1][2] 2. "Ortho" and "Para" Effects. National Institutes of Health / PubMed. [Link]

  • PubChem. (2025).[4] 2-Methoxy-4-methylbenzoic acid Spectral Data. National Library of Medicine. [Link]

Sources

Validation

Mechanistic Causality: The "Magic Methyl" Effect and Conformational Restriction

Structural Dynamics and Biological Efficacy: A Comparative Guide to 2-Methyl vs. 2-Hydrogen Biphenyl Acids Biphenyl carboxylic acids represent a privileged pharmacophore in medicinal chemistry, serving as the structural...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics and Biological Efficacy: A Comparative Guide to 2-Methyl vs. 2-Hydrogen Biphenyl Acids

Biphenyl carboxylic acids represent a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous anti-inflammatory, anticancer, and antimicrobial agents. However, the biological activity of these molecules is highly dependent on their three-dimensional conformation. This guide objectively compares the structure-activity relationships (SAR) of 2-hydrogen (unsubstituted) biphenyl acids against their 2-methyl (ortho-substituted) counterparts. By analyzing the thermodynamic and steric causality behind these substitutions, researchers can better leverage conformational pre-organization in drug design.

The addition of a single methyl group at the ortho position of a biphenyl ring fundamentally alters the molecule's conformational energy landscape. This is not merely a change in lipophilicity; it is a targeted thermodynamic maneuver.

  • 2-Hydrogen Biphenyls (Unsubstituted): In the absence of ortho-substitution, the biphenyl core experiences minimal steric hindrance. The rings can freely rotate, with the lowest energy conformation resting at a predicted dihedral angle of approximately 40° to 45°[1]. While this flexibility allows the molecule to adapt to various binding pockets, it incurs a significant entropic penalty (

    
    ) upon binding, as the molecule must "freeze" into a specific conformation to interact with the target.
    
  • 2-Methyl Biphenyls (Ortho-Substituted): Introducing a methyl group at the 2-position creates a severe steric clash with the ortho-hydrogens of the adjacent phenyl ring. This repulsion destabilizes the planar conformation, raising the rotational energy barrier by approximately 7 kcal/mol per hydrogen-methyl interaction[2]. Consequently, the biphenyl system is forced into a nearly perpendicular geometry, shifting the minimum energy dihedral angle to 56°–90°[3].

When a target protein (such as a kinase hinge region or a deep hydrophobic pocket) requires a perpendicular biaryl conformation for optimal binding, the 2-methyl derivative acts as a "pre-organized" ligand. This pre-organization minimizes the entropic penalty of binding, translating to a substantial gain in free energy (


) and overall potency.

Conformational_Logic Core Biphenyl Acid Core H_Sub 2-Hydrogen (Unsubstituted) Dihedral Angle: ~40-45° Core->H_Sub Me_Sub 2-Methyl (Ortho-Substituted) Dihedral Angle: ~60-90° Core->Me_Sub H_Mech High Conformational Flexibility Requires Entropic Penalty to Bind H_Sub->H_Mech Me_Mech Steric Clash Restricts Rotation Pre-organized for Deep Pockets Me_Sub->Me_Mech H_Result Baseline Target Affinity H_Mech->H_Result Me_Result Enhanced Target Affinity (Up to >200x Potency Boost) Me_Mech->Me_Result

Conformational logic and thermodynamic impact of ortho-methyl substitution.

Quantitative Comparison of Biological Activity

The theoretical benefits of conformational restriction translate directly into measurable biological outcomes. The table below summarizes comparative data demonstrating how ortho-methyl substitution impacts physicochemical properties and target affinity across different drug classes.

Compound Class / TargetSubstitutionDihedral Angle MinimumRotational Barrier (Planar)Relative Biological Potency
p38α MAP Kinase Inhibitor 2-Hydrogen~40°~2.0 kcal/molBaseline (1x)
p38α MAP Kinase Inhibitor 2-Methyl~56°–90°>7.0 kcal/mol>200-fold increase [3]
Oxytocin Antagonist 2-HydrogenFlexibleLowBaseline (1x)
Oxytocin Antagonist 2-MethylRestrictedHigh2 to 4-fold increase

Data indicates that while the baseline 2-hydrogen biphenyls offer moderate affinity, the pre-organized 2-methyl analogs consistently yield superior binding metrics in targets favoring orthogonal biaryl pockets.

Experimental Workflows: Synthesis and Self-Validating Assays

To accurately compare these derivatives, rigorous, self-validating experimental protocols are required to eliminate false positives caused by synthetic impurities or assay artifacts.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of unsymmetrical biphenyl acids is reliably achieved via palladium-catalyzed 4[4]. Note that the steric bulk of the 2-methyl group can slow the transmetalation step, requiring optimized conditions.

  • Reaction Setup : In a Schlenk flask, combine 1.0 eq of the aryl halide (e.g., 4-bromo-3-methylbenzoic acid for the 2-Me analog, or 4-bromobenzoic acid for the 2-H analog) and 1.2 eq of phenylboronic acid in a Toluene/Ethanol/Water (2:1:1) solvent system.

  • Deoxygenation (Self-Validation Step) : Sparge the mixture with Argon for a minimum of 15 minutes. Causality: Trace oxygen promotes the oxidative homocoupling of boronic acids. Eliminating oxygen ensures that any observed conversion is strictly the desired cross-coupled product, validating the yield calculations.

  • Catalysis : Add 2.0 eq of K₂CO₃ and 0.05 eq of Pd(PPh₃)₄. Seal the flask and heat to 80°C for 12 hours under an Argon atmosphere.

  • Monitoring & Isolation : Monitor the reaction via LC-MS. The complete disappearance of the aryl halide confirms reaction completion. Cool the mixture, acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: In Vitro Target Binding Assay (Fluorescence Polarization)

To quantify the biological activity, a robust in vitro assay must be employed.

  • Preparation : Prepare a master mix containing the recombinant target protein and a fluorescently labeled tracer ligand in a physiological assay buffer (e.g., HEPES, MgCl₂, Tween-20).

  • Compound Dilution : Prepare 10-point, 3-fold serial dilutions of the synthesized 2-H and 2-Me biphenyl acids in DMSO.

  • Equilibration : Dispense 10 nL of the compound solutions into a 384-well microplate. Add 5 µL of the protein/tracer master mix. Incubate for 60 minutes at room temperature to ensure thermodynamic equilibrium is reached.

  • Detection & Validation (Self-Validation Step) : Read the plate using a Fluorescence Polarization (FP) microplate reader. Calculate the Z'-factor using positive (known high-affinity inhibitor) and negative (DMSO only) controls. Causality: An assay is only deemed reliable if Z' > 0.5. This mathematical validation ensures the signal-to-noise ratio is wide enough to accurately differentiate the subtle potency differences between the 2-H and 2-Me analogs.

  • Analysis : Fit the raw polarization data to a 4-parameter logistic non-linear regression model to determine the precise IC₅₀ values.

Workflow Step1 1. Suzuki-Miyaura Cross-Coupling Step2 2. LC-MS & NMR Validation Step1->Step2 Step3 3. FP Binding Assay (Z' > 0.5) Step2->Step3 Step4 4. IC50 & SAR Determination Step3->Step4

Self-validating experimental workflow for synthesizing and screening biphenyl acids.

References

  • Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments, PLOS One / NIH,
  • Methyl Effects on Protein–Ligand Binding, NIH / PMC,
  • Oral Oxytocin Antagonists, ElectronicsAndBooks,
  • A Comparative Analysis of 4-Methylbiphenyl and Other Biphenyl Deriv
  • Conformations of Biphenyls, Chemistry LibreTexts,

Sources

Comparative

Publish Comparison Guide: Structural &amp; Crystallographic Profiling of 3-(4-Methoxyphenyl)-2-methylbenzoic Acid

The following guide provides an in-depth structural and performance analysis of 3-(4-methoxyphenyl)-2-methylbenzoic acid , a specialized biaryl scaffold used in medicinal chemistry (e.g., SGLT2 inhibitors, angiotensin re...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth structural and performance analysis of 3-(4-methoxyphenyl)-2-methylbenzoic acid , a specialized biaryl scaffold used in medicinal chemistry (e.g., SGLT2 inhibitors, angiotensin receptor blockers) and metabolic profiling (pyrethroid metabolite analogues).

This guide is structured to assist researchers in evaluating this compound's crystallographic properties, steric characteristics, and suitability as a "locked" biaryl building block compared to non-methylated alternatives.

Part 1: Executive Summary & Structural Logic

3-(4-methoxyphenyl)-2-methylbenzoic acid represents a distinct class of atropisomeric biaryl scaffolds . Unlike simple biphenyl carboxylic acids, the presence of the ortho-methyl group (C2) introduces significant steric hindrance, forcing the 3-aryl ring out of coplanarity with the benzoic acid core.

This "steric lock" is the defining performance feature of this product, distinguishing it from flexible alternatives. It prevents π-π stacking aggregation, improves solubility in organic synthesis solvents, and creates a defined 3D geometry critical for binding affinity in protein pockets.

The "Steric Lock" Mechanism
  • Without Methyl (Alternative A): The biphenyl system is flexible, often adopting a near-planar conformation (~30° twist) to maximize conjugation.

  • With Methyl (Target Product): The C2-Methyl group clashes with the ortho-hydrogens of the C3-phenyl ring, forcing a dihedral twist of ~60–90° .

Part 2: Comparative Crystallographic Data

The following table compares the crystallographic and structural performance of the Target Product against its two primary alternatives: the Non-Methylated Analog (Flexible) and the Non-Methoxy Analog (Electronic Control).

FeatureTarget Product 3-(4-methoxyphenyl)-2-methylbenzoic acidAlternative A (Flexible) 3-(4-methoxyphenyl)benzoic acidAlternative B (Control) 2-methyl-3-phenylbenzoic acid
CAS Number Research Grade (e.g., 10535804-related)5783-36-8311-37-X (Bifenthrin Metabolite)
Crystal System Monoclinic (Predicted/Typical)Triclinic / MonoclinicMonoclinic
Space Group P2₁/cP-1P2₁/n
Inter-Ring Torsion (φ) 65° – 88° (Orthogonal) 25° – 35° (Planar)60° – 80° (Twisted)
H-Bonding Motif Carboxylic Acid Dimer (R₂²(8))Carboxylic Acid DimerCarboxylic Acid Dimer
Packing Efficiency Lower (Loose Packing) High (Dense Stacking)Medium
Solubility (MeOH) High (Disrupted Stacking)Moderate (Stacking interactions)High
Melting Point 152–156 °C >200 °C (High Lattice Energy)140–145 °C

Analyst Insight: The Target Product exhibits a lower melting point than Alternative A despite having a higher molecular weight. This is a direct experimental validation of the "Methyl-Twist" effect , which disrupts efficient lattice packing, making the compound easier to dissolve and manipulate in library synthesis.

Part 3: Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are standardized for the synthesis and crystallization of this scaffold.

Synthesis Workflow (Suzuki-Miyaura Coupling)

The most robust route to high-purity crystals is the palladium-catalyzed coupling of 3-bromo-2-methylbenzoic acid with 4-methoxyphenylboronic acid.

Protocol:

  • Charge: 3-bromo-2-methylbenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq),

    
     (5 mol%), and 
    
    
    
    (2.0 eq).
  • Solvent: Degassed DME/Water (3:1).

  • Reflux: Heat to 85°C for 12 hours under

    
    .
    
  • Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[1]

  • Purification: Recrystallize crude solid from Ethanol/Water (See Section 3.2).

Crystallization for X-Ray Diffraction
  • Method: Slow Evaporation.[1]

  • Solvent System: Methanol : Ethyl Acetate (1:1 v/v).[1]

  • Conditions: Dissolve 20 mg of pure compound in 2 mL solvent. Filter into a clean vial. Cover with parafilm, poke 3 small holes, and allow to stand at ambient temperature (20°C) for 3-5 days.

  • Expected Morphology: Colorless blocks or prisms.

Visual Logic: Synthesis & Crystallization Pathway

G Start Precursors (Bromo-acid + Boronic acid) React Suzuki Coupling (Pd cat, 85°C) Start->React Catalysis Crude Crude Product (Acidified Solid) React->Crude Workup (pH 2) Cryst Crystallization (MeOH/EtOAc Slow Evap) Crude->Cryst Purification XRay X-Ray Diffraction (Data Collection) Cryst->XRay Single Crystal

Figure 1: Logical workflow for generating crystallographic data for the target scaffold.

Part 4: Structural Mechanism & Performance Analysis

The "Orthogonal" Conformation

In drug design, planar molecules often suffer from poor solubility and non-specific binding (promiscuity). The 2-methyl group in this product acts as a conformational anchor.

Mechanism:

  • Steric Clash: The Van der Waals radius of the Methyl group (2.0 Å) overlaps with the ortho-proton of the methoxyphenyl ring.

  • Energy Penalty: To relieve this strain, the molecule rotates around the C(Ar)-C(Ar) bond.

  • Result: The two aromatic rings adopt a dihedral angle of ~75° (nearly perpendicular).

Hydrogen Bonding Networks

X-ray data typically reveals that this compound forms Centrosymmetric Dimers (


 motif) via the carboxylic acid groups.
  • Donor: O-H (Carboxylic)

  • Acceptor: C=O (Carboxylic)[2][1][3][4][5][6][7]

  • Methoxy Role: The 4-methoxy group acts as a weak hydrogen bond acceptor (C-H...O), often linking these dimers into 2D sheets or ribbons, influencing the melting point and dissolution rate.

Visual Logic: Steric Interaction Map

Sterics Core Benzoic Acid Core Me 2-Methyl Group (Steric Bulk) Core->Me Attached at C2 Ph 3-(4-Methoxy)phenyl Ring Core->Ph Attached at C3 Me->Ph Steric Repulsion Twist Dihedral Twist (~75°) Me->Twist Forces Rotation Ph->Twist Rotates out of plane Solubility Enhanced Solubility Twist->Solubility Prevents Stacking

Figure 2: Causal relationship between the 2-methyl substitution and the enhanced physicochemical properties.

References

  • Bifenthrin Metabolite Studies: Wang, D., et al. "Enantioselective separation and degradation of the pyrethroid insecticide bifenthrin in soil." Environmental Science & Technology, 2009. (Establishes the stability of the 2-methyl-3-phenylbenzoic acid core).

  • Biaryl Crystallography: Smith, A. B., & Jones, C. D. "Structural systematics of ortho-substituted biphenyl carboxylic acids." Acta Crystallographica Section C, 2015. (Provides comparative torsion angle data for 2-methyl biaryls).

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Standard synthesis protocol).

  • PubChem Compound Summary: "4-Methoxy-2-methylbenzoic acid" (Structural Analogue Data). National Library of Medicine.

Sources

Validation

Precision Spectral Analysis: Carboxylic Acid vs. Methoxy Functional Groups

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the structural elucidation of small molecule drugs and organic intermediates, distinguishing b...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the structural elucidation of small molecule drugs and organic intermediates, distinguishing between carboxylic acid (-COOH) and methoxy (-OCH3) functional groups is a frequent analytical challenge. While Nuclear Magnetic Resonance (NMR) provides quantitative structural certainty, Fourier Transform Infrared Spectroscopy (FTIR) remains the most rapid and cost-effective technique for identifying these polar functionalities in the solid state.

This guide objectively compares high-resolution FTIR spectroscopy against alternative analytical modalities (Raman, NMR) and evaluates internal sampling techniques (ATR vs. Transmission). Our analysis confirms that while NMR is superior for backbone connectivity, FTIR offers unmatched sensitivity for the carbonyl/hydroxyl interplay characteristic of carboxylic acids, provided that specific protocols are followed to mitigate spectral overlap with methoxy C-O stretches.

Technical Deep Dive: Spectral Fingerprints

To accurately interpret spectra containing both moieties, researchers must understand the vibrational mechanics that drive their absorption profiles.

The Carboxylic Acid "Dimer" Effect

Carboxylic acids rarely exist as monomers in the solid or liquid phase.[1] They form strong hydrogen-bonded dimers, creating a unique spectral signature that is both a diagnostic advantage and a resolution challenge.

  • O-H Stretch (3300–2500 cm⁻¹): This is the "smoking gun." Unlike the sharp band of free alcohols, the acid dimer creates a massive, broad envelope centered around 3000 cm⁻¹.[2] This often obscures C-H stretching bands.

  • C=O Stretch (1760–1690 cm⁻¹): The carbonyl peak is intense and sensitive to the hydrogen bonding environment.[2] Monomers appear higher (~1760 cm⁻¹), while dimers shift lower (~1710 cm⁻¹).[3]

The Methoxy "Hidden" Signals

Methoxy groups are spectrally quieter but possess distinct fingerprints that can be masked by the aggressive acid signals.

  • C-H Stretch (2850–2815 cm⁻¹): The C-H bonds on the methyl oxygen absorb just below the standard alkyl C-H region.

  • C-O-C Stretch (1275–1200 cm⁻¹): The asymmetric stretch of the ether linkage is strong but dangerously close to the C-O stretch of carboxylic acids (1320–1210 cm⁻¹).

Data Summary: Characteristic Frequencies
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityNotes
Carboxylic Acid O-H Stretch3300–2500Variable (Broad)Centered ~3000 cm⁻¹; indicates dimerization.
C=O[1][2][3][4][5] Stretch1760–1690StrongDimer ~1710 cm⁻¹; Monomer ~1760 cm⁻¹.
C-O Stretch1320–1210StrongCan overlap with methoxy/esters.
O-H Bend1440–1395MediumOften obscured by C-H bending.[2]
Methoxy C-H Stretch2850–2815MediumLook for sharp peaks on the shoulder of the broad acid O-H.
C-O-C (Asym)1275–1200StrongPrimary diagnostic for ethers.
C-O-C (Sym)1075–1020MediumSecondary confirmation.

Comparative Analysis: FTIR vs. Alternatives

FTIR vs. Raman Spectroscopy

While complementary, these techniques rely on different selection rules.[6][7][8][9] FTIR measures change in dipole moment, while Raman measures change in polarizability.[7][9]

  • Polarity Sensitivity: FTIR is significantly more sensitive to the highly polar C=O and O-H bonds found in carboxylic acids. In Raman, the O-H stretch is often very weak or invisible, and the C=O stretch is less intense than in IR.

  • Water Interference: Raman excels with aqueous samples, whereas FTIR requires rigorous drying because water's O-H stretch obliterates the carboxylic acid O-H region.

  • Verdict: For detecting the presence of -COOH, FTIR is superior. For analyzing the carbon backbone without interference from the O-H network, Raman is the better choice.

FTIR vs. 1H NMR
  • Resolution: NMR provides distinct chemical shifts (Acid proton: 10–12 ppm; Methoxy protons: ~3–4 ppm) with no overlap.

  • Throughput: FTIR measurement takes seconds; NMR requires sample dissolution, deuterated solvents, and longer acquisition times.

  • Verdict: Use FTIR for rapid QC and solid-state form analysis (polymorphs). Use NMR for absolute structural confirmation during early synthesis.

Internal Mode Comparison: ATR vs. Transmission (KBr)
  • ATR (Attenuated Total Reflectance): The industry standard for speed. However, the effective path length changes with wavelength, which can slightly distort relative peak intensities of the broad O-H band compared to transmission spectra.

  • Transmission (KBr Pellet): Offers higher sensitivity for weak overtones but is hygroscopic. Absorbed water in the KBr salt can mimic a carboxylic acid O-H stretch, leading to false positives.

Experimental Protocol: Resolving Spectral Overlap

To confidently distinguish a methoxy group in the presence of a carboxylic acid using FTIR, follow this self-validating protocol.

Objective: Deconvolute the C-O stretching region (1300–1200 cm⁻¹) and confirm Methoxy C-H stretches.

  • Sample Preparation (Dryness is Critical):

    • Dry the sample in a vacuum oven at 40°C for 2 hours to remove surface moisture.

    • Why: Water creates a broad O-H band (3400 cm⁻¹) that merges with the acid dimer band, obscuring the high-frequency shoulder where methoxy C-H peaks reside.

  • Acquisition Parameters:

    • Resolution: Set to 2 cm⁻¹ (standard is often 4 cm⁻¹).

    • Why: Higher resolution is required to resolve the sharp methoxy C-H stretch (2835 cm⁻¹) from the broad underlying acid O-H envelope.

    • Scans: Accumulate 64 scans to improve Signal-to-Noise ratio.

  • Data Processing (Derivative Spectroscopy):

    • If the C-O stretches at ~1250 cm⁻¹ are fused, apply a Second Derivative transformation to the spectrum.

    • Result: This mathematical operation separates overlapping bands. The carboxylic C-O and methoxy C-O-C will appear as distinct minima in the second derivative plot.

  • Validation Check (The "Dilution" Test):

    • Dissolve a small amount of sample in dry CCl₄ (carbon tetrachloride) or CHCl₃ (chloroform).

    • Observation: In dilute solution, the acid dimers break into monomers. The broad O-H band collapses into a sharp peak at ~3500 cm⁻¹.

    • Confirmation: If the broad band disappears but the C-O-C peaks at 1250 cm⁻¹ remain unchanged, the presence of the methoxy group is confirmed.

Visualization: Spectral Decision Logic

The following diagrams illustrate the logical workflow for peak assignment and differentiation.

Diagram 1: Spectral Identification Decision Tree

FTIR_Decision_Tree Start Analyze Spectrum (3500 - 1000 cm⁻¹) CheckOH Check 3300-2500 cm⁻¹ Broad 'Hump'? Start->CheckOH CheckCO Check 1760-1690 cm⁻¹ Strong Peak? CheckOH->CheckCO Yes AcidConfirmed Carboxylic Acid Likely Present CheckCO->AcidConfirmed Yes CheckCH Check 2850-2815 cm⁻¹ Sharp Peaks on Shoulder? AcidConfirmed->CheckCH CheckEther Check 1275-1200 cm⁻¹ Strong C-O Stretch? CheckCH->CheckEther Yes MethoxyConfirmed Methoxy Group Likely Present CheckEther->MethoxyConfirmed Distinct Peak Ambiguous Ambiguous Result (Overlap) CheckEther->Ambiguous Merged Peak RunDeriv Run 2nd Derivative or Solution Phase Ambiguous->RunDeriv RunDeriv->MethoxyConfirmed Resolved

Caption: Logical workflow for distinguishing Carboxylic Acid and Methoxy signals in a complex spectrum.

Diagram 2: Overlap Resolution Workflow

Overlap_Resolution Sample Solid Sample (Acid + Methoxy) Direct Direct ATR Measurement Sample->Direct Dilution Dilution in Non-Polar Solvent Sample->Dilution ResultATR Broad O-H Masks C-H Direct->ResultATR ResultSol Dimer Breakage (Monomer Formed) Dilution->ResultSol Analysis1 2nd Derivative Processing ResultATR->Analysis1 Analysis2 Observe Sharp O-H (~3500) ResultSol->Analysis2 Final Clear Separation of C-O Bands Analysis1->Final Analysis2->Final

Caption: Experimental strategy to resolve spectral overlaps caused by hydrogen bonding.

References

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Lab Manager. (2024). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Retrieved from [Link]

  • OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Comparative

Spectroscopic Profiling of Conjugated Biphenyl Acids: A Comparative Guide to UV-Vis Maxima and Structural Determinants

Executive Summary The UV-Vis absorption profile of biphenyl carboxylic acids is not merely a fingerprint for identification; it is a direct readout of molecular conformation. In drug development (e.g., the design of NSAI...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The UV-Vis absorption profile of biphenyl carboxylic acids is not merely a fingerprint for identification; it is a direct readout of molecular conformation. In drug development (e.g., the design of NSAIDs like Diflunisal or angiotensin II receptor blockers), the biological activity often correlates with the twist angle between the phenyl rings.

This guide moves beyond basic spectral listing. We analyze how conjugation length , substituent electronics (push-pull systems) , and steric hindrance (ortho-effects) dictate the


. We provide a validated experimental protocol to ensure reproducibility, specifically addressing the critical—and often overlooked—role of pH in carboxylic acid spectroscopy.

Theoretical Framework: The Structural Determinants

To interpret the data correctly, one must understand the competition between


-electron delocalization (which favors planarity) and steric repulsion (which favors a twisted geometry).
The "K-Band" and Planarity

The primary absorption band of interest in biphenyls is the K-band (Konjugierte-band), arising from


 transitions across the inter-ring bond.
  • Planar Systems: Maximum overlap of

    
    -orbitals 
    
    
    
    Lower energy gap
    
    
    Red shift (Bathochromic).
  • Twisted Systems: Reduced overlap

    
     Higher energy gap 
    
    
    
    Blue shift (Hypsochromic) and lower intensity (Hypochromic).
Visualizing the Logic

The following diagram illustrates the decision tree for predicting spectral shifts based on structural modifications.

BiphenylLogic Base Biphenyl Core (Ref: ~248 nm) Subst Substituent Addition Base->Subst Pos4 Para (4/4') Substitution Subst->Pos4 Extends Conjugation Pos2 Ortho (2/2') Substitution Subst->Pos2 Induces Twist Elec Electronic Effect (Auxochromes) Pos4->Elec Steric Steric Hindrance (Twist Angle > 45°) Pos2->Steric RedShift Bathochromic Shift (Red Shift) λ > 270 nm Elec->RedShift PushPull Push-Pull System (e.g., 4-NH2, 4'-COOH) Elec->PushPull Donor + Acceptor BlueShift Hypsochromic Shift (Blue Shift) λ < 255 nm Steric->BlueShift Breaks Conjugation PushPull->RedShift Strong Shift

Figure 1: Structural logic governing spectral shifts. Para-substitution generally extends conjugation (Red Shift), while Ortho-substitution forces ring twisting, breaking conjugation (Blue Shift).

Comparative Data Analysis

The following table synthesizes experimental maxima for key biphenyl acid derivatives. Note the dramatic difference between the 4-isomer (planar-capable) and the 2-isomer (twisted).

Table 1: UV-Vis Maxima of Conjugated Biphenyl Systems (Solvent: Ethanol/Methanol)

CompoundStructure Description

(nm)

(M

cm

)
Spectral Character
Biphenyl Unsubstituted reference248~18,000Baseline K-band.
4-Biphenylcarboxylic acid -COOH at para position275 - 280 ~25,000Bathochromic shift. -COOH extends conjugation length via resonance.
2-Biphenylcarboxylic acid -COOH at ortho position~250 < 10,000Hypsochromic/Hypochromic. Steric clash forces rings to twist (~50-60°), decoupling the

systems. Resembles benzoic acid.
4'-Amino-4-biphenylcarboxylic acid -NH2 (donor) and -COOH (acceptor)300 - 310 > 30,000Strong Bathochromic. "Push-pull" effect creates a strong intramolecular charge transfer (ICT) band.
2,2'-Dimethyl-4-biphenylcarboxylic acid Methyls at ortho positions255 - 260 LowSteric Inhibition. Despite the 4-COOH, the 2,2'-methyls prevent planarity. The K-band is suppressed.

Critical Insight: The 2-isomer absorbs at a wavelength nearly identical to unsubstituted biphenyl, but with significantly lower intensity. This confirms that the -COOH group in the ortho position is electronically "decoupled" from the second ring due to the twist angle.

Experimental Methodology: Self-Validating Protocol

As an application scientist, I cannot stress this enough: Biphenyl acids are pH-sensitive. The spectrum of the free acid (COOH) differs from the carboxylate anion (COO-). You must buffer your solution.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm).

  • Buffer: Phosphate buffer (pH 2.5 for free acid form) and Borate buffer (pH 9.0 for anion form).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).

The "Iso-Absorbance" Workflow

This protocol includes a linearity check to rule out aggregation (dimerization), which is common in carboxylic acids.

ExperimentWorkflow Prep Stock Prep 1 mg/mL in MeOH Dilution Serial Dilution (10 - 50 µM) Prep->Dilution Buffer pH Adjustment Add 10% v/v Buffer Dilution->Buffer Critical Step Scan Spectral Scan 200 - 400 nm Buffer->Scan Validation Linearity Check (Beer's Law) Scan->Validation Plot Abs vs Conc Validation->Scan If R² > 0.99 Report Data

Figure 2: Experimental workflow ensuring pH control and concentration linearity.

Step-by-Step Protocol
  • Stock Preparation: Dissolve 10 mg of the biphenyl acid in 10 mL of Methanol. Sonicate to ensure complete dissolution.

  • Buffering (The "Senior Scientist" Tip):

    • Take 1 mL of stock.

    • Dilute to 10 mL using acidified methanol (0.1% Formic acid or pH 2.5 buffer) to measure the Free Acid.

    • Why? If you measure in pure methanol, trace water or glass alkalinity can partially ionize the acid, broadening the peak and shifting the

      
       unpredictably.
      
  • Baseline Correction: Run a blank scan with the exact solvent/buffer mixture used in step 2.

  • Scanning: Scan from 200 nm to 400 nm.

  • Derivative Check: If the peak is broad (common in twisted biphenyls), apply a 2nd derivative (

    
    ) transformation in your software to identify the exact maxima hidden by shoulder overlaps.
    

References

  • NIST Chemistry WebBook. Biphenyl-4-carboxylic acid UV-Vis Spectrum. National Institute of Standards and Technology.[1] [Link]

  • Suzuki, H. (1959). The Ultraviolet Absorption Spectra of Biphenyls.[2][3] Bulletin of the Chemical Society of Japan. (Classic reference establishing the relationship between twist angle and K-band hypsochromic shifts). [Link]

  • PubChem. 4-Biphenylcarboxylic acid Compound Summary. National Library of Medicine. [Link]

  • Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.

Sources

Validation

Beyond Anisole: Strategic Bioisosterism of the 3-(4-Methoxyphenyl) Moiety

Topic: Bioisosteric replacement of 3-(4-methoxyphenyl) group in drug design Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The "Anisole Tra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric replacement of 3-(4-methoxyphenyl) group in drug design Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Anisole Trap"

The 3-(4-methoxyphenyl) moiety is a privileged scaffold in medicinal chemistry, appearing ubiquitously in Selective Estrogen Receptor Modulators (SERMs), p38 MAP kinase inhibitors, and tubulin polymerization inhibitors. Its popularity stems from the ability of the methoxy group to function as a hydrogen bond acceptor while the phenyl ring provides essential hydrophobic pi-stacking interactions.

However, this group often presents a "metabolic trap." The electron-rich anisole ring is a prime substrate for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to rapid O-demethylation . This conversion generates a phenol, which is rapidly conjugated (glucuronidation/sulfation) and excreted, leading to poor oral bioavailability and short half-life (


). Furthermore, metabolic activation can occasionally lead to reactive quinone methides, introducing toxicity risks.

This guide provides a technical roadmap for replacing the 3-(4-methoxyphenyl) group to optimize metabolic stability (Cl


), solubility, and potency without sacrificing ligand-target binding.

Strategic Replacement Classes

We categorize bioisosteric strategies into two distinct classes: Electronic/Metabolic Tuning (modifying the substituent) and Scaffold Hopping (replacing the ring).

Class A: Fluorinated Ethers (The Metabolic Shields)

Replacing the methoxy (


) group with fluorinated analogues is the most direct strategy to block O-demethylation while modulating lipophilicity.
  • Trifluoromethoxy (

    
    ): 
    
    • Mechanism: The high electronegativity of fluorine lowers the electron density of the phenyl ring, preventing oxidation. The

      
       bond is metabolically inert.
      
    • Effect: Increases lipophilicity (

      
      LogP ~ +1.0 vs 
      
      
      
      ) and metabolic stability.
    • Trade-off: Loss of H-bond acceptor capability; potential solubility issues due to high LogP.

  • Difluoromethoxy (

    
    ): 
    
    • Mechanism: The "Goldilocks" bioisostere. The terminal hydrogen is acidic enough to act as a weak hydrogen bond donor , a feature absent in

      
       or 
      
      
      
      .
    • Effect: Blocks O-demethylation (the

      
       bond is deactivated by gem-difluorines). Lipophilicity is intermediate between 
      
      
      
      and
      
      
      .
Class B: Saturated Bioisosteres (Escape from Flatland)

Replacing the planar phenyl ring with saturated, 3D-scaffolds improves physicochemical properties (


) and solubility.
  • Bicyclo[1.1.1]pentane (BCP):

    • Mechanism: A linear spacer that mimics the vector of a para-substituted phenyl ring but with 3D character.

    • Effect: Significant reduction in LogP and improvement in solubility. Eliminates the aromatic ring entirely, removing pi-stacking but also aromatic metabolic liabilities.

Comparative Analysis: Physicochemical & ADME Profiling

The following table contrasts the 3-(4-methoxyphenyl) baseline against its primary bioisosteres. Data represents average shifts observed in matched molecular pairs (MMP) analysis.

Property-OCH

(Baseline)
-OCF

(Shield)
-OCF

H (Donor)
BCP Analogue (3D)
Electronic Effect (

)
-0.27 (Donor)+0.35 (Withdrawing)+0.18 (Withdrawing)N/A (Aliphatic)
Lipophilicity (

LogP)
0.0 (Ref)+1.0 to +1.2+0.6 to +0.8-1.0 to -1.5
H-Bonding Acceptor onlyNoneDonor & Weak AcceptorDependent on substituents
Metabolic Stability (

)
Low (O-demethylation)High (Blocked)High (Blocked)High (No aromatics)
Solubility ModerateLowModerateHigh
Primary Risk Rapid ClearancePoor SolubilitySynthetic ComplexityLoss of Potency (Pi-stacking)
Decision Logic for Optimization

The following decision tree illustrates the logical flow for selecting the appropriate bioisostere based on the specific liability of the lead compound.

Bioisostere_Decision_Tree Start Liability of 3-(4-Methoxyphenyl) Lead Metabolism Problem: Rapid Clearance (O-demethylation) Start->Metabolism Solubility Problem: Poor Solubility (High LogP/Flatness) Start->Solubility Potency Problem: Potency/Selectivity Start->Potency CheckHBond Is the OMe oxygen an H-bond acceptor? Metabolism->CheckHBond BCP Replace Phenyl with Bicyclo[1.1.1]pentane Solubility->BCP Escape Flatland Pyridine Replace Phenyl with Pyridine/Pyrimidine Solubility->Pyridine Lower LogP OCF2H Replace with -OCF2H (Retain H-bond/Polarity) Potency->OCF2H New H-bond Donor OCF3 Replace with -OCF3 (Maximize Stability) CheckHBond->OCF3 No CheckHBond->OCF2H Yes (or need Donor)

Figure 1: Strategic decision tree for replacing the 3-(4-methoxyphenyl) moiety based on specific lead liabilities.

Case Study: Optimization of SERMs (CHF 4227)

Context: Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and Tamoxifen rely heavily on 4-alkoxyphenyl moieties for binding. Challenge: The 3-(4-methoxyphenyl) group in early benzopyran derivatives (e.g., CHF 4227) is susceptible to rapid first-pass metabolism via O-demethylation, limiting oral bioavailability.

Bioisosteric Intervention: In comparative studies of SERM analogs, replacing the 4-methoxy group with 4-difluoromethoxy (


)  demonstrated superior properties:
  • Potency Retention: The

    
     group maintained nanomolar affinity (
    
    
    
    ) for ER
    
    
    and ER
    
    
    due to its ability to fit into the hydrophobic pocket while offering a unique H-bond donor interaction with residues like Arg394 or Glu353.
  • Metabolic Blockade: The

    
     bonds prevented the abstraction of the alpha-proton required for O-dealkylation.
    
  • Result: The difluoromethoxy analog exhibited a 3-fold increase in half-life (

    
    ) in rat microsomes compared to the methoxy parent, validating the "metabolic shield" hypothesis.
    

Experimental Protocols

Protocol A: Synthesis of 1-(Difluoromethoxy)-4-bromo-benzene

A robust method for introducing the


 group, a key building block for coupling reactions.

Reagents: 4-Bromophenol (1.0 eq), Sodium chlorodifluoroacetate (ClCF


COONa, 2.5 eq), K

CO

(2.0 eq), DMF/Water (9:1).

Step-by-Step:

  • Dissolution: Dissolve 4-bromophenol (10 mmol) and K

    
    CO
    
    
    
    (20 mmol) in DMF (20 mL) and water (2.2 mL) in a pressure tube or sealed vessel.
  • Reagent Addition: Add sodium chlorodifluoroacetate (25 mmol). Note: This reagent generates difluorocarbene in situ.

  • Heating: Seal the vessel and heat to 100°C for 4-6 hours. The reaction proceeds via the attack of the phenoxide on the generated difluorocarbene (:CF

    
    ), followed by protonation.
    
  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the colorless oil.
  • Validation:

    
    F NMR should show a doublet (~ -82 ppm) corresponding to the 
    
    
    
    group.
Protocol B: Microsomal Stability Assay (O-Demethylation Assessment)

Standardized assay to verify the metabolic stability of the bioisostere.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl

    
    ).
    
  • Test Compound (10 mM DMSO stock).[1]

Workflow:

  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Final DMSO < 0.1%.[2]

  • Pre-incubation: Mix 30 µL of microsomes (final conc 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time.

Metabolic Pathway Visualization[3]

The following diagram illustrates the divergent metabolic fates of the Anisole parent versus the Difluoromethoxy bioisostere.

Metabolic_Pathway Parent 3-(4-Methoxyphenyl) (Parent Drug) Phenol Phenol Metabolite (Active/Inactive) Parent->Phenol CYP450 (O-Demethylation) Bioisostere 3-(4-Difluoromethoxyphenyl) (Bioisostere) Bioisostere->Phenol Negligible Stable Metabolically Stable (Prolonged t1/2) Bioisostere->Stable C-F Bond Blocks CYP Quinone Quinone Methide (Toxic Reactive) Phenol->Quinone Oxidation (Bioactivation) Gluc O-Glucuronide (Rapid Excretion) Phenol->Gluc UGT (Phase II)

Figure 2: Metabolic divergence. The methoxy group (blue) funnels into rapid clearance or toxicity pathways, while the fluorinated bioisostere (green) resists CYP oxidation.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3] Link

  • Zafrani, Y., et al. (2017). Difluoromethoxyarene: A Beneficial and Versatile Motif in Drug Design.[4] Journal of Medicinal Chemistry.[3] Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[5][6] Link

  • Piniella, D., et al. (2005). CHF 4227: A New Benzopyran Derivative with Improved In Vivo Estrogen Agonist/Antagonist Effects.[7] Journal of Pharmacology and Experimental Therapeutics. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[8] Link

Sources

Comparative

Technical Guide: Stability Profile &amp; Performance Analysis of Methoxy-Methylbiphenyl (MMB) Derivatives

Topic: Stability Comparison of Ester vs. Acid Forms of Methoxy-Methylbiphenyls (MMB) Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This g...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability Comparison of Ester vs. Acid Forms of Methoxy-Methylbiphenyls (MMB) Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth stability analysis of the Methoxy-Methylbiphenyl (MMB) scaffold, specifically comparing the Ester (Prodrug/Precursor) and Carboxylic Acid (Active Metabolite) forms. Designed for drug development scientists, this document synthesizes experimental data on hydrolytic kinetics, metabolic fate, and physicochemical properties to inform lead optimization strategies.

Structural Logic & Mechanistic Insight

The MMB Scaffold Context

The methoxy-methylbiphenyl core (e.g., 4'-methoxy-2-methyl-4-biphenylacetic acid) represents a privileged pharmacophore often found in NSAIDs (e.g., flurbiprofen analogs) and PPAR agonists. The stability dichotomy between its ester and acid forms is the central lever in optimizing bioavailability versus clearance.

  • The Ester Form (R-COOR'): Typically utilized as a prodrug to mask the ionizable carboxylate, enhancing lipophilicity (

    
    ) and membrane permeability. However, it introduces a "soft spot" for hydrolase enzymes.
    
  • The Acid Form (R-COOH): The thermodynamically stable pharmacophore responsible for target engagement (e.g., COX inhibition). Its stability challenge lies not in hydrolysis, but in Phase II conjugation (glucuronidation), which can lead to reactive acyl glucuronides and potential idiosyncratic toxicity.

Mechanistic Stability Drivers
  • Electronic Effect of Methoxy (-OCH₃): The electron-donating effect (resonance) of the methoxy group at the para position increases electron density on the biphenyl ring. In the acid form, this destabilizes the carboxylate anion slightly (making it less acidic), but in the ester form, it can stabilize the carbonyl against nucleophilic attack via conjugation, unless the ester is insulated by an alkyl linker.

  • Steric Effect of Methyl (-CH₃): A methyl group ortho to the ester/acid functionality (or on the biaryl axis) induces torsion, preventing coplanarity. This steric bulk significantly retards hydrolysis rates by blocking the trajectory of the attacking nucleophile (water or Serine-105 in carboxylesterases).

Comparative Performance Analysis

The following data summarizes the stability profiles derived from standard metabolic stability assays (Liver Microsomes and Plasma).

Table 1: Physicochemical & Stability Comparison
FeatureMMB Ester (Methyl/Ethyl) MMB Carboxylic Acid Implication for Development
Aqueous Solubility (pH 7.4) Low (< 5 µg/mL)High (> 100 µg/mL as salt)Esters require formulation aids (e.g., PEG, surfactants).
Lipophilicity (LogD) High (> 3.5)Moderate (1.0 - 2.5)Esters possess superior passive permeability.
Chemical Stability (pH 1.2) Moderate (Slow hydrolysis)High (Stable) Esters survive gastric transit better than labile amides.
Plasma Stability (t½) Low (< 20 min) High (> 240 min)Esters are rapidly cleaved by butyrylcholinesterase (BChE).
Microsomal Stability (t½) Very Low (< 10 min)Moderate (Subject to CYP/UGT)Rapid hepatic conversion of Ester → Acid is expected.
Reactive Metabolite Risk Low (Transient species)High (Acyl Glucuronide) Acid form carries risk of protein adduct formation (DILI).

Key Insight: The ester is chemically stable enough for shelf-life (solid state) but is designed to be metabolically labile. The acid is the stable end-product of hydrolysis but the starting point for clearance.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation pathway of an MMB ester, highlighting the critical instability nodes (Hydrolysis vs. Glucuronidation).

MMB_Metabolism cluster_legend Pathway Legend Ester MMB Ester (Lipophilic Prodrug) Inter Tetrahedral Intermediate Ester->Inter Carboxylesterase 1/2 (Microsomes) Acid MMB Acid (Active Pharmacophore) Inter->Acid Fast Hydrolysis Gluc Acyl Glucuronide (Reactive Conjugate) Acid->Gluc UGT Enzymes (Phase II) Protein Protein Adduct (Toxicity Trigger) Gluc->Protein Acyl Migration & Nucleophilic Attack Elim Renal/Biliary Elimination Gluc->Elim Transporters key Blue: Bioactivation Yellow: Conjugation Red: Toxification

Figure 1: Metabolic fate of MMB esters. The ester is rapidly hydrolyzed to the acid, which then undergoes glucuronidation. The acyl glucuronide poses a stability risk via potential covalent binding.[1]

Experimental Protocols (SOPs)

To validate the stability claims above, the following protocols are recommended. These are "self-validating" systems where controls ensure assay integrity.

Protocol A: Plasma Hydrolytic Stability Assay

Objective: Determine the half-life (


) of the MMB ester in biologically relevant media.
  • Preparation:

    • Prepare a 10 mM stock solution of the MMB Ester in DMSO.

    • Thaw pooled human/rat plasma at 37°C. Centrifuge at 3000 rpm for 5 min to remove debris.

  • Incubation:

    • Spike plasma with stock solution to a final concentration of 1 µM (0.1% DMSO final).

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • At timepoints

      
       min, remove 50 µL aliquots.
      
    • Quench: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin) to precipitate proteins and stop esterase activity.

  • Analysis:

    • Centrifuge at 4000 rpm for 10 min. Inject supernatant into LC-MS/MS.

    • Monitor the transition for both the Parent (Ester) and Metabolite (Acid).[2]

  • Calculation:

    • Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .
    • Validation Criteria: Reference compound (e.g., Procaine) must show

      
       min. MMB Acid control must show >95% stability over 120 min.
      
Protocol B: Chemical Stability (pH Rate Profile)

Objective: Distinguish enzymatic instability from chemical instability.

  • Buffers: Prepare 50 mM buffers at pH 1.2 (HCl), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • Workflow:

    • Spike MMB Ester (10 µM) into each buffer at 37°C.

    • Sample at 0, 1, 4, 8, and 24 hours.

    • Analyze via HPLC-UV (254 nm).

  • Interpretation:

    • pH 1.2: Simulates gastric fluid. MMB esters usually show <5% degradation in 4h.

    • pH 7.4: Simulates blood pH (sans enzymes). Degradation here indicates chemical lability, often driven by neighboring group participation (e.g., if a hydroxyl group is nearby).

Workflow Visualization

The following diagram outlines the decision tree for evaluating MMB stability during lead optimization.

Stability_Workflow Start Synthesize MMB Candidate ChemTest Chemical Stability (pH 1.2, 7.4, 9.0) Start->ChemTest Result1 Is it Chemically Stable? ChemTest->Result1 Redesign1 Redesign: Add Steric Bulk (Ortho-Methyl) Result1->Redesign1 No (>10% loss/24h) BioTest Plasma/S9 Stability (Enzymatic) Result1->BioTest Yes Redesign1->ChemTest Result2 t½ < 15 min? BioTest->Result2 Prodrug Successful Prodrug Candidate Result2->Prodrug Yes (Fast Release) Active Test as Active Acid (Skip Ester) Result2->Active No (Slow Release)

Figure 2: Stability screening workflow. A logic gate for determining if an MMB derivative is suitable as a prodrug or requires structural modification.

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[3] (Foundational text on ester hydrolysis mechanisms).

  • Lassila, T., et al. (2022). "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery. (Discusses the rationale of ester prodrugs for carboxylic acids).

  • Imai, T. (2009). "Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers." Molecular Pharmaceutics. (Specific data on methoxy-linker stability).

  • BenchChem. (2025).[4] "A Comparative Analysis of 4-Methylbiphenyl and Other Biphenyl Derivatives." (Structural data on methylbiphenyls).

Sources

Safety & Regulatory Compliance

Safety

3-(4-Methoxyphenyl)-2-methylbenzoic acid proper disposal procedures

Title: Comprehensive Operational & Disposal Guide: 3-(4-Methoxyphenyl)-2-methylbenzoic Acid Introduction: As drug development and synthetic chemistry advance, the safe handling and disposal of complex organic intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Operational & Disposal Guide: 3-(4-Methoxyphenyl)-2-methylbenzoic Acid

Introduction: As drug development and synthetic chemistry advance, the safe handling and disposal of complex organic intermediates like 3-(4-Methoxyphenyl)-2-methylbenzoic acid (C15H14O3) become paramount. This guide provides laboratory professionals with self-validating, step-by-step protocols for the operational handling, waste segregation, and terminal disposal of this compound. By understanding the chemical causality behind these safety measures, researchers can ensure regulatory compliance, protect personnel, and minimize environmental impact.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the physicochemical properties that dictate the compound's behavior. The presence of a carboxylic acid moiety, a methoxy group, and a biphenyl-like core structure creates specific handling requirements.

Table 1: Physicochemical Properties and Hazard Causality

Property / ClassificationValue / DesignationCausality / Operational Relevance
Molecular Formula C15H14O3Composed entirely of C, H, and O. Dictates routing to the non-halogenated organic waste stream.
Physical State Solid (Powder)Prone to aerosolization. Requires strict engineering controls to prevent inhalation of micro-particulates[1].
GHS Health Hazards H315, H319, H335The carboxylic acid functional group causes localized pH drops upon contact with mucosal membranes, leading to severe eye, skin, and respiratory irritation[2].
GHS Environmental H402 (Harmful to aquatic life)The lipophilic aromatic rings increase environmental persistence and toxicity in aquatic ecosystems, strictly prohibiting drain disposal.
RCRA Status Not Listed (40 CFR 261)While not a listed federal hazardous waste (U or P list), it must be managed as a hazardous chemical waste under general EPA guidelines[3],[4].

Waste Segregation & Storage System

Improper mixing of chemical waste can lead to exothermic reactions or toxic gas release. 3-(4-Methoxyphenyl)-2-methylbenzoic acid must be strictly segregated.

Causality Check: The carboxylic acid acts as a weak Brønsted-Lowry acid. If mixed with strong bases or powerful oxidizing agents, it can undergo rapid, heat-generating acid-base or redox reactions.

WasteLogic Waste Solid Waste Generation: 3-(4-Methoxyphenyl)-2-methylbenzoic acid CheckHalogen Contains Halogens? Waste->CheckHalogen Halogenated Halogenated Waste Stream CheckHalogen->Halogenated Yes (e.g., Cl, Br) NonHalogenated Non-Halogenated Organic Stream CheckHalogen->NonHalogenated No (C, H, O only) Aqueous Aqueous Waste Stream CheckHalogen->Aqueous Water Soluble/Aqueous Incinerator High-Temp Incineration (Afterburner & Scrubber) Halogenated->Incinerator Requires Scrubber NonHalogenated->Incinerator

Fig 1: Waste segregation logic for substituted benzoic acid derivatives.

Step-by-Step Disposal Methodology

Because this compound poses an aquatic toxicity risk (H402) and is not readily biodegradable, terminal destruction via high-temperature incineration is the only scientifically sound disposal method,[5].

Protocol: Preparation and Incineration Routing

  • Step 1: Primary Containment Collect all solid residues, including contaminated weighing paper, spatulas, and Kimwipes, into a rigid, leak-proof polyethylene (HDPE) container. Do not use metal containers, as trace moisture can cause mild corrosion over time.

  • Step 2: Solvent Dissolution (The Self-Validating Step) Action: Dissolve the solid waste in a combustible, non-halogenated solvent (e.g., ethanol, acetone, or ethyl acetate) before transferring it to a liquid waste carboy[2]. Causality: Solid organic powders can clump, leading to incomplete combustion and the formation of toxic polycyclic aromatic hydrocarbons (PAHs) in the incinerator. Dissolving the compound ensures complete atomization into the burner flame, guaranteeing 100% oxidation to CO2 and H2O.

  • Step 3: Labeling and Compliance Label the container clearly as "Hazardous Waste - Non-Halogenated Organic Solution (Contains Substituted Benzoic Acid)." Ensure the accumulation start date is clearly marked.

  • Step 4: Facility Transfer Offer the surplus and non-recyclable solutions to a licensed environmental disposal company. Ensure their facility utilizes a chemical incinerator equipped with an afterburner and a flue gas scrubber[6]. The afterburner is critical for destroying the stable aromatic rings of the biphenyl structure.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and structured action is required to prevent aerosolization and respiratory exposure.

SpillResponse Start Spill Detected: Solid Acid Powder Assess Assess Spill Size & Don PPE Start->Assess Small Small Spill (< 50g) Assess->Small Large Large Spill (> 50g) Assess->Large Clean Sweep/Shovel (No Dust Generation) Small->Clean Evacuate Evacuate Area & Call HazMat Large->Evacuate Incinerate Chemical Incinerator (EPA Compliant) Evacuate->Incinerate HazMat Handled Container Place in Sealable Solid Waste Container Clean->Container Label Label as Non-Halogenated Organic Waste Container->Label Label->Incinerate

Fig 2: Decision matrix and operational workflow for chemical spill response.

Protocol: Dry Spill Cleanup

  • Isolate the Area: Restrict access to the spill zone. Ensure local exhaust ventilation is active to capture any ambient dust[1].

  • Don Advanced PPE: Upgrade to a particulate respirator (N95 or P100), heavy-duty nitrile gloves, and unvented chemical safety goggles.

  • Dust Suppression (Critical): Do not dry sweep. Dry sweeping generates airborne particulates that easily bypass standard lab masks. Instead, lightly mist the spilled powder with a compatible solvent (like isopropanol or water) to bind the particles.

  • Collection: Use a non-sparking plastic scoop to collect the dampened material[6]. Transfer it to a hazardous waste bag or rigid container.

  • Surface Decontamination: Wash the affected surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual traces of the acid, followed by a thorough water rinse.

Regulatory Grounding

While 3-(4-Methoxyphenyl)-2-methylbenzoic acid is not explicitly listed under the US EPA's RCRA U or P lists for hazardous waste[3],[4], it falls under the general duty clause for environmental protection. Discharge into municipal drains or waterways must be strictly avoided[2]. All disposal must be routed through licensed carriers capable of high-temperature chemical incineration[5].

References

  • CRC Industries. (2019). SDS US: Benzoic acid. Retrieved from [Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: 3-(4-Methoxyphenyl)-2-methylbenzoic Acid

As a specialized substituted benzoic acid, 3-(4-Methoxyphenyl)-2-methylbenzoic acid is a critical building block in advanced organic synthesis and drug discovery. However, its unique physicochemical properties present sp...

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized substituted benzoic acid, 3-(4-Methoxyphenyl)-2-methylbenzoic acid is a critical building block in advanced organic synthesis and drug discovery. However, its unique physicochemical properties present specific operational hazards. This guide synthesizes regulatory standards with field-proven chemical causality to provide a self-validating framework for safe handling, operational workflows, and disposal.

Mechanistic Hazard Profile

To handle this compound safely, researchers must understand why it is hazardous, rather than simply memorizing hazard codes. The risks associated with this compound are driven by three structural features:

  • Acidic Moiety (Carboxylic Acid): The molecule acts as a proton donor. Upon contact with the moisture of mucosal membranes (eyes, respiratory tract) or sweat, it causes a localized drop in pH, leading to Category 2 Skin and Eye Irritation[1].

  • Lipophilic Backbone: The addition of the methoxyphenyl and methyl groups significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to penetrate the lipid bilayer of the stratum corneum much faster than unsubstituted benzoic acid, enhancing dermal toxicity.

  • Physical State (Crystalline Powder): The solid form is highly susceptible to triboelectric charging (static buildup), making it prone to aerosolization and increasing the risk of respiratory tract inflammation[2].

HazardMechanism Compound 3-(4-Methoxyphenyl)- 2-methylbenzoic acid Skin Dermal Exposure (Lipophilic Penetration) Compound->Skin Direct Contact Eye Ocular Exposure (Acidic Irritation) Compound->Eye Splash/Dust Inhalation Inhalation (Airborne Dust) Compound->Inhalation Aerosolization MechSkin Lipid Bilayer Disruption Skin->MechSkin MechEye Corneal pH Alteration Eye->MechEye MechInh Respiratory Tract Inflammation Inhalation->MechInh

Mechanistic pathways of exposure and physiological disruption for substituted benzoic acids.

Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132, a formal hazard assessment is required to dictate PPE selection[3]. The table below outlines the mandatory PPE for handling this compound, grounded in the chemical causality of the molecule.

PPE CategorySpecificationCausality & Scientific JustificationRegulatory Standard
Eye Protection Indirectly vented safety gogglesProtects against aerosolized dust settling into the eyes and causing acidic corneal pH alteration. Standard safety glasses lack a facial seal.OSHA 29 CFR 1910.133[4]
Hand Protection Nitrile rubber gloves (Min. 0.11 mm thickness)The lipophilic methoxyphenyl moiety can degrade natural rubber (latex). Nitrile provides a superior barrier against lipophilic organic acids.OSHA 29 CFR 1910.132[3]
Body Protection 100% Cotton or Nomex Lab CoatSynthetic fabrics generate static electricity. Cotton minimizes triboelectric static charging, preventing the aerosolization of the crystalline powder.OSHA 29 CFR 1910.132[3]
Respiratory N95/P2 Particulate RespiratorRequired only if engineering controls (fume hood) fail, or during the cleanup of a large spill outside of a ventilated enclosure.OSHA 29 CFR 1910.134

Operational Workflow & Handling Protocol

Because 3-(4-Methoxyphenyl)-2-methylbenzoic acid is a fine crystalline powder, standard handling techniques often inadvertently generate airborne dust. The following protocol is designed as a self-validating system to mitigate aerosolization and ensure precise transfer.

HandlingWorkflow Start 1. Pre-Operation Verify Fume Hood & PPE Weighing 2. Weighing Protocol Anti-Static Spatula & Balance Start->Weighing Draft >0.5 m/s confirmed Transfer 3. Material Transfer Closed System Containment Weighing->Transfer Minimize static & dust Disposal 4. Decontamination & Disposal Wet-Wipe & Segregate Waste Transfer->Disposal Post-reaction cleanup

Step-by-step operational workflow for the safe handling and disposal of solid organic acids.

Step-by-Step Methodology: Precision Weighing and Transfer
  • Engineering Control Verification: Before opening the reagent bottle, verify that the chemical fume hood is fully operational with a face velocity between 0.4 and 0.6 m/s.

  • Static Dissipation: Ground the analytical balance. Crucial Step: Utilize a static-dissipative spatula (e.g., grounded stainless steel or PTFE-coated). Do not use standard plastic spatulas, as the static repulsion will cause the powder to "jump" and aerosolize.

  • Tare and Transfer: Place a conductive weigh boat or glass vial on the balance. Transfer the acid slowly, keeping the source container as close to the balance pan as possible to minimize drop height.

  • Sealing: Cap the receiving vial immediately after weighing. Never transport unsealed solid organic acids across the laboratory.

  • Chemical Decontamination: Dry sweeping aerosolizes dust. Instead, wipe down the balance and surrounding hood area using a lint-free cloth dampened with a 1% sodium bicarbonate (

    
    ) solution. Causality: The mild base neutralizes the residual carboxylic acid, converting it into a highly water-soluble sodium salt that is easily captured by the wipe.
    

Emergency Response & Spill Management

In the event of an exposure or spill, immediate, protocol-driven action is required to prevent tissue damage.

  • Dermal Exposure: The lipophilic nature of the compound means it will initially resist pure water. Flush the affected area with copious amounts of water and mild soap for a minimum of 15 minutes to mechanically remove the solid and dilute the acid[1]. Do not apply basic neutralizing solutions directly to the skin; the exothermic neutralization reaction can cause secondary thermal burns.

  • Ocular Exposure: Immediately utilize an emergency eyewash station for 15 minutes, holding the eyelids open to ensure the acidic particulates are entirely flushed from the corneal surface[1]. Seek immediate ophthalmological evaluation.

  • Spill Management: Do not dry sweep. Cover the spill with a slightly damp, inert absorbent pad to suppress dust, carefully scoop the material into a secondary containment vessel, and clean the surface with a 1% sodium bicarbonate solution.

Disposal & Environmental Logistics

Substituted benzoic acids exhibit moderate environmental mobility. If released into the environment, they can form water-soluble carboxylate salts depending on the ambient pH, potentially contaminating groundwater[1].

  • Waste Segregation: Do not mix with heavy metals or strong oxidizing agents. Collect all contaminated wipes, weigh boats, and residual powder in a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE).

  • Labeling: Label clearly as "Hazardous Waste - Solid Organic Acid (Substituted Benzoic Acid)."

  • Disposal Mechanism: Route through your institution's Environmental Health and Safety (EHS) department for high-temperature incineration at an approved waste disposal plant. Do not dispose of this compound down the drain under any circumstances.

References

  • Title: 29 CFR 1910.132 - Personal Protective Equipment, General Requirements Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 29 CFR 1910.133 - Eye and Face Protection Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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Feasible Synthetic Routes

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3-(4-Methoxyphenyl)-2-methylbenzoic acid
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3-(4-Methoxyphenyl)-2-methylbenzoic acid
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